molecular formula C10H14ClNO2 B2869861 4-Fluoro phenibut hydrochloride CAS No. 1078-21-3; 3060-41-1; 52950-37-5; 52992-48-0

4-Fluoro phenibut hydrochloride

Cat. No.: B2869861
CAS No.: 1078-21-3; 3060-41-1; 52950-37-5; 52992-48-0
M. Wt: 215.68
InChI Key: XSYRYMGYPBGOPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro phenibut hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO2 and its molecular weight is 215.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-phenylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYRYMGYPBGOPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3060-41-1
Record name 4-Amino-3-phenylbutanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-AMINO-3-PHENYLBUTYRIC ACID HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/625240H2LN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of 4-Fluorophenibut Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorophenibut hydrochloride, a derivative of the nootropic and anxiolytic agent phenibut, exerts its primary pharmacological effects through a dual mechanism of action. It is a potent agonist of the γ-aminobutyric acid type B (GABA-B) receptor and is also understood to modulate the α2-δ subunit of voltage-gated calcium channels (VGCCs). This guide provides a comprehensive technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Primary Mechanism: GABA-B Receptor Agonism

4-Fluorophenibut hydrochloride is a selective and potent agonist at the GABA-B receptor.[1] This interaction is central to its inhibitory effects on the central nervous system. The addition of a fluorine atom to the phenyl ring of phenibut enhances its potency compared to the parent compound.[2]

Receptor Binding and Efficacy

In vitro studies have quantified the binding affinity and functional potency of 4-Fluorophenibut at GABA receptors. It demonstrates significantly higher affinity for the GABA-B receptor over the GABA-A receptor.

CompoundReceptorParameterValue (μM)
4-Fluorophenibut GABA-BIC501.70
GABA-AIC50> 100
GABA-BEC5023.3
PhenibutGABA-BEC501362
BaclofenGABA-BEC506.0
Table 1: Quantitative data for 4-Fluorophenibut and related compounds at GABA receptors. IC50 values represent the concentration required to inhibit 50% of binding, while EC50 values indicate the concentration for 50% of the maximal effect in functional assays.[1][2]
Downstream Signaling Pathway

Activation of the G-protein coupled GABA-B receptor by 4-Fluorophenibut initiates a cascade of intracellular events leading to neuronal inhibition.

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 4-Fluorophenibut 4-Fluorophenibut GABAB_R GABA-B Receptor (Heterodimer) 4-Fluorophenibut->GABAB_R Binds to G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (α subunit) K_Channel GIRK Channel (K+ Channel) G_Protein->K_Channel Activates (βγ subunit) Ca_Channel Voltage-Gated Ca2+ Channel G_Protein->Ca_Channel Inhibits (βγ subunit) cAMP cAMP AC->cAMP converts K_ion K+ K_Channel->K_ion Efflux of K+ Ca_ion Ca2+ Ca_Channel->Ca_ion Blocks Influx of Ca2+ ATP ATP ATP->AC Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Reduced_Excitability Reduced_Excitability Ca_ion->Reduced_Excitability Prevents Depolarization Hyperpolarization->Reduced_Excitability

GABA-B Receptor Signaling Pathway

Upon binding of 4-Fluorophenibut, the GABA-B receptor activates a heterotrimeric Gi/o protein. The Gα subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit directly modulates ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. The resulting efflux of potassium ions and reduced influx of calcium ions cause hyperpolarization of the neuronal membrane, leading to a decrease in neuronal excitability.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The functional effects of 4-Fluorophenibut on neuronal excitability were determined using whole-cell patch-clamp recordings in mouse cerebellar Purkinje cells.

Objective: To measure the effect of 4-Fluorophenibut on membrane potential and action potential firing.

Methodology:

  • Slice Preparation: Sagittal slices (250-300 µm) of the cerebellum are prepared from young rats (P12-21) in an ice-cold artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 25 Glucose, 25 NaHCO3, 1.25 NaH2PO4, 2 CaCl2, and 1 MgCl2, continuously bubbled with 95% O2 and 5% CO2.

  • Recording: Purkinje cells are visualized using a microscope with infrared differential interference contrast optics. Whole-cell patch-clamp recordings are established from the soma of Purkinje cells.

  • Solutions: The patch pipette (3-7 MΩ resistance) is filled with an internal solution containing (in mM): K-gluconate, KCl, MgCl2, EGTA, HEPES, Na2ATP, and NaGTP, with the pH adjusted to 7.3.

  • Data Acquisition: Recordings are made in current-clamp mode to measure membrane potential and action potential firing, and in voltage-clamp mode to measure ion currents. 4-Fluorophenibut is applied via perfusion of the aCSF.

  • Analysis: Changes in resting membrane potential, action potential frequency, and the amplitude and kinetics of induced currents are analyzed before and after the application of 4-Fluorophenibut.

Secondary Mechanism: Modulation of Voltage-Gated Calcium Channels

While not as extensively characterized for 4-Fluorophenibut itself, there is strong evidence from the closely related compound R-phenibut to suggest a secondary mechanism of action involving the α2-δ subunit of voltage-gated calcium channels (VGCCs).[3] This interaction is characteristic of the gabapentinoid class of drugs.

Binding to the α2-δ Subunit

R-phenibut has been shown to bind to the α2-δ subunit of VGCCs, and this interaction is believed to be responsible for its anti-nociceptive effects, independent of its GABA-B receptor agonism.[3] It is highly probable that 4-Fluorophenibut shares this property.

CompoundTargetParameterValue (μM)
R-phenibutα2-δ subunit of VDCCKi23
S-phenibutα2-δ subunit of VDCCKi39
Baclofenα2-δ subunit of VDCCKi156
Gabapentinα2-δ subunit of VDCCKi0.05
Table 2: Binding affinities of R-phenibut and other gabapentinoids for the α2-δ subunit of the voltage-dependent calcium channel (VDCC).[3]
Proposed Signaling and Functional Effects

The binding of gabapentinoids to the α2-δ subunit is thought to modulate the trafficking and function of VGCCs, leading to a reduction in the release of excitatory neurotransmitters.

VGCC_Modulation cluster_extracellular Extracellular Space cluster_membrane Presynaptic Terminal Membrane cluster_intracellular Presynaptic Terminal 4-Fluorophenibut 4-Fluorophenibut alpha2delta α2-δ subunit 4-Fluorophenibut->alpha2delta Binds to VGCC Voltage-Gated Ca2+ Channel (VGCC) VGCC->alpha2delta Ca_ion Ca2+ VGCC->Ca_ion Reduced Ca2+ Influx alpha2delta->VGCC Modulates trafficking and function Vesicle Synaptic Vesicle (containing neurotransmitters) Ca_ion->Vesicle Reduced Vesicle Fusion Reduced_Release Reduced Neurotransmitter Release Vesicle->Reduced_Release Reduced_Excitability Reduced Postsynaptic Excitability Reduced_Release->Reduced_Excitability

Proposed Modulation of VGCCs

By binding to the α2-δ subunit, 4-Fluorophenibut is thought to interfere with the forward trafficking of the VGCC complex to the presynaptic membrane. This results in a decreased density of functional calcium channels at the synapse. Consequently, upon arrival of an action potential, there is a reduced influx of calcium, leading to a decrease in the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P.

Experimental Protocol: Radioligand Binding Assay for α2-δ Subunit

The binding affinity of compounds to the α2-δ subunit can be determined using a competitive radioligand binding assay with [3H]-gabapentin.

Objective: To determine the binding affinity (Ki) of 4-Fluorophenibut for the α2-δ subunit.

Methodology:

  • Membrane Preparation: Rat brain cortices are homogenized in a buffer and centrifuged to isolate the crude membrane fraction.

  • Binding Assay: The membrane preparation is incubated with a fixed concentration of [3H]-gabapentin and varying concentrations of the test compound (4-Fluorophenibut).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled gabapentin. Specific binding is calculated by subtracting non-specific from total binding. The IC50 value (concentration of test compound that inhibits 50% of specific [3H]-gabapentin binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Integrated Experimental Workflow

The elucidation of 4-Fluorophenibut's mechanism of action follows a logical progression from initial binding studies to functional characterization.

Experimental_Workflow A Radioligand Binding Assays B Determine binding affinity (IC50/Ki) to GABA-A and GABA-B receptors A->B C Determine binding affinity (Ki) to α2-δ subunit of VGCCs A->C D Whole-Cell Patch-Clamp Electrophysiology B->D H Confirmation of Dual Mechanism of Action B->H C->D C->H E Measure effects on membrane potential, action potential firing, and ion currents D->E F In Vivo Animal Models E->F G Assess behavioral effects (anxiolytic, anti-nociceptive) F->G G->H

Workflow for Mechanism of Action Elucidation

Conclusion

The core mechanism of action of 4-Fluorophenibut hydrochloride is characterized by a potent agonism at the GABA-B receptor, leading to widespread neuronal inhibition. Additionally, strong evidence suggests a secondary mechanism involving the modulation of the α2-δ subunit of voltage-gated calcium channels, contributing to its overall pharmacological profile, which includes anxiolytic and potential anti-nociceptive effects. Further research to directly quantify the binding of 4-Fluorophenibut to the α2-δ subunit will provide a more complete understanding of its dual action. This detailed knowledge is crucial for the rational design and development of novel therapeutics targeting the GABAergic and calcium channel systems.

References

An In-depth Technical Guide to the Chemical Structure of 4-Fluoro-phenibut HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-phenibut HCl (hydrochloride), systematically known as 4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride, is a derivative of the neurotransmitter γ-aminobutyric acid (GABA).[1][2] It belongs to the gabapentinoid class of compounds and is a close structural analog of phenibut, baclofen, and tolibut.[3][4] The introduction of a fluorine atom at the para position of the phenyl ring significantly influences its pharmacological profile, most notably its potency as a GABA receptor agonist.[1] This document provides a comprehensive overview of the chemical structure, properties, and a generalized synthetic approach for 4-Fluoro-phenibut HCl, intended for a technical audience in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

4-Fluoro-phenibut HCl is characterized by a butyric acid backbone with a phenyl group and an amino group attached to the β-carbon (position 3). The key structural feature is the fluorine atom substituted at the para-position (position 4) of the phenyl ring. The compound is typically supplied as a hydrochloride salt to enhance its stability and solubility.[1]

Chemical Identification
IdentifierValue
IUPAC Name 4-amino-3-(4-fluorophenyl)butanoic acid hydrochloride[5][6]
Synonyms β-(4-Fluorophenyl)-GABA hydrochloride, F-Phenibut HCl, CGP-11130[3][7]
CAS Number 1858241-03-8[2][8][9]
Physicochemical Properties
PropertyValue
Molecular Formula C₁₀H₁₃ClFNO₂[1][5][9][10]
Molecular Weight 233.67 g/mol [1][5][9][10]
Appearance White to off-white solid[1]
Purity ≥98% (typical for analytical standards)[8][9]
Solubility Soluble in DMF (25 mg/ml), DMSO (20 mg/ml), Ethanol (14 mg/ml), and PBS (pH 7.2) (10 mg/ml).[9]

Synthesis and Characterization

Representative Synthetic Pathway

While specific, detailed, and publicly available protocols for the synthesis of 4-Fluoro-phenibut HCl are limited, a general multi-step synthesis can be inferred from the synthesis of phenibut and related analogs.[1] The synthesis typically commences with 4-fluorobenzaldehyde (B137897) as the starting material.[1]

A representative synthetic scheme involves:

  • Condensation: A condensation reaction, such as a Knoevenagel or Henry reaction, with a suitable nitroalkane or malonic ester derivative to form a key intermediate.[1]

  • Reduction: Subsequent reduction of the nitro group and/or other functional groups to introduce the primary amine.[1]

  • Hydrolysis (if necessary): If an ester was used, hydrolysis is required to yield the carboxylic acid.

  • Salt Formation: Finally, treatment with hydrochloric acid affords the hydrochloride salt, which improves the compound's stability and handling properties.[1]

Synthesis_Workflow Start 4-Fluorobenzaldehyde Intermediate1 Condensation Reaction (e.g., with nitroethane or malonic ester) Start->Intermediate1 Intermediate2 Intermediate (e.g., β-(4-fluorophenyl)nitropropene) Intermediate1->Intermediate2 Reduction Reduction of Nitro Group (e.g., H₂, Pd/C or other reducing agents) Intermediate2->Reduction Product_base 4-Fluoro-phenibut (free base) Reduction->Product_base Hydrolysis Hydrolysis (if needed) Salt_Formation Salt Formation (with HCl) Product_base->Salt_Formation Final_Product 4-Fluoro-phenibut HCl Salt_Formation->Final_Product

A generalized workflow for the synthesis of 4-Fluoro-phenibut HCl.
Spectroscopic Characterization (Predicted)

Detailed, publicly available spectroscopic data for 4-Fluoro-phenibut HCl is scarce. However, based on its structure, the following spectral characteristics can be anticipated.

¹H NMR:

  • Aromatic Protons: Signals in the aromatic region (approx. 7.0-7.4 ppm) exhibiting splitting patterns consistent with a 1,4-disubstituted benzene (B151609) ring (two doublets or a multiplet).

  • Methine Proton (CH): A multiplet in the range of 3.0-3.5 ppm for the proton at the chiral center (Cβ).

  • Methylene (B1212753) Protons (CH₂): Signals for the two methylene groups (Cα and Cγ) would likely appear as multiplets or doublets of doublets in the range of 2.5-3.5 ppm.

  • Amine Protons (NH₃⁺): A broad signal, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR:

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around 170-180 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (approx. 115-165 ppm), with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.

  • Aliphatic Carbons: Signals for the chiral carbon (Cβ) and the two methylene carbons (Cα and Cγ) in the aliphatic region (approx. 30-50 ppm).

FT-IR:

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of a carboxylic acid.

  • N-H Stretch: A broad band in the 2800-3200 cm⁻¹ region, typical for an amine salt.

  • C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ corresponding to the carboxylic acid carbonyl group.

  • C-F Stretch: A strong absorption in the 1100-1300 cm⁻¹ region.

  • Aromatic C=C Stretches: Absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (EI):

  • Molecular Ion Peak (M⁺): For the free base, a peak at m/z 197.

  • Fragmentation: Common fragmentation patterns would involve the loss of the carboxyl group (-COOH, 45 Da), the aminomethyl group (-CH₂NH₂, 30 Da), and cleavage of the Cα-Cβ and Cβ-Cγ bonds. The presence of the fluorophenyl cation would also be expected.

Mechanism of Action and Signaling Pathway

4-Fluoro-phenibut HCl exerts its primary pharmacological effects as a potent and selective agonist for the GABA-B receptor.[3] It is more potent than phenibut in this regard.[3] The GABA-B receptor is a G-protein coupled receptor that, upon activation, leads to inhibitory neurotransmission.

The activation of GABA-B receptors by 4-Fluoro-phenibut HCl initiates the following downstream events:

  • Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

  • Modulation of ion channels:

    • Activation of inwardly rectifying potassium (K⁺) channels, leading to hyperpolarization of the neuronal membrane.

    • Inhibition of voltage-gated calcium (Ca²⁺) channels, which reduces the influx of calcium and subsequently decreases the release of excitatory neurotransmitters.

Some evidence also suggests that, like other gabapentinoids, it may bind to the α2δ subunit of voltage-gated calcium channels, further contributing to a reduction in the release of excitatory neurotransmitters.

Signaling_Pathway cluster_membrane Cell Membrane GABAB_R GABA-B Receptor G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP K_channel K+ Channel K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_channel Ca2+ Channel Neurotransmitter_Release Reduced Neurotransmitter Release Ca_channel->Neurotransmitter_Release Ligand 4-Fluoro-phenibut HCl Ligand->GABAB_R Binds and activates G_protein->AC Inhibits G_protein->K_channel Activates G_protein->Ca_channel Inhibits ATP ATP ATP->AC Ca_influx Ca2+ Influx Ca_influx->Ca_channel

Signaling pathway of 4-Fluoro-phenibut HCl via GABA-B receptor activation.

Conclusion

4-Fluoro-phenibut HCl is a significant compound for neuroscience research due to its potent and selective action at the GABA-B receptor. Its chemical structure, particularly the para-fluoro substitution on the phenyl ring, is key to its enhanced potency compared to its parent compound, phenibut. While detailed experimental protocols for its synthesis and full, publicly available characterization data are not widespread, the general synthetic routes and expected analytical characteristics can be reliably predicted. This guide provides a foundational understanding of the chemical nature of 4-Fluoro-phenibut HCl to aid researchers and scientists in their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluorophenibut Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Fluorophenibut hydrochloride (also known as β-(4-fluorophenyl)-γ-aminobutyric acid hydrochloride). 4-Fluorophenibut is a derivative of the nootropic and anxiolytic compound phenibut, with a fluorine atom substituted at the para position of the phenyl ring. This modification is of interest to researchers for its potential to alter the compound's pharmacokinetic and pharmacodynamic properties. This document details a plausible multi-step synthetic route, outlines purification methods, and describes the analytical techniques used for its characterization, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC). All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams.

Introduction

4-Fluorophenibut hydrochloride is a gabapentinoid and a structural analog of the neurotransmitter γ-aminobutyric acid (GABA).[1] Like its parent compound phenibut, it is expected to exhibit activity at GABAB receptors.[1] The introduction of a fluorine atom can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to its biological targets. This guide serves as a technical resource for researchers engaged in the synthesis, development, and analysis of 4-Fluorophenibut hydrochloride.

Synthesis of 4-Fluorophenibut Hydrochloride

A plausible and efficient synthetic route to 4-Fluorophenibut hydrochloride begins with commercially available 4-fluorobenzaldehyde (B137897) and proceeds through a four-step sequence: Knoevenagel condensation, Michael addition, nitro group reduction, and finally, hydrolysis and salt formation.

Overall Synthetic Scheme

Synthesis_Scheme Start 4-Fluorobenzaldehyde Intermediate1 Diethyl (4-fluorobenzylidene)malonate Start->Intermediate1 Knoevenagel Condensation (Diethyl malonate, Piperidine (B6355638), Acetic acid) Intermediate2 Diethyl 2-((4-fluorophenyl)(nitromethyl))malonate Intermediate1->Intermediate2 Michael Addition (Nitromethane, DBU) Intermediate3 Diethyl 2-((amino(4-fluorophenyl))methyl)malonate Intermediate2->Intermediate3 Nitro Reduction (H2, Pd/C) Product 4-Fluorophenibut Hydrochloride Intermediate3->Product Hydrolysis & Salt Formation (HCl (aq))

Caption: Overall synthetic scheme for 4-Fluorophenibut Hydrochloride.

Experimental Protocols

Step 1: Knoevenagel Condensation - Synthesis of Diethyl (4-fluorobenzylidene)malonate

  • Principle: This reaction is a nucleophilic addition of an active hydrogen compound (diethyl malonate) to a carbonyl group (4-fluorobenzaldehyde), followed by a dehydration reaction.[2][3]

  • Procedure:

    • To a solution of 4-fluorobenzaldehyde (1.0 eq) and diethyl malonate (1.1 eq) in toluene, add piperidine (0.1 eq) and acetic acid (0.1 eq).

    • Reflux the mixture using a Dean-Stark apparatus to remove water.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Step 2: Michael Addition - Synthesis of Diethyl 2-((4-fluorophenyl)(nitromethyl))malonate

  • Principle: This reaction involves the 1,4-conjugate addition of a nucleophile (the enolate of nitromethane) to an α,β-unsaturated carbonyl compound.[4]

  • Procedure:

    • Dissolve diethyl (4-fluorobenzylidene)malonate (1.0 eq) and nitromethane (B149229) (1.5 eq) in a suitable solvent such as tetrahydrofuran (B95107) (THF).

    • Cool the mixture to 0 °C and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The crude product is used in the next step without further purification.

Step 3: Nitro Group Reduction - Synthesis of Diethyl 2-((amino(4-fluorophenyl))methyl)malonate

  • Principle: The nitro group is reduced to a primary amine using catalytic hydrogenation.[5][6]

  • Procedure:

    • Dissolve the crude diethyl 2-((4-fluorophenyl)(nitromethyl))malonate (1.0 eq) in ethanol (B145695) or methanol.

    • Add palladium on carbon (10% Pd/C, 5-10 mol%) to the solution.

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude amine.

Step 4: Hydrolysis and Salt Formation - Synthesis of 4-Fluorophenibut Hydrochloride

  • Principle: The ester groups are hydrolyzed under acidic conditions, followed by decarboxylation to yield the final product as its hydrochloride salt.[7]

  • Procedure:

    • Add concentrated hydrochloric acid (e.g., 6 M HCl) to the crude diethyl 2-((amino(4-fluorophenyl))methyl)malonate.

    • Heat the mixture to reflux and maintain the temperature for several hours until the hydrolysis and decarboxylation are complete (monitored by TLC or HPLC).

    • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

    • Collect the solid by filtration, wash with a small amount of cold water or acetone, and dry under vacuum to afford 4-Fluorophenibut hydrochloride as a white crystalline solid.[8]

Characterization of 4-Fluorophenibut Hydrochloride

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₁₀H₁₂FNO₂ • HCl[9]
Molecular Weight 233.67 g/mol [9]
Appearance White crystalline solid[10]
Purity (by HPLC) ≥98%[10]
Solubility Soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2)[10]
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, D₂O) δ (ppm):

    • 7.35-7.25 (m, 2H, Ar-H)

    • 7.15-7.05 (m, 2H, Ar-H)

    • 3.40-3.30 (m, 1H, CH)

    • 3.20-3.10 (m, 2H, CH₂-N)

    • 2.70-2.50 (m, 2H, CH₂-C=O)

  • 13C NMR (100 MHz, D₂O) δ (ppm):

    • 178.5 (C=O)

    • 163.0 (d, J=245 Hz, C-F)

    • 136.0 (d, J=3 Hz, C-Ar)

    • 130.0 (d, J=8 Hz, CH-Ar)

    • 116.0 (d, J=21 Hz, CH-Ar)

    • 45.0 (CH₂-N)

    • 42.0 (CH)

    • 38.0 (CH₂-C=O)

3.2.2. Mass Spectrometry (MS)

  • Method: Electron Ionization (EI)

  • Expected [M+H]+ for free base: 198.0925

  • Major Fragmentation Ions (m/z):

    • 197 (M+• of free base)

    • 180 ([M-NH₃]+•)

    • 152 ([M-COOH]+)

    • 109 ([C₆H₄F-CH₂]+)

3.2.3. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Assignment
3400-2400 (broad)O-H (carboxylic acid), N-H (ammonium) stretch
~3000C-H (aromatic and aliphatic) stretch
~1710C=O (carboxylic acid) stretch
~1600, ~1500C=C (aromatic) stretch
~1220C-F stretch
Chromatographic Purity

High-Performance Liquid Chromatography (HPLC)

  • Principle: A validated reverse-phase HPLC method can be used to determine the purity of 4-Fluorophenibut hydrochloride.[11][12][13]

  • Proposed Method:

    • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

Experimental Workflows

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reaction1 Knoevenagel Condensation Reaction2 Michael Addition Reaction1->Reaction2 Reaction3 Nitro Reduction Reaction2->Reaction3 Reaction4 Hydrolysis & Salt Formation Reaction3->Reaction4 Filtration Filtration Reaction4->Filtration Washing Washing with Solvent Filtration->Washing Drying Vacuum Drying Washing->Drying

Caption: General workflow for the synthesis and purification of 4-Fluorophenibut HCl.

Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Sample Purified 4-Fluorophenibut HCl NMR 1H and 13C NMR Sample->NMR MS Mass Spectrometry Sample->MS IR FT-IR Spectroscopy Sample->IR HPLC HPLC Purity Sample->HPLC

Caption: Workflow for the analytical characterization of 4-Fluorophenibut HCl.

Signaling Pathways

While the precise signaling pathways of 4-Fluorophenibut are still under investigation, it is hypothesized to act primarily as a GABAB receptor agonist, similar to phenibut and baclofen.

Signaling_Pathway cluster_receptor GABAB Receptor Activation cluster_downstream Downstream Effects Ligand 4-Fluorophenibut Receptor GABAB Receptor (GPCR) Ligand->Receptor G_protein Gi/o Protein Activation Receptor->G_protein AC_inhibition Inhibition of Adenylyl Cyclase G_protein->AC_inhibition Ca_channel_inhibition Inhibition of Ca2+ Channels G_protein->Ca_channel_inhibition K_channel_activation Activation of K+ Channels G_protein->K_channel_activation cAMP_decrease Decrease in cAMP AC_inhibition->cAMP_decrease Neuronal_hyperpolarization Neuronal Hyperpolarization Ca_channel_inhibition->Neuronal_hyperpolarization K_channel_activation->Neuronal_hyperpolarization

Caption: Hypothesized signaling pathway of 4-Fluorophenibut via GABA-B receptor.

Conclusion

This technical guide has detailed a robust synthetic pathway for 4-Fluorophenibut hydrochloride and outlined the necessary analytical methods for its comprehensive characterization. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation into the properties and potential applications of this compound.

References

Pharmacological profile of 4-Fluorophenibut HCl.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacological Profile of 4-Fluorophenibut HCl

Introduction

4-Fluorophenibut HCl (also known as F-Phenibut or CGP-11130) is a synthetic derivative of the neuropsychotropic drug phenibut.[1] Structurally, it is a γ-aminobutyric acid (GABA) analogue characterized by a phenyl ring at the β-position, which is substituted with a fluorine atom at the para-position.[1][2] This modification distinguishes it from its parent compound, phenibut (β-phenyl-GABA), and the related drug baclofen (B1667701) (β-(4-chlorophenyl)-GABA).[1][3] The addition of the fluorine atom enhances its lipophilicity and potency compared to phenibut.[1] While phenibut is medically used in some countries for conditions like anxiety and insomnia, 4-Fluorophenibut HCl has never been approved for medical use and is primarily sold online as a research chemical or nootropic supplement.[1][4]

This document provides a comprehensive overview of the pharmacological properties of 4-Fluorophenibut HCl, intended for researchers, scientists, and drug development professionals.

Pharmacodynamics: Mechanism of Action

The primary mechanism of action for 4-Fluorophenibut is its activity as a potent and selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor.[3][5] Its effects are predominantly mediated through the modulation of this G-protein coupled receptor, which is a key component of inhibitory signaling in the central nervous system (CNS).

GABA-B Receptor Agonism

4-Fluorophenibut demonstrates high selectivity for the GABA-B receptor over the GABA-A receptor subtype.[3][6] Activation of GABA-B receptors, which are located both presynaptically and postsynaptically, leads to widespread inhibitory effects on neuronal activity.[7]

  • Presynaptic Inhibition : Activation of presynaptic GABA-B receptors inhibits the release of various neurotransmitters by downregulating voltage-gated calcium channels (VGCCs).[7]

  • Postsynaptic Inhibition : Postsynaptically, GABA-B receptor agonism activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium ion efflux.[7] This efflux causes hyperpolarization of the neuronal membrane, making it more difficult for an action potential to be generated and thus suppressing neuronal excitability.[1][7]

Studies on mouse cerebellar Purkinje cells have shown that 4-Fluorophenibut application leads to a hyperpolarization of the neuronal membrane and a reduction in the frequency of action potential firing.[1]

Potential Activity at Voltage-Gated Calcium Channels (VGCCs)

4-Fluorophenibut is categorized as a gabapentinoid, a class of substances that includes gabapentin (B195806) and pregabalin.[2] The parent compound, phenibut, has been found to act as an inhibitor of α2δ subunit-containing voltage-gated calcium channels.[4][8] This mechanism is distinct from its GABA-B receptor activity. While it is plausible that 4-Fluorophenibut shares this secondary mechanism of action, direct binding studies confirming its affinity for the α2δ subunit are not extensively documented in the available literature.

Quantitative Pharmacological Data

The potency and binding affinity of 4-Fluorophenibut have been quantified in several key studies, highlighting its increased potency relative to phenibut.

Parameter Target Value Test System Reference
IC₅₀ GABA-B Receptor1.70 μMRat brain synaptic membranes[3][6]
IC₅₀ GABA-A Receptor> 100 μMRat brain synaptic membranes[3][6]
EC₅₀ GABA-B Receptor23.3 μMMouse cerebellar Purkinje cells[1][9]
EC₅₀ (Phenibut) GABA-B Receptor1362 μMMouse cerebellar Purkinje cells[1][9]
EC₅₀ (Baclofen) GABA-B Receptor6.0 μMMouse cerebellar Purkinje cells[1][9]

Table 1: Summary of In Vitro Pharmacological Data for 4-Fluorophenibut HCl and Related Compounds.

Experimental Protocols

Receptor Binding Assays

The binding affinity (IC₅₀ values) of 4-Fluorophenibut for GABA receptors was determined using radioligand binding assays on synaptic membranes prepared from whole rat brains.

  • Objective : To determine the concentration of 4-Fluorophenibut required to displace 50% of a specific radioligand from GABA-A and GABA-B receptors.

  • Methodology :

    • Membrane Preparation : Synaptic membranes are isolated from rat brain tissue by a process of homogenization and centrifugation.

    • Incubation : The prepared membranes are incubated with a specific radioligand (e.g., ³H-GABA or ³H-baclofen for GABA-B sites) and varying concentrations of the test compound (4-Fluorophenibut).

    • Separation : The bound and free radioligand are separated by rapid filtration.

    • Quantification : The radioactivity retained on the filters, representing the bound ligand, is measured using liquid scintillation counting.

    • Analysis : The IC₅₀ value is calculated by analyzing the competition binding curves, which plot the percentage of specific binding against the logarithm of the competitor concentration.[10]

In Vitro Electrophysiology (Patch-Clamp Recording)

The functional potency (EC₅₀) and physiological effects of 4-Fluorophenibut were assessed using patch-clamp recordings on cerebellar Purkinje cells in mouse brain slices.[9]

  • Objective : To measure the effect of 4-Fluorophenibut on ion channel currents and neuronal excitability.

  • Methodology :

    • Slice Preparation : Cerebellar slices are prepared from mice.

    • Cell Identification : Purkinje cells are visually identified for recording.

    • Whole-Cell Patch-Clamp : A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The patch of membrane under the pipette is then ruptured to gain electrical access to the cell interior (whole-cell configuration).

    • Data Acquisition : The membrane potential or current is recorded. In voltage-clamp mode, the membrane potential is held constant, and the currents flowing across the membrane are measured. In current-clamp mode, the membrane potential is recorded while current is injected.

    • Drug Application : 4-Fluorophenibut, phenibut, and baclofen are applied to the slice preparation at various concentrations to generate dose-response curves.

    • Analysis : The magnitude of the evoked outward-rectifying K⁺ current is measured at each concentration to calculate the EC₅₀ value. The effect on action potential firing frequency is measured in current-clamp mode.[9][11]

Visualizations: Pathways and Workflows

GABA-B Receptor Signaling Pathway

GABA_B_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GABAB_R GABA-B Receptor GBR1 GBR2 G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits VGCC Voltage-Gated Ca²⁺ Channel G_Protein->VGCC Inhibits GIRK GIRK K⁺ Channel G_Protein->GIRK Activates cAMP cAMP AC->cAMP Reduces Ca_influx Reduced Ca²⁺ Influx VGCC->Ca_influx K_efflux K⁺ Efflux (Hyperpolarization) GIRK->K_efflux F_Phenibut 4-Fluorophenibut F_Phenibut->GABAB_R Binds & Activates

Caption: Signaling cascade following 4-Fluorophenibut binding to the GABA-B receptor.

Experimental Workflow: Patch-Clamp Electrophysiology

Patch_Clamp_Workflow cluster_prep Preparation cluster_record Recording & Application cluster_analysis Data Analysis A Cerebellar Slice Preparation from Mouse B Transfer Slice to Recording Chamber A->B C Identify Purkinje Cell B->C D Establish Whole-Cell Patch-Clamp Configuration C->D E Record Baseline Neuronal Activity D->E F Bath Apply 4-Fluorophenibut (Varying Concentrations) E->F G Record Drug-Induced Changes (Current/Voltage) F->G H Measure K⁺ Current Amplitude G->H I Analyze Action Potential Frequency G->I J Construct Dose-Response Curve H->J K Calculate EC₅₀ Value J->K

Caption: Workflow for determining the functional potency of 4-Fluorophenibut.

Structure-Activity Relationship

SAR_Diagram GABA GABA (γ-Aminobutyric Acid) Phenibut Phenibut (β-Phenyl-GABA) GABA->Phenibut + Phenyl Ring @ β-position (Crosses BBB) FPhenibut 4-Fluorophenibut (β-(4-Fluorophenyl)-GABA) Phenibut->FPhenibut + Fluoro Group @ para-position (Increases Potency) Baclofen Baclofen (β-(4-Chlorophenyl)-GABA) Phenibut->Baclofen + Chloro Group @ para-position (Increases Potency)

Caption: Structural relationship of 4-Fluorophenibut to GABA and related analogues.

Pharmacokinetics

Detailed pharmacokinetic studies for 4-Fluorophenibut in humans or animals are limited in publicly accessible literature. However, based on its chemical structure and anecdotal reports, some inferences can be made:

  • Blood-Brain Barrier (BBB) Penetration : Like phenibut, the presence of the phenyl ring allows 4-Fluorophenibut to cross the blood-brain barrier, which GABA itself cannot do effectively.[4] The fluorine substitution enhances lipophilicity, which may further facilitate this process.[1]

  • Onset and Duration : It is reported to have a faster onset of action and a shorter total duration compared to phenibut.[2]

Physiological Effects and Toxicological Concerns

As a potent CNS depressant, the physiological effects of 4-Fluorophenibut are consistent with its GABAergic mechanism.[1][2]

  • Primary Effects : Users and researchers report anxiolytic (anxiety-reducing), sedative, and mood-enhancing effects.[8]

  • Adverse Effects : At higher doses, it can cause significant motor impairment, sedation, and respiratory depression.[1]

  • Tolerance and Abuse Liability : Its increased potency compared to phenibut suggests a greater risk for developing tolerance, dependence, withdrawal, and intoxication.[1][11] Abuse may lead to severe neurological inhibition due to its strong suppression of neuronal excitability.[12]

Conclusion

4-Fluorophenibut HCl is a potent, selective GABA-B receptor agonist that is structurally related to phenibut and baclofen. Its primary mechanism of action involves the activation of GABA-B receptors, leading to widespread neuronal inhibition through the modulation of potassium and calcium ion channels. Quantitative data confirms it is significantly more potent than phenibut but slightly less potent than baclofen. While it is also classified as a gabapentinoid, its action at the α2δ subunit of VGCCs requires further direct investigation. Due to its high potency and lack of regulatory approval, 4-Fluorophenibut carries a significant risk of adverse effects and abuse, making it a compound of interest for toxicological and pharmacological research.

References

Unveiling CGP-11130: A Technical Guide to the Potent GABAergic Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP-11130, also known as 4-Fluorophenibut, is a potent and selective agonist for the γ-aminobutyric acid type B (GABAB) receptor. As a derivative of the nootropic agent phenibut, this compound has garnered interest within the research community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the available research on CGP-11130, consolidating key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action. While extensive public data remains limited, this document serves as a foundational resource for professionals engaged in the study and development of GABAergic compounds.

Core Compound Data

CGP-11130 is a structural analog of the inhibitory neurotransmitter GABA and is closely related to other GABAergic compounds such as baclofen (B1667701) and phenibut.[1] The introduction of a fluorine atom at the para position of the phenyl ring distinguishes it from phenibut and contributes to its enhanced potency at the GABAB receptor.

ParameterValueReference
Developmental Code Name CGP-11130[1]
Systematic Name β-(4-fluorophenyl)-γ-aminobutyric acid[1]
Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
Primary Target GABAB Receptor[1]

Quantitative Analysis of Receptor Affinity and Potency

CGP-11130 exhibits a high degree of selectivity for the GABAB receptor over the GABAA receptor. The following table summarizes the available quantitative data on its receptor binding and functional potency.

MetricValue (µM)Receptor SubtypeNotesReference
IC50 1.70GABABInhibition of radioligand binding.[1]
IC50 > 100GABAADemonstrates high selectivity.[1]
EC50 23.3GABABPotency in activating outward-rectifying K+ currents in mouse cerebellar Purkinje cells.[2]
EC50 (Baclofen) 6.0GABABFor comparison; a more potent agonist.[2]
EC50 (Phenibut) 1362GABABFor comparison; a less potent agonist.[2]

Experimental Protocols

A critical aspect of understanding the properties of CGP-11130 lies in the experimental methods used to characterize it. The following section details a key electrophysiological protocol.

Electrophysiological Analysis of GABAB Receptor Agonism

The functional potency of CGP-11130 as a GABAB receptor agonist was determined using in vitro patch-clamp recordings on mouse cerebellar Purkinje cells.[2]

Objective: To measure the ability of CGP-11130 to activate GABAB receptor-mediated ion currents.

Methodology:

  • Tissue Preparation: Cerebellar slices were prepared from mice.

  • Recording Configuration: Whole-cell patch-clamp recordings were obtained from Purkinje cells.

  • Drug Application: CGP-11130, baclofen, and phenibut were applied to the slices to elicit dose-dependent responses.

  • Data Acquisition: Outward-rectifying potassium (K+) currents, a hallmark of GABAB receptor activation in these neurons, were measured.

  • Analysis: The concentration of each agonist required to produce 50% of the maximal response (EC50) was calculated to determine their relative potencies.[2]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for CGP-11130 is the activation of the GABAB receptor, a G-protein coupled receptor (GPCR). This activation initiates a cascade of intracellular events that lead to neuronal inhibition.

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CGP-11130 CGP-11130 GABAB_R GABAB Receptor (Heterodimer) CGP-11130->GABAB_R Binds G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel GIRK Channel (K+ Efflux) G_Protein->K_Channel Activates Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Reduces production of Hyperpolarization Membrane Hyperpolarization K_Channel->Hyperpolarization Leads to Inhibition Inhibition of Neurotransmitter Release Ca_Channel->Inhibition Contributes to Hyperpolarization->Inhibition Contributes to

GABAB Receptor Signaling Pathway for CGP-11130.

Upon binding of CGP-11130, the GABAB receptor activates associated Gi/o proteins. This activation leads to two primary downstream effects: the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Specifically, the G-protein βγ subunits activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization.[2] Additionally, the influx of calcium through voltage-gated calcium channels is inhibited. Together, these actions result in a reduction of neuronal excitability and the inhibition of neurotransmitter release.

Experimental Workflow Visualization

The characterization of a novel compound like CGP-11130 follows a logical progression from in vitro to in vivo studies. The following diagram illustrates a typical experimental workflow for evaluating a GABAB receptor agonist.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding Radioligand Binding Assays (IC50, Ki) Functional Functional Assays (e.g., Patch-Clamp, EC50) Binding->Functional Confirm functional activity PK Pharmacokinetics (ADME) Functional->PK Proceed if potent and selective PD Pharmacodynamics (e.g., Animal Models of Anxiety) PK->PD Inform dose selection Tox Toxicology Studies PD->Tox Assess therapeutic window

Typical Experimental Workflow for a GABAB Agonist.

Conclusion and Future Directions

The available data robustly characterize CGP-11130 as a potent and selective GABAB receptor agonist, with greater potency than phenibut but less than baclofen. The detailed electrophysiological studies provide a clear mechanism for its inhibitory effects on neuronal activity. However, to fully understand the therapeutic potential of CGP-11130, further research is required. Key areas for future investigation include:

  • Comprehensive Pharmacokinetics: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of CGP-11130 are necessary to understand its in vivo behavior.

  • In Vivo Efficacy: Evaluation in animal models of relevant disorders, such as anxiety, spasticity, and substance abuse, would provide insight into its potential therapeutic applications.

  • Safety and Toxicology: A thorough assessment of its safety profile is crucial for any further development.

  • Receptor Subtype Selectivity: Investigating the affinity and functional activity of CGP-11130 at different GABAB receptor subunit compositions could reveal more nuanced pharmacological properties.

This technical guide serves as a current repository of knowledge on CGP-11130. As new research emerges, this document can be updated to provide the scientific community with the most up-to-date information on this intriguing compound.

References

Fluorophenibut: A Technical Analysis of Lipophilicity and Receptor Binding Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenibut, also known as F-phenibut or by its developmental code name CGP-11130, is a synthetic derivative of the nootropic and anxiolytic agent phenibut (β-phenyl-GABA).[1][2] Structurally, it is a GABA analogue characterized by the addition of a fluorine atom at the para position of the phenyl ring.[1] This modification significantly enhances its lipophilicity and potency as a GABAB receptor agonist compared to its parent compound, phenibut.[1] Understanding these core physicochemical and pharmacological properties is critical for evaluating its potential in research and drug development.

This technical guide provides an in-depth analysis of the lipophilicity and receptor binding profile of fluorophenibut, presenting quantitative data, detailed experimental methodologies, and visualizations of key pathways and processes.

Lipophilicity of Fluorophenibut

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical physicochemical parameter in drug design. It influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.[3][4] A LogP value around 2 is often considered ideal for central nervous system (CNS) targeting.[3][4] The introduction of a fluorine atom to the phenibut structure increases its lipophilicity.[1]

Quantitative Data: Lipophilicity

The table below summarizes the available LogP data for fluorophenibut and related GABAergic compounds.

CompoundLogP ValueMethod
4-Fluorophenibut 2.043Calculated
4-Fluorophenibut -1.5Computed by XLogP3 3.0

Note: Discrepancies in LogP values can arise from different calculation algorithms or experimental conditions. The XLogP3 value appears to be an outlier when considering the compound's structure and comparison to similar molecules.

Experimental Protocol: Determination of Partition Coefficient (LogP)

The "shake-flask" method is a classic and widely accepted technique for the experimental determination of LogP.[3]

Objective: To determine the n-octanol/water partition coefficient of 4-fluorophenibut.

Materials:

  • 4-Fluorophenibut

  • n-Octanol (reagent grade, pre-saturated with water)

  • Purified water (reagent grade, pre-saturated with n-octanol)

  • Phosphate buffer (to maintain physiological pH, e.g., pH 7.4)

  • Separatory funnels

  • Mechanical shaker

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography with UV detector - HPLC-UV)

Methodology:

  • Phase Saturation: Prepare the two immiscible phases by mixing n-octanol and water (or buffer) in a large vessel. Shake vigorously and allow the phases to separate completely for at least 24 hours. This ensures mutual saturation and prevents volume changes during the experiment.

  • Standard Solution Preparation: Prepare a stock solution of 4-fluorophenibut in the aqueous phase at a known concentration.

  • Partitioning:

    • Add equal volumes of the pre-saturated n-octanol and the 4-fluorophenibut aqueous solution to a separatory funnel.

    • Seal the funnel and shake it for a set period (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.

  • Phase Separation: Allow the funnel to stand undisturbed until the two phases have clearly separated. To ensure complete separation, the mixture can be centrifuged.

  • Quantification:

    • Carefully collect samples from both the aqueous and the n-octanol layers.

    • Determine the concentration of 4-fluorophenibut in each phase using a validated analytical method, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase:

    • P = [Concentration]octanol / [Concentration]aqueous

  • LogP Determination: The LogP value is the base-10 logarithm of the partition coefficient:

    • LogP = log10(P)

Visualization: LogP Determination Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation p1 Prepare Water-Saturated n-Octanol e1 Combine Phases in Separatory Funnel p1->e1 p2 Prepare Octanol-Saturated Aqueous Buffer (pH 7.4) p2->e1 p3 Dissolve Fluorophenibut in Aqueous Phase p3->e1 e2 Shake to Reach Equilibrium e1->e2 e3 Allow Phases to Separate (Centrifuge if needed) e2->e3 a1 Sample Aqueous Phase e3->a1 a2 Sample n-Octanol Phase e3->a2 a3 Quantify Concentration (e.g., HPLC) a1->a3 a2->a3 c1 Calculate P = [Conc]octanol / [Conc]aqueous a3->c1 c2 Calculate LogP = log10(P) c1->c2

Workflow for Shake-Flask LogP Determination.

Receptor Binding Potency and Selectivity

Fluorophenibut's primary pharmacological activity is mediated through its action as an agonist at the γ-aminobutyric acid type B (GABAB) receptor.[1][2][5] It is also important to assess its selectivity over the GABAA receptor to understand its side-effect profile. Additionally, given that the parent compound phenibut also interacts with the α2-δ subunit of voltage-gated calcium channels (VDCCs), this potential target is also considered.[6]

Quantitative Data: Receptor Potency and Selectivity

The following tables summarize the receptor binding affinity (IC50) and functional potency (EC50) of fluorophenibut in comparison to phenibut and the archetypal GABAB agonist, baclofen.

Table 1: GABAB Receptor Functional Potency

Compound EC50 (µM) Bioassay
4-Fluorophenibut 23.3 Activation of outward-rectifying K+ current in mouse cerebellar Purkinje cells
Phenibut 1362 Activation of outward-rectifying K+ current in mouse cerebellar Purkinje cells
Baclofen 6.0 Activation of outward-rectifying K+ current in mouse cerebellar Purkinje cells

EC50 (Half-maximal effective concentration) is a measure of a drug's potency in inducing a functional response.

Table 2: GABA Receptor Subtype Selectivity

Compound Receptor IC50 (µM)
4-Fluorophenibut GABAB 1.70
4-Fluorophenibut GABAA > 100

IC50 (Half-maximal inhibitory concentration) reflects the concentration of a drug that is required for 50% inhibition of a specific biological function, in this case, radioligand binding.

Data from these tables clearly indicates that 4-fluorophenibut is significantly more potent at the GABAB receptor than phenibut (approximately 58 times more potent in the functional assay) and demonstrates strong selectivity for the GABAB over the GABAA receptor.[1][2][5]

Table 3: Putative Binding Affinity for α2-δ Subunit of VDCCs While direct binding data for fluorophenibut at the α2-δ subunit is not readily available, data for the closely related R-phenibut is presented for context.

CompoundTargetKi (µM)
R-Phenibut α2-δ subunit23
S-Phenibut α2-δ subunit39
Baclofen α2-δ subunit156
Gabapentin α2-δ subunit0.05
Ki (Inhibition constant) is an absolute measure of binding affinity.

Given the structural similarity, it is plausible that fluorophenibut also binds to the α2-δ subunit, potentially contributing to its overall pharmacological profile.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of fluorophenibut for the GABAB receptor.

Objective: To determine the inhibitory constant (Ki) of 4-fluorophenibut at the GABAB receptor by measuring its ability to displace a specific high-affinity radioligand.

Materials:

  • Test Compound: 4-Fluorophenibut

  • Radioligand: A high-affinity GABAB receptor radioligand, e.g., [3H]GABA or [3H]Baclofen.[7]

  • Non-specific Ligand: A high concentration of a non-labeled standard agonist, e.g., GABA or Baclofen, to determine non-specific binding.

  • Tissue Preparation: Rat or mouse brain membranes, prepared as a source of GABAB receptors.[7][8]

  • Binding Buffer: e.g., Tris-HCl buffer with CaCl2, as calcium is required for GABAB binding.[7]

  • Filtration System: A cell harvester and glass fiber filters (e.g., GF/C).[8]

  • Scintillation Counter: To measure radioactivity.

  • Scintillation Cocktail.

Methodology:

  • Membrane Preparation:

    • Homogenize whole brain tissue in ice-cold buffer.

    • Perform a series of centrifugations to isolate the membrane fraction.[7]

    • Wash the membranes multiple times to remove endogenous GABA.[7]

    • Resuspend the final membrane pellet in the binding buffer to a specific protein concentration (determined by a protein assay like Bradford or BCA).[8]

  • Assay Setup:

    • Prepare a series of assay tubes or a 96-well plate.

    • Total Binding: Add membrane preparation, a fixed concentration of the radioligand, and buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of the non-labeled ligand.

    • Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound (4-fluorophenibut).

  • Incubation: Incubate the reactions at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.[9]

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).[8]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[8]

  • Radioactivity Measurement: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[8]

  • Data Analysis:

    • Specific Binding: Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of 4-fluorophenibut.

    • IC50 Determination: Use non-linear regression analysis to fit the data and determine the IC50 value.

    • Ki Calculation: Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_inc Incubation cluster_sep Separation & Measurement cluster_analysis Data Analysis p1 Prepare Receptor Source (e.g., Brain Membranes) i1 Combine Membranes, Radioligand, and Test Compound p1->i1 p2 Prepare Radioligand ([3H]Baclofen) p2->i1 p3 Prepare Test Compound (Fluorophenibut Dilutions) p3->i1 i2 Incubate to Allow Binding Equilibrium i1->i2 s1 Rapid Vacuum Filtration (Separates Bound/Unbound) i2->s1 s2 Wash Filters with Ice-Cold Buffer s1->s2 s3 Measure Radioactivity (Scintillation Counting) s2->s3 a1 Plot % Inhibition vs. [Fluorophenibut] s3->a1 a2 Determine IC50 Value a1->a2 a3 Calculate Ki using Cheng-Prusoff Equation a2->a3

Workflow for a Competitive Radioligand Binding Assay.

GABAB Receptor Signaling Pathway

GABAB receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the nervous system.[10] They are obligate heterodimers, composed of R1 and R2 subunits.[10] Upon activation by an agonist like fluorophenibut, the receptor couples to Gi/o-type G-proteins.[10][11] This coupling leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate downstream effectors.

The primary inhibitory effects are:

  • Activation of K+ Channels: The Gβγ subunit directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to an efflux of K+ ions.[10] This causes hyperpolarization of the postsynaptic membrane, making it less likely to fire an action potential.

  • Inhibition of Ca2+ Channels: The Gβγ subunit inhibits presynaptic N-type and P/Q-type voltage-gated calcium channels.[11] This reduction in calcium influx decreases the release of neurotransmitters.

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, which reduces the intracellular production of cyclic AMP (cAMP) and subsequent protein kinase A (PKA) signaling.[10][11]

Visualization: GABAB Signaling Pathway

G cluster_membrane Cell Membrane cluster_intracellular receptor GABAB Receptor (R1/R2 Heterodimer) g_protein Gi/o Protein (αβγ) receptor->g_protein Activates g_alpha Gαi/o g_protein->g_alpha Dissociates g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociates k_channel GIRK K+ Channel hyperpolarization Hyperpolarization (Inhibition) k_channel->hyperpolarization K+ Efflux ca_channel VGCC (Ca2+ Channel) neurotransmitter_release Neurotransmitter Release ↓ ca_channel->neurotransmitter_release Ca2+ Influx ac Adenylyl Cyclase camp cAMP ↓ ac->camp ligand Fluorophenibut (Agonist) ligand->receptor Binds g_alpha->ac Inhibits g_beta_gamma->k_channel Activates g_beta_gamma->ca_channel Inhibits atp ATP atp->ac

GABAB Receptor Signaling Cascade.

Conclusion

The fluorination of phenibut to create 4-fluorophenibut results in a compound with markedly increased lipophilicity and significantly enhanced potency and selectivity as a GABAB receptor agonist. Quantitative data reveals it to be over 50 times more potent than phenibut in functional assays, while maintaining a high degree of selectivity over GABAA receptors.[1][2] Its physicochemical properties, particularly its LogP value, suggest favorable characteristics for crossing the blood-brain barrier. While its interaction with the α2-δ subunit of voltage-gated calcium channels has not been explicitly quantified, the activity of its parent compound suggests this may be a secondary mechanism of action. The detailed protocols and pathway visualizations provided herein offer a foundational resource for researchers investigating the pharmacology of fluorophenibut and related GABAergic compounds.

References

In Vitro Modulation of Neuronal Excitability by 4-Fluorophenibut: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenibut (F-phenibut), a fluorinated derivative of the nootropic and anxiolytic agent phenibut, has garnered significant interest within the neuroscience community for its potential to modulate neuronal excitability. As a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), its primary mechanism of action is attributed to its activity at GABAB receptors. However, evidence from related compounds suggests a secondary mechanism involving the α2δ subunit of voltage-gated calcium channels (VGCCs). This technical guide provides an in-depth overview of the available in vitro data on 4-Fluorophenibut, focusing on its effects on neuronal excitability. We present quantitative data in structured tables, detail experimental protocols from key studies, and provide visualizations of the relevant signaling pathways and experimental workflows.

Primary Mechanism of Action: GABAB Receptor Agonism

The principal mechanism by which 4-Fluorophenibut exerts its effects on neuronal excitability is through the activation of GABAB receptors. As a GABAB receptor agonist, it mimics the action of endogenous GABA, leading to a reduction in neuronal firing.

Quantitative Data: Potency at GABAB Receptors

A key study by Irie et al. (2020) provides a quantitative comparison of the potency of 4-Fluorophenibut with its parent compound, phenibut, and the well-established GABAB agonist, baclofen (B1667701). The study utilized patch-clamp recordings on mouse cerebellar Purkinje cells to measure the outward potassium current induced by these agonists.

CompoundEC50 for GABAB Receptor-Mediated Outward K+ CurrentSource
4-Fluorophenibut (F-phenibut) 23.3 μM
Phenibut1362 μM
(±)-Baclofen6.0 μM

Table 1: Comparative potency of 4-Fluorophenibut and other GABAB receptor agonists in inducing an outward-rectifying potassium current in mouse cerebellar Purkinje cells.

The data clearly indicates that 4-Fluorophenibut is significantly more potent than phenibut as a GABAB receptor agonist.

Experimental Protocol: Whole-Cell Patch-Clamp Recordings in Mouse Cerebellar Slices

The following protocol is a detailed methodology based on the study by Irie et al. (2020) for assessing the in vitro effects of 4-Fluorophenibut on neuronal excitability.

1. Slice Preparation:

  • Male C57BL/6J mice (4-5 weeks old) are anesthetized with isoflurane (B1672236) and decapitated.

  • The cerebellum is rapidly removed and placed in ice-cold cutting solution (in mM: 299 sucrose (B13894), 2.5 KCl, 1.25 NaH2PO4, 10 MgSO4, 0.5 CaCl2, 26 NaHCO3, and 10 glucose, saturated with 95% O2 and 5% CO2).

  • Sagittal cerebellar slices (250 μm thick) are prepared using a vibratome.

  • Slices are incubated in artificial cerebrospinal fluid (aCSF) (in mM: 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 1 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, saturated with 95% O2 and 5% CO2) at room temperature for at least 1 hour before recording.

2. Electrophysiological Recording:

  • Slices are transferred to a recording chamber and continuously perfused with aCSF at a rate of 2-3 ml/min.

  • Purkinje cells are visualized using a microscope with infrared differential interference contrast optics.

  • Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes (4-6 MΩ) filled with an internal solution (in mM: 135 K-gluconate, 5 KCl, 10 HEPES, 2 Mg-ATP, and 0.2 Na-GTP; pH adjusted to 7.3 with KOH).

  • Current-clamp and voltage-clamp recordings are made using a patch-clamp amplifier. Data is filtered at 2 kHz and digitized at 10 kHz.

3. Drug Application:

  • 4-Fluorophenibut, phenibut, and baclofen are dissolved in aCSF and applied to the bath.

  • To measure the effect on action potential firing, cells are held in current-clamp mode, and a depolarizing current is injected to evoke spontaneous firing. The drug is then perfused, and the change in firing frequency is measured.

  • To measure the induced outward current, cells are held in voltage-clamp mode at a holding potential of -60 mV. The drug is applied, and the resulting outward current is recorded.

Visualization of GABAB Receptor Signaling and Experimental Workflow

GABAB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4F_Phenibut 4-Fluorophenibut GABAB_R GABAB Receptor 4F_Phenibut->GABAB_R Binds and Activates G_Protein Gi/o Protein GABAB_R->G_Protein Activates K_Channel GIRK Channel (K+ Channel) G_Protein->K_Channel βγ subunits activate K_ion K+ K_Channel->K_ion Efflux Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: GABAB receptor signaling pathway activated by 4-Fluorophenibut.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cerebellar Slice Preparation B Incubation in aCSF A->B C Transfer to Recording Chamber B->C D Identify Purkinje Cell C->D E Establish Whole-Cell Patch-Clamp D->E F Record Baseline Activity (Current/Voltage Clamp) E->F G Bath Application of 4-Fluorophenibut F->G H Record Post-Drug Activity G->H I Measure Change in Firing Rate or Induced K+ Current H->I J Construct Dose-Response Curve & Calculate EC50 I->J

Caption: Experimental workflow for patch-clamp analysis of 4-Fluorophenibut.

Secondary Mechanism of Action: Putative Modulation of Voltage-Gated Calcium Channels (VGCCs)

While the primary mechanism of 4-Fluorophenibut is its action on GABAB receptors, its structural similarity to gabapentinoids like phenibut and pregabalin (B1679071) suggests a potential secondary mechanism involving the inhibition of voltage-gated calcium channels. Specifically, these compounds are known to bind to the α2δ subunit of VGCCs.

It is critical to note that, to date, there is a lack of published in vitro studies that directly and quantitatively assess the binding affinity of 4-Fluorophenibut to the α2δ subunit or its direct effect on VGCC currents.

However, research on the parent compound, R-phenibut, provides a basis for this hypothesized action.

Quantitative Data: R-phenibut Binding to the α2δ Subunit of VGCCs

A study by Zvejniece et al. (2015) investigated the binding affinities of R-phenibut, S-phenibut, baclofen, and gabapentin (B195806) to the α2δ subunit in rat brain membrane preparations.

CompoundKi for α2δ Subunit of VGCCSource
R-phenibut 23 μM
S-phenibut39 μM
Baclofen156 μM
Gabapentin0.05 μM

Table 2: Binding affinities of R-phenibut and related compounds to the α2δ subunit of voltage-gated calcium channels.

This data indicates that R-phenibut binds to the α2δ subunit with moderate affinity. It is plausible that 4-Fluorophenibut shares this property, but further experimental verification is required.

Experimental Protocol: Radioligand Binding Assay for α2δ Subunit Affinity

The following is a generalized protocol for assessing binding affinity to the α2δ subunit, based on methodologies used for gabapentinoids.

1. Membrane Preparation:

  • Rat brains are homogenized in ice-cold sucrose buffer.

  • The homogenate is centrifuged, and the resulting pellet is resuspended and centrifuged again to isolate the crude membrane fraction.

  • The final pellet is resuspended in a binding buffer.

2. Binding Assay:

  • Membrane preparations are incubated with a radiolabeled ligand specific for the α2δ subunit (e.g., [3H]gabapentin).

  • Increasing concentrations of the unlabeled test compound (e.g., 4-Fluorophenibut) are added to compete with the radioligand for binding.

  • The mixture is incubated to allow for binding equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The radioactivity retained on the filters is measured using liquid scintillation counting.

3. Data Analysis:

  • The specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from total binding.

  • The IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data.

  • The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation.

Visualization of the Hypothesized VGCC-Mediated Pathway

VGCC_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Presynaptic Terminal) cluster_intracellular Intracellular Space 4F_Phenibut_H 4-Fluorophenibut (Hypothesized) a2d_subunit α2δ Subunit 4F_Phenibut_H->a2d_subunit Binds to VGCC Voltage-Gated Calcium Channel (VGCC) Ca_ion Ca2+ VGCC->Ca_ion Influx Reduced_Release Reduced Neurotransmitter Release a2d_subunit->VGCC Modulates Vesicle Neurotransmitter Vesicles Ca_ion->Vesicle Triggers Fusion Vesicle->Reduced_Release Leads to

Caption: Hypothesized mechanism of 4-Fluorophenibut via the α2δ subunit of VGCCs.

Conclusion and Future Directions

The available in vitro evidence robustly demonstrates that 4-Fluorophenibut is a potent GABAB receptor agonist, and this action is a primary contributor to its effects on neuronal excitability. The study by Irie et al. (2020) provides a solid foundation for understanding this mechanism.

The role of 4-Fluorophenibut as a modulator of voltage-gated calcium channels remains putative and is an area ripe for further investigation. Future studies should focus on:

  • Directly quantifying the binding affinity of 4-Fluorophenibut and its enantiomers to the α2δ subunit of VGCCs.

  • Utilizing patch-clamp electrophysiology to directly measure the effects of 4-Fluorophenibut on calcium currents in various neuronal populations.

  • Elucidating the relative contribution of GABAB receptor agonism versus VGCC modulation to the overall effect of 4-Fluorophenibut on neuronal excitability.

Such research will be invaluable for a more complete understanding of the pharmacological profile of 4-Fluorophenibut and for guiding the development of novel therapeutics targeting these pathways.

An In-depth Technical Guide to the Research Chemical 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride (CAS Number: 1858241-03-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride, also known by synonyms such as F-Phenibut, 4-Fluorophenibut, and the developmental code name CGP-11130, is a research chemical and a derivative of the nootropic and anxiolytic compound phenibut.[1] Structurally, it is a gabapentinoid and an analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[2][3] The presence of a fluorine atom at the para position of the phenyl ring distinguishes it from phenibut and influences its pharmacological profile.[4] This document provides a comprehensive technical overview of its chemical properties, mechanism of action, and key experimental data, intended for use in research and drug development settings. This compound is for research purposes only and is not approved for human or veterinary use.[5]

Chemical and Physical Properties

4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride is a white to off-white solid.[6] The hydrochloride salt form enhances its stability and solubility.[6]

PropertyValueReference(s)
CAS Number 1858241-03-8[7]
Molecular Formula C₁₀H₁₃ClFNO₂[8]
Molecular Weight 233.67 g/mol [7]
IUPAC Name 4-amino-3-(4-fluorophenyl)butanoic acid;hydrochloride[8]
Synonyms F-Phenibut HCl, 4-Fluorophenibut HCl, CGP-11130[9]
Solubility Soluble in DMSO and Methanol[5]
Storage Store at -20°C[5]

Mechanism of Action

The primary mechanism of action of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride is as a potent and selective agonist of the γ-aminobutyric acid type B (GABA-B) receptor.[9][10] GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission in the central nervous system.

GABAB Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist like 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride initiates a cascade of intracellular events:

  • G-protein activation: The agonist binding to the GABA-B receptor induces a conformational change, leading to the activation of the associated heterotrimeric Gi/o protein.

  • Downstream Effector Modulation: The activated Gi/o protein dissociates into its α and βγ subunits, which then modulate the activity of downstream effectors:

    • Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[11]

    • Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. It also inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx.

The net effect of these actions is a reduction in neuronal excitability and the inhibition of neurotransmitter release.

GABAB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4_Fluorophenibut 4-Fluorophenibut HCl GABAB_R GABA-B Receptor (Heterodimer) 4_Fluorophenibut->GABAB_R Agonist Binding Gi_o Gi/o Protein (α, β, γ subunits) GABAB_R->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC α subunit inhibits K_channel GIRK K+ Channel (Activation) Gi_o->K_channel βγ subunit activates Ca_channel Voltage-gated Ca2+ Channel (Inhibition) Gi_o->Ca_channel βγ subunit inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to cAMP K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca2+ Influx (Reduced Neurotransmitter Release) Ca_channel->Ca_influx

GABA-B Receptor Signaling Pathway

Quantitative Data

The following table summarizes the in vitro potency of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride in comparison to related compounds.

CompoundAssaySystemPotency (EC₅₀/IC₅₀)Reference(s)
4-Amino-3-(4-fluorophenyl)butyric acid Outward-rectifying K⁺ current activationMouse cerebellar Purkinje cellsEC₅₀ = 23.3 μM[2]
PhenibutOutward-rectifying K⁺ current activationMouse cerebellar Purkinje cellsEC₅₀ = 1362 μM[2]
BaclofenOutward-rectifying K⁺ current activationMouse cerebellar Purkinje cellsEC₅₀ = 6.0 μM[2]
4-Fluorophenibut GABAB Receptor BindingIC₅₀ = 1.70 μM[9]
4-Fluorophenibut GABAA Receptor BindingIC₅₀ > 100 μM[9]

Experimental Protocols

In Vitro Whole-Cell Patch-Clamp Recording

This protocol is adapted from the methodology used to determine the EC₅₀ of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride on mouse cerebellar Purkinje cells.[12]

Objective: To measure the agonist activity of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride at the GABA-B receptor by recording outward-rectifying potassium currents in mouse cerebellar Purkinje cells.

Materials:

  • Male C57BL/6J mice (4-6 weeks old)

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution

  • 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride and other test compounds

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate the mouse.

    • Rapidly remove the cerebellum and place it in ice-cold, oxygenated aCSF.

    • Prepare 250 µm thick sagittal slices of the cerebellar vermis using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature.

    • Visualize Purkinje cells using a microscope with infrared differential interference contrast optics.

    • Establish a whole-cell patch-clamp recording from a Purkinje cell using a borosilicate glass pipette filled with intracellular solution.

    • Hold the cell at a membrane potential of -60 mV.

    • Apply test compounds via the perfusion system at varying concentrations.

    • Record the evoked outward currents.

  • Data Analysis:

    • Measure the peak amplitude of the outward current at each concentration.

    • Normalize the responses to the maximal response.

    • Fit the concentration-response data to a Hill equation to determine the EC₅₀ value.

Workflow for Whole-Cell Patch-Clamp Recording
Radioligand Binding Assay for GABAB Receptors

This protocol provides a general framework for determining the binding affinity of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride to GABA-B receptors.

Objective: To determine the inhibitory constant (Ki) of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride for the GABA-B receptor through competitive binding with a radiolabeled ligand (e.g., [³H]-GABA or [³H]-Baclofen).

Materials:

  • Rat brain tissue (cortex or whole brain)

  • Tris-HCl buffer

  • Radioligand ([³H]-GABA or [³H]-Baclofen)

  • Non-specific binding agent (e.g., unlabeled GABA or Baclofen)

  • 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride

  • Scintillation counter and vials

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA.

    • Resuspend the final pellet in buffer to a known protein concentration.

  • Binding Assay:

    • In a series of tubes, combine the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound (4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride).

    • Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ligand).

    • Incubate the tubes to allow binding to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol outlines a method to assess the functional effect of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride on adenylyl cyclase activity.

Objective: To measure the inhibition of forskolin-stimulated cAMP accumulation by 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride in cells expressing GABA-B receptors.

Materials:

  • Cell line expressing GABA-B receptors (e.g., CHO or HEK293 cells)

  • Cell culture medium

  • Forskolin (B1673556)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride

  • cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

  • Cell Culture and Plating:

    • Culture the GABA-B receptor-expressing cells to an appropriate density.

    • Plate the cells in a multi-well plate and allow them to adhere.

  • Assay:

    • Pre-incubate the cells with a PDE inhibitor to prevent cAMP degradation.

    • Add varying concentrations of the test compound (4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride).

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for a specified time to allow for cAMP accumulation.

  • Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation.

In Vivo Studies

Preclinical studies in animal models suggest that 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride possesses anxiolytic and nootropic (cognitive-enhancing) properties.[7]

Anxiolytic Activity Assessment (Elevated Plus Maze)

Objective: To evaluate the anxiolytic-like effects of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride in mice using the elevated plus maze (EPM) test.

Apparatus:

  • A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

  • Acclimation and Dosing:

    • Acclimate the mice to the testing room for at least one hour before the experiment.

    • Administer 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride or a vehicle control to different groups of mice via a specified route (e.g., intraperitoneal injection) and at various doses.

  • Testing:

    • After a predetermined pre-treatment time, place a mouse in the center of the EPM, facing one of the open arms.

    • Allow the mouse to explore the maze for a set period (e.g., 5 minutes).

    • Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

  • Data Analysis:

    • Calculate the percentage of open arm entries and the percentage of time spent in the open arms.

    • An increase in these parameters is indicative of an anxiolytic-like effect.

    • Compare the results between the treated and control groups using appropriate statistical tests.

Cognitive Enhancement Assessment (Novel Object Recognition)

Objective: To assess the potential cognitive-enhancing effects of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride in mice using the novel object recognition (NOR) test.

Apparatus:

  • An open-field arena.

  • Two sets of identical objects and one novel object.

Procedure:

  • Habituation:

    • On the first day, allow each mouse to freely explore the empty open-field arena for a set period.

  • Training (Familiarization) Phase:

    • On the second day, place two identical objects in the arena.

    • Administer 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride or a vehicle control before this phase.

    • Allow the mouse to explore the objects for a set duration.

  • Testing Phase:

    • After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object.

    • Place the mouse back in the arena and record the time it spends exploring the familiar and the novel object.

  • Data Analysis:

    • Calculate a discrimination index, which represents the proportion of time spent exploring the novel object compared to the total exploration time.

    • A higher discrimination index in the treated group compared to the control group suggests enhanced recognition memory.

Synthesis

The synthesis of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride typically starts from 4-fluorobenzaldehyde.[6] The general synthetic route involves a condensation reaction followed by a reduction to introduce the amino group, and finally, salt formation.[6] A more detailed, multi-step synthesis has been described for the related compound, 4-amino-3-phenylbutyric acid, which can be adapted for the fluoro-derivative. This involves the preparation of an intermediate like 2,4-diacetyl-3-phenyl-pentanedionate diethyl ester from benzaldehyde (B42025) and ethyl acetoacetate, followed by several steps including decarbonylation, ring-closing dehydration, hydrolysis, and oxidation.[13]

Synthesis_Workflow A 4-Fluorobenzaldehyde B Condensation Reaction A->B C Intermediate Compound B->C D Reduction C->D E 4-Amino-3-(4-fluorophenyl)butyric acid D->E F Salt Formation with HCl E->F G 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride F->G

General Synthesis Workflow

Conclusion

4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride is a potent and selective GABA-B receptor agonist with demonstrated in vitro activity and potential in vivo anxiolytic and cognitive-enhancing effects. This technical guide provides a comprehensive summary of the available data and experimental methodologies to support further research and development of this compound. Researchers should adhere to appropriate safety and handling protocols when working with this and any other research chemical.

References

A Technical Guide to 4-Fluorophenibut Hydrochloride: Molecular Formula and Weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula and weight of 4-Fluorophenibut and its hydrochloride (HCl) salt. It includes a detailed summary of its chemical properties, standardized experimental protocols for characterization, and visual representations of key concepts to support research and development activities.

Executive Summary

4-Fluorophenibut, a derivative of the nootropic compound phenibut, is of increasing interest within the research community. Accurate characterization of its molecular formula and weight is fundamental for all scientific investigations, ensuring purity, proper stoichiometric calculations for in vitro and in vivo studies, and forming the basis of regulatory submissions. This document outlines these key molecular identifiers for both the freebase form and the commonly used hydrochloride salt.

Molecular Properties

The addition of a fluorine atom to the phenyl ring of phenibut significantly alters its pharmacological profile. The hydrochloride salt is frequently used in research settings to improve solubility and stability.

Quantitative Data Summary

The molecular formula and weight of 4-Fluorophenibut and its hydrochloride salt are summarized below. These values are critical for experimental design and data interpretation.

CompoundMolecular FormulaMolar Mass ( g/mol )
4-Fluorophenibut (Freebase)C₁₀H₁₂FNO₂197.21[1][2]
4-Fluorophenibut HClC₁₀H₁₂FNO₂ • HCl233.67[3]

Experimental Protocols for Characterization

The determination of the molecular formula and weight of a compound like 4-Fluorophenibut HCl is a critical step in its synthesis and characterization. The following sections detail the standard methodologies employed for this purpose.

Determination of Molecular Formula via Elemental Analysis

The empirical formula of a novel compound is typically determined through elemental analysis, which measures the percentage composition of each element. The molecular formula is then deduced using the experimentally determined molecular weight.

Methodology:

  • Sample Preparation: A precisely weighed sample of 4-Fluorophenibut HCl (typically 1-3 mg) is required. The sample must be homogenous and free of solvent residues.

  • Combustion Analysis: The sample is combusted in a furnace at high temperatures (≥900 °C) in a stream of oxygen. This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or nitrogen oxides. Halogens like chlorine are converted to hydrogen halides.

  • Product Detection and Quantification: The combustion products are passed through a series of detectors.

    • CO₂ and H₂O are typically measured by infrared spectroscopy or thermal conductivity detectors.

    • Nitrogen is measured by a thermal conductivity detector after reduction of any nitrogen oxides.

    • Chlorine can be captured and quantified by titration.

  • Calculation of Empirical Formula: The mass of each element is calculated from the masses of the combustion products. These masses are then used to determine the mole ratio of the elements, which provides the empirical formula.

  • Determination of Molecular Formula: The experimentally determined molecular weight (from mass spectrometry) is divided by the empirical formula weight. The resulting integer is used to multiply the subscripts of the empirical formula to obtain the molecular formula.

Determination of Molecular Weight via Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. For small molecules like 4-Fluorophenibut HCl, it provides a highly accurate determination of the molecular weight.

Methodology:

  • Sample Preparation: The 4-Fluorophenibut HCl sample is dissolved in a suitable volatile solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Ionization: The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule. In ESI, a high voltage is applied to the liquid to create an aerosol, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are then guided into a mass analyzer. A time-of-flight (TOF) or quadrupole mass analyzer is typically used. The analyzer separates the ions based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

  • Data Interpretation: The peak with the highest m/z value in the spectrum typically corresponds to the molecular ion [M+H]⁺. The molecular weight of the freebase is calculated by subtracting the mass of a proton from the measured m/z value. For the HCl salt, the presence of the chloride ion can also be observed.

Visualized Workflows and Relationships

To aid in the conceptual understanding of the chemical relationship and the analytical workflow, the following diagrams are provided.

G cluster_0 Chemical Relationship 4_Fluorophenibut 4-Fluorophenibut (Freebase) C₁₀H₁₂FNO₂ 4_Fluorophenibut_HCl 4-Fluorophenibut HCl C₁₀H₁₂FNO₂ • HCl 4_Fluorophenibut->4_Fluorophenibut_HCl + HCl HCl Hydrochloric Acid HCl HCl->4_Fluorophenibut_HCl

Caption: Formation of 4-Fluorophenibut HCl from its freebase.

G cluster_1 Experimental Workflow for Molecular Characterization Sample 4-Fluorophenibut HCl Sample EA Elemental Analysis Sample->EA MS Mass Spectrometry Sample->MS Empirical_Formula Empirical Formula EA->Empirical_Formula Molecular_Weight Molecular Weight MS->Molecular_Weight Molecular_Formula Molecular Formula Empirical_Formula->Molecular_Formula Molecular_Weight->Molecular_Formula

Caption: Workflow for determining the molecular formula.

References

An In-depth Technical Guide to the Solubility of 4-Fluorophenibut Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Fluorophenibut hydrochloride in various common laboratory solvents. It includes a detailed experimental protocol for solubility determination and an exploration of its primary mechanism of action, complete with a signaling pathway diagram. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of this compound.

Solubility Profile of 4-Fluorophenibut Hydrochloride

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and in vitro experimental design. The following table summarizes the known solubility of 4-Fluorophenibut hydrochloride in several common solvents.

SolventSolubility (mg/mL)Notes
Dimethylformamide (DMF)25[1][2]-
Dimethyl sulfoxide (B87167) (DMSO)20[1][2]Soluble[3]
Ethanol (B145695)14[1][2]-
Phosphate-Buffered Saline (PBS, pH 7.2)10[1]-
Methanol (B129727)Soluble[3]Quantitative data not available
WaterSoluble[3]Quantitative data not available
DichloromethaneData not available-

Discussion:

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The following protocol outlines a standardized procedure for determining the equilibrium solubility of 4-Fluorophenibut hydrochloride, adapted from established methodologies for active pharmaceutical ingredients.

2.1. Principle:

The shake-flask method is a "gold standard" technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[4] It involves creating a saturated solution by adding an excess of the solid compound to the solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then measured.

2.2. Materials and Equipment:

  • 4-Fluorophenibut hydrochloride powder (purity ≥98%)

  • Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, Dichloromethane)

  • Volumetric flasks

  • Analytical balance

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • pH meter (for aqueous solutions)

2.3. Procedure:

  • Preparation of Solvent: Prepare the desired solvents. For aqueous solubility, use purified water and measure the pH.

  • Addition of Solute: Accurately weigh an excess amount of 4-Fluorophenibut hydrochloride and add it to a series of flasks, each containing a known volume of a specific solvent. A slight excess of the solid should be visible at the bottom of the flask.

  • Equilibration: Seal the flasks and place them in an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles.

  • Quantification:

    • HPLC Analysis: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Inject the diluted sample and determine the concentration of 4-Fluorophenibut hydrochloride by comparing the peak area to a standard curve.

    • UV-Vis Spectrophotometry: If the compound has a suitable chromophore and the solvent does not interfere, measure the absorbance of the diluted supernatant at the wavelength of maximum absorbance (λmax). Calculate the concentration using a standard curve prepared with known concentrations of the compound.

  • Data Reporting: Express the solubility in mg/mL. Perform the experiment in triplicate for each solvent and report the average solubility and standard deviation.

Mechanism of Action & Signaling Pathway

4-Fluorophenibut is a selective agonist for the GABA-B (γ-aminobutyric acid type B) receptor.[5] Its mechanism of action involves the modulation of neuronal excitability through G-protein-coupled signaling cascades.

Upon binding to the presynaptic GABA-B receptor, 4-Fluorophenibut hydrochloride initiates a conformational change in the receptor, leading to the activation of associated Gi/o proteins. The activated Gβγ subunit of the G-protein directly inhibits voltage-gated calcium channels (CaV), reducing the influx of calcium into the presynaptic terminal. This decrease in intracellular calcium concentration inhibits the release of neurotransmitters.

Postsynaptically, the activated Gβγ subunit opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[6] This leads to an efflux of potassium ions (K+), causing hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.[2] This overall suppression of neuronal excitability contributes to the anxiolytic and sedative effects of the compound.[2]

GABAB_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron FFP 4-Fluorophenibut-HCl GABAB_pre GABAB Receptor FFP->GABAB_pre binds GABAB_post GABAB Receptor FFP->GABAB_post binds Gi_o_pre Gi/o Protein GABAB_pre->Gi_o_pre activates G_alpha_pre Gi_o_pre->G_alpha_pre G_betagamma_pre Gβγ Gi_o_pre->G_betagamma_pre CaV Voltage-gated Ca²⁺ Channel G_betagamma_pre->CaV inhibits Vesicle Neurotransmitter Vesicle CaV->Vesicle triggers Release Neurotransmitter Release Vesicle->Release Gi_o_post Gi/o Protein GABAB_post->Gi_o_post activates G_alpha_post Gi_o_post->G_alpha_post G_betagamma_post Gβγ Gi_o_post->G_betagamma_post GIRK GIRK K⁺ Channel G_betagamma_post->GIRK activates Hyperpolarization Hyperpolarization (Inhibition) GIRK->Hyperpolarization causes K⁺ efflux Solubility_Workflow start Start: Prepare Solvents weigh Weigh Excess 4-Fluorophenibut-HCl start->weigh add_to_solvent Add to Solvent in Flask weigh->add_to_solvent equilibrate Equilibrate on Shaker (24-48h, controlled T) add_to_solvent->equilibrate separate Separate Phases (Settle or Centrifuge) equilibrate->separate collect Collect Supernatant separate->collect filter Filter Supernatant (0.45 µm) collect->filter quantify Quantify Concentration (HPLC or UV-Vis) filter->quantify analyze Analyze Data & Report Solubility quantify->analyze end End analyze->end

References

An In-depth Technical Guide to Central Nervous System Depression: Mechanisms, Models, and Therapeutic Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Central Nervous System (CNS) depression refers to the physiological state of decreased neurological function, characterized by a reduction in neuronal excitability. This can manifest as drowsiness, sedation, loss of consciousness, and in severe cases, respiratory and cardiac depression, potentially leading to coma or death.[1] The primary drivers of CNS depression are substances that enhance inhibitory neurotransmission or suppress excitatory neurotransmission. This guide provides a detailed examination of the core molecular mechanisms, key signaling pathways, and the experimental protocols used to assess the potential for compounds to induce CNS depression. Quantitative data on representative CNS depressants are presented for comparative analysis, and critical experimental workflows are visualized to aid in the design and interpretation of preclinical studies.

Core Mechanisms and Signaling Pathways

The delicate balance between neuronal excitation and inhibition is fundamental to CNS function. CNS depressants disrupt this balance, primarily by targeting key neurotransmitter systems and ion channels.

The GABAergic System: Enhancing Inhibition

The gamma-aminobutyric acid (GABA) system is the principal inhibitory network in the mammalian brain.[2] Many CNS depressants exert their effects by potentiating the action of GABA at the GABA-A receptor, a ligand-gated chloride ion channel.[2][3]

  • Mechanism of Action: The GABA-A receptor possesses multiple allosteric binding sites. Positive allosteric modulators, such as benzodiazepines and barbiturates, bind to these sites and enhance the receptor's affinity for GABA or increase the duration and frequency of channel opening.[4] This leads to an increased influx of chloride ions (Cl-), causing hyperpolarization of the neuronal membrane and making it more difficult for the neuron to fire an action potential, resulting in generalized CNS depression. Neurosteroids also act as potent positive modulators of GABA-A receptors.[5]

GABA_A_Signaling cluster_membrane Postsynaptic Membrane GABA_R GABA-A Receptor (Chloride Channel) Chloride_in Cl- Influx GABA_R->Chloride_in Opens Channel GABA GABA GABA->GABA_R Binds Depressant Positive Allosteric Modulator (e.g., Benzodiazepine, Barbiturate) Depressant->GABA_R Binds & Potentiates Hyperpolarization Membrane Hyperpolarization Chloride_in->Hyperpolarization Inhibition Decreased Neuronal Excitability (CNS Depression) Hyperpolarization->Inhibition

GABA-A receptor-mediated inhibitory signaling pathway.
The Glutamatergic System: Suppressing Excitation

Glutamate (B1630785) is the primary excitatory neurotransmitter in the CNS. Antagonism of its receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, is a key mechanism for inducing a state of CNS depression, often with dissociative properties.[6][7]

  • Mechanism of Action: The NMDA receptor is a voltage- and ligand-gated ion channel permeable to calcium (Ca2+) and sodium (Na+). Its activation is crucial for synaptic plasticity and neuronal excitation. Non-competitive antagonists, such as ketamine and phencyclidine (PCP), block the ion channel pore, preventing ion influx even when glutamate and its co-agonist glycine (B1666218) are bound.[7][8] This blockade reduces neuronal depolarization and excitatory signaling, leading to significant CNS depression and anesthetic effects.[8]

NMDA_Signaling cluster_membrane Postsynaptic Membrane NMDA_R NMDA Receptor (Cation Channel) Calcium_in Ca2+ / Na+ Influx NMDA_R->Calcium_in Opens Channel Blocked Channel Blocked Glutamate Glutamate Glutamate->NMDA_R Binds Antagonist NMDA Antagonist (e.g., Ketamine) Antagonist->NMDA_R Blocks Channel Pore Depolarization Membrane Depolarization Calcium_in->Depolarization Excitation Neuronal Excitation Depolarization->Excitation

NMDA receptor antagonism leading to suppressed excitation.
Voltage-Gated Ion Channels

The activity of voltage-gated sodium (Na+), calcium (Ca2+), and potassium (K+) channels dictates the initiation and propagation of action potentials. Modulation of these channels can profoundly impact neuronal excitability.

  • Sodium Channels: Some CNS depressants, including certain anticonvulsants and anesthetics, can block voltage-gated sodium channels.[9][10] This action reduces the ability of neurons to fire high-frequency action potentials, contributing to a general depression of CNS activity.

  • Potassium Channels: The opening of potassium channels typically leads to hyperpolarization and reduced neuronal firing. A decrease in spike frequency is associated with depression.[11] Certain anesthetics and other depressants may act in part by enhancing the activity of specific potassium channels, further contributing to CNS depression.

Experimental Protocols for Assessing CNS Depression

A battery of in vivo and in vitro assays is used to characterize the CNS depressant potential of novel compounds.

In Vivo Behavioral Assays

These models assess the global effects of a compound on animal behavior, providing integrative data on sedation, motor coordination, and hypnotic effects.

  • Forced Swim Test (FST) & Tail Suspension Test (TST):

    • Principle: These are behavioral despair tests used to screen for antidepressant drugs, but they are also sensitive to compounds that cause sedation or motor impairment.[12] A CNS depressant will often increase the duration of immobility, which can be a confounding factor in antidepressant screens but is a direct indicator of depressant effects.[12][13]

    • Protocol (FST):

      • A mouse or rat is placed in a transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[12]

      • The animal is observed for a period of 6 minutes.[12]

      • The duration of immobility (making only movements necessary to keep its head above water) is recorded, typically during the last 4 minutes of the test.

      • The test compound or vehicle is administered at a set time (e.g., 30-60 minutes) prior to the test.

  • Rotarod Test:

    • Principle: This test specifically measures motor coordination, balance, and motor skill learning. CNS depressants impair motor function, causing animals to fall off the rotating rod more quickly.

    • Protocol:

      • Animals (mice or rats) are first trained to stay on a rotating rod (e.g., 3 cm diameter) at a constant or accelerating speed.

      • Following drug administration, the animal is placed back on the rod.

      • The latency to fall from the rod is recorded. A shorter latency compared to vehicle-treated controls indicates motor impairment and CNS depression.

  • Open Field Test:

    • Principle: This assay assesses general locomotor activity and exploratory behavior. CNS depressants typically cause a dose-dependent decrease in the total distance traveled, rearing frequency, and other exploratory behaviors.

    • Protocol:

      • The animal is placed in the center of a square arena (e.g., 40x40 cm) with walls to prevent escape.

      • Behavior is recorded by an overhead video camera for a set duration (e.g., 10-30 minutes).

      • Automated tracking software quantifies parameters such as total distance moved, velocity, time spent in the center versus the periphery, and number of vertical rears.

In Vitro Assays

These assays provide mechanistic insights by measuring the direct interaction of a compound with a specific molecular target.

  • Receptor Binding Assays:

    • Principle: These assays quantify the affinity of a test compound for a specific receptor target (e.g., GABA-A or NMDA receptors). They use radiolabeled ligands that are known to bind to the target.

    • Protocol:

      • Prepare cell membranes from tissues or cell lines expressing the receptor of interest.

      • Incubate the membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound.

      • After reaching equilibrium, separate the bound from the free radioligand by rapid filtration.

      • Quantify the radioactivity on the filters. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then used to calculate the binding affinity constant (Ki).

  • Electrophysiology (Patch-Clamp):

    • Principle: This is the gold-standard technique for studying the function of ion channels. It allows for the direct measurement of ion currents through single channels or across the entire cell membrane.

    • Protocol:

      • A glass micropipette with a very fine tip is pressed against the membrane of a neuron or a cell expressing the ion channel of interest.

      • A tight seal is formed, allowing for the measurement of electrical currents flowing through the channels.

      • The test compound is applied to the cell, and changes in the current's amplitude, frequency, or duration are recorded. For example, a GABA-A receptor modulator would be tested for its ability to enhance GABA-evoked chloride currents.

Experimental_Workflow cluster_invitro In Vitro / Mechanistic Assays cluster_invivo In Vivo / Behavioral Assays Binding Receptor Binding Assays (Determine Ki) OpenField Open Field Test (Locomotor Activity) Binding->OpenField Electro Electrophysiology (Functional Modulation) Electro->OpenField Rotarod Rotarod Test (Motor Coordination) OpenField->Rotarod FST Forced Swim Test (Behavioral Despair / Sedation) Rotarod->FST Data Data Analysis (Dose-Response, ED50) FST->Data Compound Test Compound Compound->Binding Compound->Electro Conclusion Assess CNS Depression Potential Data->Conclusion

Preclinical workflow for assessing CNS depression potential.

Quantitative Data Presentation

The potency and efficacy of CNS depressants can be compared using quantitative data from the assays described above.

Table 1: Receptor Binding Affinities (Ki) of Common CNS Depressants

This table summarizes the binding affinities of various compounds for key receptors implicated in CNS depression. Lower Ki values indicate higher binding affinity.

CompoundPrimary TargetReceptor SubtypeKi (nM)Reference Class
DiazepamGABA-A ReceptorBenzodiazepine Site1 - 10Benzodiazepine
PhenobarbitalGABA-A ReceptorBarbiturate Site500 - 2000Barbiturate
ZolpidemGABA-A Receptorα1-containing20 - 60Z-drug
KetamineNMDA ReceptorChannel Pore500 - 1000NMDA Antagonist
Ro 25-6981NMDA ReceptorGluN2B subunit~1NMDA Antagonist[14]
IfenprodilNMDA ReceptorGluN2B subunit3 - 10NMDA Antagonist[14]

Note: Ki values are approximate and can vary based on experimental conditions and tissue source.

Table 2: In Vivo Potency (ED50) of CNS Depressants in Rodent Models

This table presents the effective dose for 50% of the population (ED50) for producing specific depressant effects in rodents. Lower ED50 values indicate higher potency.

CompoundSpeciesBehavioral EndpointED50 (mg/kg)
DiazepamMouseAnti-convulsant0.5 - 1.5
PhenobarbitalMouseLoss of Righting Reflex (Hypnosis)60 - 80
ZolpidemRatSedation1.0 - 2.5
KetamineRatAnesthesia20 - 40
VenlafaxineN/AEfficacy Plateau (Depression)75 - 150[15]
FluoxetineN/AEfficacy Plateau (Depression)20 - 40 (equivalents)[15]

Note: ED50 values are highly dependent on the specific protocol, route of administration, and animal strain.

Conclusion and Future Directions

The potential for a compound to cause CNS depression is a critical component of its safety and therapeutic profile. A thorough understanding of the underlying mechanisms, centered on the GABAergic and glutamatergic systems, is essential for drug development professionals. The integrated use of in vitro mechanistic studies and in vivo behavioral assays provides a robust framework for characterizing these effects. Future research will likely focus on developing compounds with greater receptor subtype selectivity to minimize unwanted sedative effects while retaining therapeutic efficacy, as well as refining predictive models to better translate preclinical findings to clinical outcomes.

References

Methodological & Application

Application Notes and Protocols for In Vivo Rodent Studies of 4-Fluorophenibut Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, specific in vivo rodent studies detailing the behavioral effects of 4-Fluorophenibut hydrochloride with quantitative data are not publicly available. 4-Fluorophenibut is a GABA-B receptor agonist, structurally and functionally similar to phenibut and baclofen (B1667701).[1] Therefore, this document provides detailed protocols for standard behavioral assays relevant to the expected anxiolytic, sedative, and cognitive effects of 4-Fluorophenibut. The quantitative data presented in the tables are derived from studies on the well-characterized GABA-B agonist, baclofen , and should be considered as illustrative examples of the expected outcomes and data presentation for future studies on 4-Fluorophenibut hydrochloride.

Application Notes

4-Fluorophenibut hydrochloride is a derivative of phenibut and a potent agonist of the γ-aminobutyric acid (GABA) type B (GABA-B) receptor. Its mechanism of action suggests potential anxiolytic, sedative, and nootropic effects. In vivo rodent models are essential for characterizing the pharmacological profile of this compound. The following application notes provide guidance for designing and conducting such studies.

1. Assessment of Anxiolytic-like Activity:

The anxiolytic potential of 4-Fluorophenibut hydrochloride can be evaluated using behavioral paradigms that rely on the conflict between the innate exploratory drive of rodents and their aversion to open, brightly lit, or elevated spaces. The Elevated Plus Maze (EPM) and the Open Field Test (OFT) are standard assays for this purpose. Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms of the EPM and the central zone of the OFT.

2. Evaluation of Sedative and Locomotor Effects:

The Open Field Test can also be used to assess general locomotor activity. A reduction in the total distance traveled, rearing frequency, and overall movement speed can indicate sedative effects. It is crucial to differentiate between anxiolytic and sedative effects. A true anxiolytic effect should ideally increase exploratory behavior in the anxiogenic zones of the apparatus without significantly reducing overall locomotor activity.

3. Investigation of Cognitive Effects:

The impact of 4-Fluorophenibut hydrochloride on learning and memory can be investigated using various maze-based tasks. The Morris Water Maze (MWM) is a widely used test for spatial learning and memory, which are hippocampus-dependent cognitive functions. Impairments or enhancements in the ability to learn the location of a hidden platform and memory retention during a probe trial can be quantified. Other tasks like the Y-maze or radial arm maze can also be employed to assess different aspects of cognitive function.

4. Dosage and Administration:

Due to the lack of specific data for 4-Fluorophenibut hydrochloride, initial dose-finding studies are recommended. Based on its relation to baclofen, a starting dose range could be extrapolated from effective doses of baclofen in rodents (e.g., 1-10 mg/kg, intraperitoneally). The route of administration (e.g., oral gavage, intraperitoneal injection) and the timing of administration relative to behavioral testing should be consistent and clearly reported.

Quantitative Data Summary (Illustrative Examples from Baclofen Studies)

The following tables present hypothetical data based on findings from studies on baclofen to illustrate how quantitative data for 4-Fluorophenibut hydrochloride could be structured.

Table 1: Effects of Baclofen on Anxiety-Like Behavior in the Elevated Plus Maze (EPM) in Mice

Treatment Group (n=10)Dose (mg/kg, i.p.)Time in Open Arms (s)Open Arm Entries (%)Total Arm Entries
Vehicle (Saline)-35.2 ± 4.128.5 ± 3.245.6 ± 5.3
Baclofen1.055.8 ± 6.240.1 ± 4.543.1 ± 4.9
Baclofen2.578.4 ± 8.9 52.7 ± 5.841.5 ± 5.1
Baclofen5.065.1 ± 7.5 48.3 ± 5.132.8 ± 4.2*

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle group. Data are hypothetical and based on the expected anxiolytic effects of a GABA-B agonist.[2][3][4]

Table 2: Effects of Baclofen on Locomotor Activity in the Open Field Test (OFT) in Rats

Treatment Group (n=12)Dose (mg/kg, i.p.)Total Distance Traveled (m)Time in Center Zone (s)Rearing Frequency
Vehicle (Saline)-55.3 ± 6.825.1 ± 3.538.4 ± 4.7
Baclofen1.048.9 ± 5.938.6 ± 4.135.2 ± 4.1
Baclofen3.035.1 ± 4.545.3 ± 5.2 24.1 ± 3.3*
Baclofen6.022.7 ± 3.139.8 ± 4.8*15.8 ± 2.5**

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle group. Data are illustrative and based on studies showing dose-dependent effects of baclofen on locomotion.[5]

Table 3: Effects of Baclofen on Spatial Learning in the Morris Water Maze (MWM) in Rats

Treatment Group (n=8)Dose (mg/kg, i.p.)Escape Latency (s) - Day 4Time in Target Quadrant (s) - Probe TrialSwim Speed (cm/s)
Vehicle (Saline)-15.4 ± 2.145.6 ± 5.322.1 ± 1.9
Baclofen1.020.1 ± 2.538.2 ± 4.721.5 ± 1.8
Baclofen5.035.8 ± 4.225.1 ± 3.918.9 ± 1.5
Baclofen10.048.2 ± 5.5 18.7 ± 3.116.2 ± 1.3*

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle group. Data are hypothetical and based on studies demonstrating cognitive impairment with higher doses of baclofen.[6][7]

Experimental Protocols

Protocol 1: Elevated Plus Maze (EPM) Test for Anxiolytic-like Activity

  • Apparatus: A plus-shaped maze elevated 50-70 cm above the floor. The maze has two open arms (e.g., 50 x 10 cm) and two enclosed arms (e.g., 50 x 10 x 40 cm) opposite to each other, with a central platform (e.g., 10 x 10 cm). The maze should be made of a non-reflective material.

  • Procedure:

    • Acclimatize the animals to the testing room for at least 60 minutes before the test.

    • Administer 4-Fluorophenibut hydrochloride or vehicle at the predetermined time before the test.

    • Place the animal on the central platform, facing one of the enclosed arms.

    • Allow the animal to explore the maze for a 5-minute session.

    • Record the session using a video camera positioned above the maze.

    • After the session, return the animal to its home cage.

    • Clean the maze thoroughly with 70% ethanol (B145695) between trials to remove olfactory cues.

  • Data Analysis:

    • Time spent in the open arms.

    • Percentage of entries into the open arms relative to the total number of arm entries.

    • Total number of arm entries (as a measure of locomotor activity).

Protocol 2: Open Field Test (OFT) for Locomotor Activity and Anxiety-like Behavior

  • Apparatus: A square or circular arena (e.g., 100 x 100 cm for rats, 50 x 50 cm for mice) with high walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.

  • Procedure:

    • Acclimatize the animals to the testing room for at least 60 minutes.

    • Administer 4-Fluorophenibut hydrochloride or vehicle.

    • Gently place the animal in the center of the open field.

    • Allow the animal to explore the arena for a 10-30 minute session.

    • Record the session with an overhead video camera.

    • Return the animal to its home cage after the session.

    • Clean the arena with 70% ethanol between animals.

  • Data Analysis:

    • Total distance traveled.

    • Time spent in the central zone.

    • Frequency of entries into the central zone.

    • Rearing frequency (number of times the animal stands on its hind legs).

    • Thigmotaxis (time spent in the peripheral zone).

Protocol 3: Morris Water Maze (MWM) Test for Spatial Learning and Memory

  • Apparatus: A large circular pool (e.g., 150-200 cm in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder) maintained at 22-25°C. A small escape platform is hidden 1-2 cm below the water surface. The pool is located in a room with various distal visual cues.

  • Procedure:

    • Acquisition Phase (4-5 days):

      • Conduct 4 trials per day for each animal.

      • For each trial, gently place the animal into the water at one of four randomized starting positions.

      • Allow the animal to swim and find the hidden platform. If the platform is not found within 60-120 seconds, guide the animal to it.

      • Allow the animal to remain on the platform for 15-30 seconds.

      • The inter-trial interval is typically 15-20 minutes.

    • Probe Trial (24 hours after the last acquisition trial):

      • Remove the platform from the pool.

      • Place the animal in the pool at a novel starting position and allow it to swim for 60 seconds.

      • Record the swimming path using a video tracking system.

  • Data Analysis:

    • Acquisition Phase:

      • Escape latency (time to find the platform).

      • Path length to the platform.

      • Swim speed.

    • Probe Trial:

      • Time spent in the target quadrant (where the platform was located).

      • Number of crossings over the former platform location.

Visualizations

GABA_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 4F_Phenibut 4-Fluorophenibut GABAB_R GABA-B Receptor (GABAB1 + GABAB2) 4F_Phenibut->GABAB_R binds to G_protein Gi/o Protein (α, β, γ subunits) GABAB_R->G_protein activates AC Adenylyl Cyclase G_protein->AC α subunit inhibits K_channel K+ Channel (GIRK) G_protein->K_channel βγ subunit activates Ca_channel Ca2+ Channel (Voltage-gated) G_protein->Ca_channel βγ subunit inhibits cAMP cAMP ATP ATP ATP->cAMP converted by AC PKA PKA cAMP->PKA activates K_ion K_channel->K_ion efflux Reduced_NT_release Reduced Neurotransmitter Release Ca_channel->Reduced_NT_release Hyperpolarization Neuronal Hyperpolarization (Inhibition) K_ion->Hyperpolarization Ca_ion Ca_ion->Ca_channel influx inhibited Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (≥ 1 week) Habituation Habituation to Testing Room (≥ 60 min) Animal_Acclimation->Habituation Drug_Admin Drug Administration (4-Fluorophenibut HCl or Vehicle) Habituation->Drug_Admin EPM Elevated Plus Maze (EPM) Anxiety-like Behavior Drug_Admin->EPM OFT Open Field Test (OFT) Locomotion & Anxiety Drug_Admin->OFT MWM Morris Water Maze (MWM) Spatial Learning & Memory Drug_Admin->MWM Data_Collection Video Recording & Tracking EPM->Data_Collection OFT->Data_Collection MWM->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Results Results & Interpretation Stats->Results

References

Application Notes and Protocols for the Analytical Detection of 4-Fluorophenibut HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 4-Fluorophenibut HCl in various matrices. The protocols are intended as a starting point for method development and validation in a research or quality control setting.

Introduction

4-Fluorophenibut HCl is a derivative of phenibut, a central nervous system depressant.[1] As a research chemical and a potential new psychoactive substance, robust analytical methods are crucial for its detection and quantification in both bulk materials and biological samples. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are powerful techniques for the analysis of such compounds.

Quantitative Data Summary

The following table summarizes typical analytical performance parameters that can be expected during the validation of the described methods. These values are indicative and should be experimentally determined during in-house method validation.

ParameterGC-MS (with Derivatization)LC-MS/MS
Limit of Detection (LOD) 0.1 - 1.0 ng/mL0.01 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL0.05 - 1.0 ng/mL
**Linearity (R²) **> 0.99> 0.99
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%< 10%

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. For compounds containing polar functional groups like 4-Fluorophenibut HCl, derivatization is necessary to increase volatility and prevent thermal degradation in the GC inlet.

Experimental Protocol: GC-MS with Silylation Derivatization

This protocol describes the analysis of 4-Fluorophenibut HCl using trimethylsilyl (B98337) (TMS) derivatization.

3.1.1. Sample Preparation (for Biological Matrices)

  • Protein Precipitation: To 100 µL of sample (e.g., plasma, serum), add 300 µL of ice-cold acetonitrile. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

3.1.2. Derivatization

  • To the dried extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

3.1.3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

GC-MS Workflow Diagram

GC-MS Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample (e.g., Plasma) ProteinPrecipitation Protein Precipitation (Acetonitrile) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Derivatization Silylation with MSTFA (70°C, 30 min) Evaporation->Derivatization GCMS_Injection GC-MS Injection Derivatization->GCMS_Injection Data_Acquisition Data Acquisition (Full Scan / SIM) GCMS_Injection->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

Caption: Workflow for the GC-MS analysis of 4-Fluorophenibut HCl with derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and selectivity for the direct analysis of 4-Fluorophenibut HCl without the need for derivatization. This makes it a preferred method for complex biological matrices.

Experimental Protocol: LC-MS/MS

4.1.1. Sample Preparation

  • Protein Precipitation: To 100 µL of sample (e.g., plasma, serum), add 300 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., Phenibut-d4). Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

  • Dilution: Transfer the supernatant and dilute with an equal volume of mobile phase A.

4.1.2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 45 psi.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for 4-Fluorophenibut HCl should be optimized by direct infusion.

LC-MS/MS Workflow Diagram

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample + Internal Standard ProteinPrecipitation Protein Precipitation (Methanol) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Dilution Dilution of Supernatant Centrifugation->Dilution LCMS_Injection LC-MS/MS Injection Dilution->LCMS_Injection Chromatographic_Separation Chromatographic Separation LCMS_Injection->Chromatographic_Separation MS_Detection MS/MS Detection (MRM) Chromatographic_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for the LC-MS/MS analysis of 4-Fluorophenibut HCl.

Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose. Key validation parameters include:

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Spectroscopic Identification

For preliminary identification and structural confirmation, spectroscopic techniques can be employed.

  • Infrared (IR) Spectroscopy: Can be used to identify functional groups present in the 4-Fluorophenibut HCl molecule.

  • UV-Visible (UV-Vis) Spectroscopy: May be used for quantification in simple matrices, though it lacks the specificity of chromatographic methods. The aromatic ring in 4-Fluorophenibut HCl will exhibit UV absorbance.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for unambiguous identification.

Logical Relationship of Analytical Techniques

AnalyticalTechniques cluster_screening Screening & Identification cluster_quantification Quantification & Confirmation IR IR Spectroscopy UV UV-Vis Spectroscopy NMR NMR Spectroscopy GCMS GC-MS LCMSMS LC-MS/MS Analyte 4-Fluorophenibut HCl Analyte->IR Preliminary ID Analyte->UV Preliminary ID Analyte->NMR Preliminary ID Analyte->GCMS Definitive Analysis Analyte->LCMSMS Definitive Analysis

Caption: Relationship between different analytical techniques for 4-Fluorophenibut HCl.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Fluorophenibut Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluorophenibut hydrochloride is a derivative of phenibut, a central nervous system depressant.[1] As a gabapentinoid, it is structurally similar to nootropics and is primarily used in research and forensic applications.[2][3][4] Accurate and reliable analytical methods are crucial for the quantification and quality control of 4-Fluorophenibut hydrochloride in research and development settings. This application note details a robust isocratic High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Fluorophenibut hydrochloride.

Analytical Method

A reversed-phase HPLC method was developed for the analysis of 4-Fluorophenibut hydrochloride. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a buffer and an organic modifier. Detection is performed using a UV detector.

Chromatographic Conditions
ParameterValue
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase 20 mM Ammonium (B1175870) Formate (B1220265) (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 220 nm
Run Time 10 minutes

Experimental Protocol

Preparation of Solutions

1.1. Mobile Phase Preparation (20 mM Ammonium Formate, pH 3.0):

  • Weigh 1.26 g of ammonium formate and dissolve it in 1000 mL of HPLC-grade water.

  • Adjust the pH of the solution to 3.0 with formic acid.

  • Filter the buffer solution through a 0.45 µm nylon filter.

1.2. Standard Stock Solution Preparation (1000 µg/mL):

  • Accurately weigh 10 mg of 4-Fluorophenibut hydrochloride reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

1.3. Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

1.4. Sample Preparation:

  • Accurately weigh a sample containing 4-Fluorophenibut hydrochloride.

  • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC System Setup and Analysis
  • Set up the HPLC system according to the chromatographic conditions specified in the table above.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak area for 4-Fluorophenibut hydrochloride.

Quantitative Data Summary

Concentration (µg/mL)Peak Area (mAU*s)Retention Time (min)
115.24.5
576.54.5
10151.84.5
25380.14.5
50758.94.5
1001520.34.5

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Equilibration A->D B Standard Solution Preparation E Injection of Standards & Samples B->E C Sample Solution Preparation C->E D->E F Chromatographic Separation E->F G UV Detection F->G H Peak Integration G->H I Quantification H->I

Caption: Workflow for the HPLC analysis of 4-Fluorophenibut hydrochloride.

References

Protocol for the Dissolution of 4-Fluorophenibut HCl for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the dissolution of 4-Fluorophenibut hydrochloride (HCl), a GABA receptor agonist, for use in preclinical research applications. The information is intended for researchers, scientists, and drug development professionals. This protocol includes solubility data, storage recommendations, and step-by-step procedures for the preparation of stock and working solutions for both in vitro and in vivo experiments.

Introduction

4-Fluorophenibut, also known as F-Phenibut or CGP-11130, is a derivative of the nootropic and anxiolytic agent, Phenibut. It functions as a selective GABA-B receptor agonist and is structurally related to baclofen (B1667701) and gabapentin (B195806). Accurate and reproducible experimental results rely on the correct preparation and handling of this compound. This protocol outlines the best practices for dissolving and storing 4-Fluorophenibut HCl to ensure solution integrity and experimental consistency.

Physicochemical Properties and Solubility

4-Fluorophenibut HCl is a crystalline solid. The solubility of 4-Fluorophenibut HCl in various common laboratory solvents is summarized in the table below. It is important to note that solubility can be affected by temperature, pH, and the presence of other solutes.

Table 1: Solubility of 4-Fluorophenibut HCl

SolventSolubility (mg/mL)Molar Equivalent (mM)
Dimethylformamide (DMF)25106.9
Dimethyl sulfoxide (B87167) (DMSO)2085.5
Ethanol1459.9
Phosphate-Buffered Saline (PBS, pH 7.2)1042.8

Molecular Weight of 4-Fluorophenibut HCl: 233.68 g/mol

Storage and Stability

Proper storage of 4-Fluorophenibut HCl in both its solid and dissolved forms is crucial to maintain its chemical integrity and biological activity.

Table 2: Storage and Stability of 4-Fluorophenibut HCl

FormStorage TemperatureStabilityNotes
Solid (Powder)-20°C≥ 3 yearsStore in a tightly sealed container, protected from light and moisture.
4°C≥ 2 yearsStore in a tightly sealed container, protected from light and moisture.
In Solvent-80°C≥ 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C≥ 1 monthAliquot to avoid repeated freeze-thaw cycles.

Note: The stability of 4-Fluorophenibut HCl in aqueous solutions, such as cell culture media, has not been extensively reported. For the related compound gabapentin, maximum stability in aqueous solution is observed around pH 6.0[1]. It is recommended that researchers validate the stability of 4-Fluorophenibut HCl in their specific experimental medium if the solution is to be stored for extended periods or used in long-term assays.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of 4-Fluorophenibut HCl in DMSO. This is a common starting concentration for subsequent dilutions for in vitro experiments.

Materials:

  • 4-Fluorophenibut HCl powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing the Compound: Accurately weigh out a precise amount of 4-Fluorophenibut HCl powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.34 mg of 4-Fluorophenibut HCl (Molecular Weight = 233.68 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed powder. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol provides a general procedure for diluting the DMSO stock solution into an aqueous buffer or cell culture medium for in vitro experiments. The final concentration of DMSO in the assay should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Materials:

  • 10 mM 4-Fluorophenibut HCl stock solution in DMSO

  • Sterile aqueous buffer or cell culture medium (pre-warmed to 37°C)

  • Sterile tubes for dilution

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the pre-warmed aqueous buffer or cell culture medium to achieve the desired final concentrations. It is recommended to perform an intermediate dilution step to minimize the amount of DMSO carried over into the final assay.

  • Mixing: Mix thoroughly by gentle inversion or pipetting after each dilution step.

  • Final Application: Add the final working solution to the cell culture wells. Ensure that a vehicle control (medium with the same final concentration of DMSO) is included in the experimental design.

Note on Working Concentrations: The effective concentration of 4-Fluorophenibut HCl can vary depending on the cell type and the specific assay. An IC50 of 1.70 µM has been reported for its activity at the GABA-B receptor, suggesting that a concentration range of 0.1 µM to 100 µM may be appropriate for initial experiments[2].

Preparation of a Formulation for In Vivo Animal Studies

This protocol describes the preparation of a 4-Fluorophenibut HCl formulation suitable for intraperitoneal (IP) injection in rodents. The use of solubilizing agents is often necessary for achieving a suitable concentration for in vivo administration.

Materials:

  • 4-Fluorophenibut HCl powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile tubes

Procedure:

  • Prepare a Concentrated Stock Solution: Dissolve the required amount of 4-Fluorophenibut HCl in DMSO to create a concentrated stock solution (e.g., 20 mg/mL).

  • Formulation: A common vehicle for in vivo administration is a mixture of DMSO, PEG300, Tween 80, and saline. A typical formulation might consist of:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 45% Saline

  • Mixing: a. Add the required volume of the DMSO stock solution to a sterile tube. b. Add the PEG300 and mix thoroughly until a clear solution is formed. c. Add the Tween 80 and mix. d. Finally, add the saline and mix until the solution is homogeneous.

  • Administration: The final formulation should be clear and administered at the appropriate volume based on the animal's weight and the desired dosage.

Mandatory Visualizations

Dissolution_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (In Vitro) weigh Weigh 4-Fluorophenibut HCl Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot_store Aliquot and Store at -20°C/-80°C dissolve->aliquot_store thaw Thaw Stock Solution aliquot_store->thaw dilute Serially Dilute in Medium/Buffer thaw->dilute mix Mix Gently dilute->mix apply Apply to Assay mix->apply

Caption: Workflow for preparing 4-Fluorophenibut HCl solutions.

Signaling_Pathway 4-Fluorophenibut_HCl 4-Fluorophenibut HCl GABAB_R GABA-B Receptor 4-Fluorophenibut_HCl->GABAB_R Agonist Gi_Go Gi/Go Protein GABAB_R->Gi_Go Activates AC Adenylate Cyclase Gi_Go->AC Inhibits K_channel K+ Channel Gi_Go->K_channel Activates Ca_channel Ca2+ Channel Gi_Go->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_Release

Caption: Simplified GABA-B receptor signaling pathway.

References

Dosing and Administration of 4-Fluorophenibut in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenibut (also known as F-Phenibut or CGP-11130) is a derivative of the nootropic and anxiolytic compound phenibut. It is a potent and selective agonist for the GABAB receptor.[1][2] Its structural similarity to baclofen (B1667701) and phenibut has made it a compound of interest for neuroscience research, particularly in studies related to anxiety, sedation, and neuronal inhibition. This document provides a summary of the available data on the dosing and administration of 4-Fluorophenibut in animal models, intended to serve as a foundational resource for researchers designing preclinical studies.

Disclaimer: 4-Fluorophenibut is a research chemical and is not approved for clinical use. The information provided here is for research purposes only. All animal experiments should be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Pharmacological Profile

4-Fluorophenibut acts as a central nervous system depressant.[3] Its primary mechanism of action is the agonism of the GABAB receptor. In vitro studies using mouse cerebellar Purkinje cells have demonstrated that 4-Fluorophenibut is a more potent GABAB agonist than phenibut but less potent than baclofen.[1] The half-maximal effective concentration (EC50) for inducing an outward-rectifying K+ current was found to be 23.3 μM for 4-Fluorophenibut, compared to 1362 μM for phenibut and 6.0 μM for baclofen.[1] This suggests that lower doses of 4-Fluorophenibut may be required to elicit similar physiological effects as phenibut.

Quantitative Data Summary

Currently, there is a significant lack of published in vivo studies detailing specific dosing regimens for 4-Fluorophenibut in animal models. The available data is primarily in vitro. Researchers should use the following information as a starting point for dose-finding studies, in conjunction with data from related compounds like phenibut and baclofen.

Parameter4-FluorophenibutPhenibutBaclofenReference
GABAB Receptor Agonism (EC50) 23.3 μM1362 μM6.0 μM[1]

Note: The EC50 values are from in vitro experiments on mouse cerebellar slices and do not directly translate to in vivo doses. However, they provide a relative potency that can inform initial dose selection. Given that 4-Fluorophenibut is significantly more potent than phenibut in vitro, in vivo doses are expected to be considerably lower.

Experimental Protocols: General Administration Guidelines

Routes of Administration

The choice of administration route will depend on the experimental goals, the required speed of onset, and the desired duration of action. Common routes for rodents include:

  • Oral (PO): Administration by gavage is a common method for non-invasive systemic delivery.[4] This route is suitable for assessing the effects of a compound after gastrointestinal absorption.

  • Intraperitoneal (IP): IP injection offers rapid systemic absorption and is a widely used route in rodent studies.[4]

  • Intravenous (IV): IV injection provides the most rapid onset of action as the compound is delivered directly into the systemic circulation.[4]

  • Subcutaneous (SC): SC injection results in slower, more sustained absorption compared to IP or IV routes.[4]

Vehicle Selection

The choice of vehicle for dissolving or suspending 4-Fluorophenibut is critical for ensuring accurate dosing and minimizing local irritation. Common vehicles for preclinical studies include:

  • Saline (0.9% NaCl)

  • Phosphate-buffered saline (PBS)

  • Distilled water

  • A small percentage of a solubilizing agent like DMSO or Tween 80, diluted in saline or water.

The solubility of 4-Fluorophenibut in the chosen vehicle should be determined prior to initiating studies.

Experimental Workflow for a Dose-Response Study

The following diagram outlines a general workflow for a dose-response study to determine the behavioral effects of 4-Fluorophenibut in a rodent model.

experimental_workflow cluster_prep Preparation cluster_dosing Dosing cluster_behavior Behavioral Assessment cluster_analysis Data Analysis A Acclimatize Animals B Determine Vehicle and 4-Fluorophenibut Solubility A->B C Prepare Dosing Solutions (e.g., 1, 5, 10 mg/kg) B->C D Administer Vehicle or 4-Fluorophenibut Dose (e.g., IP injection) C->D E Open Field Test (Locomotor Activity, Anxiety) D->E 30 min post-injection F Elevated Plus Maze (Anxiety) E->F G Rotarod Test (Motor Coordination, Sedation) F->G H Collect and Analyze Data G->H I Determine Dose-Response Curve H->I

Caption: A general experimental workflow for a dose-response study of 4-Fluorophenibut in rodents.

Signaling Pathway

The primary molecular target of 4-Fluorophenibut is the GABAB receptor, a G-protein coupled receptor. The diagram below illustrates the canonical GABAB receptor signaling pathway.

GABAB_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GABAB_R GABAB Receptor G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits K_channel GIRK Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Produces K_ion K+ efflux K_channel->K_ion Increases Ca_ion Ca2+ influx Ca_channel->Ca_ion Decreases F_Phenibut 4-Fluorophenibut F_Phenibut->GABAB_R Binds and Activates Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Reduced\nNeurotransmitter\nRelease Reduced Neurotransmitter Release Ca_ion->Reduced\nNeurotransmitter\nRelease

Caption: Simplified signaling pathway of the GABAB receptor activated by 4-Fluorophenibut.

Conclusion and Future Directions

The current body of scientific literature lacks detailed in vivo studies on the dosing and administration of 4-Fluorophenibut in animal models. The information provided herein, based on its in vitro potency and general pharmacological principles, serves as a guide for initiating such research. Future studies should focus on establishing dose-response relationships for various behavioral and physiological endpoints, as well as characterizing its pharmacokinetic and pharmacodynamic profiles. Such data will be invaluable for the scientific community in understanding the therapeutic potential and risks associated with this compound.

References

Application Notes and Protocols for 4-Fluorophenibut HCl in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the neuropharmacological properties of 4-Fluorophenibut HCl (also known as F-Phenibut or CGP-11130), a derivative of the nootropic and anxiolytic agent, phenibut. This document includes its mechanism of action, receptor binding profile, and detailed protocols for key in vitro and in vivo experiments to facilitate further research into its therapeutic potential.

Introduction

4-Fluorophenibut HCl is a synthetic derivative of phenibut, characterized by the addition of a fluorine atom at the para position of the phenyl ring.[1] This structural modification results in altered pharmacological properties compared to its parent compound.[1] Primarily known as a γ-aminobutyric acid (GABA) analogue, 4-Fluorophenibut HCl acts as a selective and potent agonist at the GABA-B receptor.[2][3] Its ability to cross the blood-brain barrier more readily than GABA makes it an active central nervous system agent. Research suggests that 4-Fluorophenibut HCl possesses anxiolytic and sedative properties, making it a compound of interest for investigating GABAergic modulation in various neurological and psychiatric conditions.[3]

Mechanism of Action

4-Fluorophenibut HCl exerts its primary effects through the activation of GABA-B receptors, which are G-protein coupled receptors (GPCRs).[3][4] Upon binding, it initiates a signaling cascade that leads to the inhibition of neuronal excitability. This is primarily achieved through two main downstream mechanisms:

  • Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels: This leads to an efflux of potassium ions (K+), causing hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.[5]

  • Inhibition of voltage-gated calcium channels (VGCCs): This reduces the influx of calcium ions (Ca2+) into the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters.

The net effect of these actions is a reduction in neuronal firing and an overall inhibitory tone in the central nervous system, which is believed to underlie its anxiolytic and sedative effects.

Signaling Pathway Diagram

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4F_Phenibut 4-Fluorophenibut HCl GABAB_R GABA-B Receptor (Heterodimer: GABAB1 + GABAB2) 4F_Phenibut->GABAB_R Binds and Activates G_Protein Gi/o G-protein GABAB_R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits K_Channel K+ Channel (GIRK) G_Protein->K_Channel Activates Ca_Channel Voltage-Gated Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Reduces production of K_ion K+ K_Channel->K_ion Efflux Ca_ion Ca2+ Ca_Channel->Ca_ion Influx Blocked Hyperpolarization Neuronal Hyperpolarization (Inhibition) K_ion->Hyperpolarization Ca_ion->Hyperpolarization

GABA-B Receptor Signaling Pathway for 4-Fluorophenibut HCl.

Quantitative Data Summary

The following tables summarize the available quantitative data for 4-Fluorophenibut HCl and related compounds for easy comparison.

Table 1: In Vitro Receptor Binding and Potency

CompoundReceptorAssay TypePreparationIC50 (μM)EC50 (μM)Reference
4-Fluorophenibut GABA-BRadioligand BindingRat brain synaptic membranes1.70-[2]
4-Fluorophenibut GABA-BPatch-clamp recordingMouse cerebellar Purkinje cells-23.3[5]
PhenibutGABA-BPatch-clamp recordingMouse cerebellar Purkinje cells-1362[5]
BaclofenGABA-BPatch-clamp recordingMouse cerebellar Purkinje cells-6.0[5]
4-FluorophenibutGABA-ARadioligand BindingRat brain synaptic membranes> 100-[2]

Table 2: In Vitro Electrophysiological Effects

CompoundConcentration (μM)EffectPreparationReference
4-Fluorophenibut 50Hyperpolarization of neuronal membrane potential by ~2.7 mVMouse cerebellar Purkinje cells
4-Fluorophenibut 50Reduction in action potential firing frequencyMouse cerebellar Purkinje cells

Experimental Protocols

Protocol 1: GABA-B Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of 4-Fluorophenibut HCl for the GABA-B receptor.

1. Materials and Reagents:

  • Rat brain tissue

  • [³H]GABA (Radioligand)

  • Unlabeled GABA (for determining non-specific binding)

  • 4-Fluorophenibut HCl (Test compound)

  • Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters

  • Scintillation cocktail and counter

2. Membrane Preparation:

  • Homogenize rat brain tissue in 10 volumes of ice-cold binding buffer.

  • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the pellet in fresh, ice-cold binding buffer and incubate at 37°C for 30 minutes to remove endogenous GABA.

  • Centrifuge again and wash the pellet twice more with ice-cold binding buffer.

  • Resuspend the final pellet in a known volume of binding buffer to a protein concentration of 1-2 mg/mL.

3. Binding Assay:

  • Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of 4-Fluorophenibut HCl.

  • Total Binding: Add [³H]GABA (final concentration ~5 nM) and membrane preparation to the binding buffer.

  • Non-specific Binding: Add [³H]GABA, membrane preparation, and a high concentration of unlabeled GABA (e.g., 1 mM).

  • Competition: Add [³H]GABA, membrane preparation, and varying concentrations of 4-Fluorophenibut HCl.

  • Incubate all tubes at 4°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by three washes with ice-cold wash buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of 4-Fluorophenibut HCl to generate a competition curve and determine the IC50 value.

Protocol 2: Electrophysiology - Whole-Cell Patch-Clamp Recording

This protocol details the procedure for recording the effects of 4-Fluorophenibut HCl on neuronal activity in mouse cerebellar Purkinje cells.

1. Slice Preparation:

  • Anesthetize and decapitate a mouse.

  • Rapidly remove the cerebellum and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Cut sagittal slices (250-300 µm thick) of the cerebellar vermis using a vibratome.

  • Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

2. Recording:

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature.

  • Visualize Purkinje cells using a microscope with DIC optics.

  • Establish a whole-cell patch-clamp recording from a Purkinje cell using a borosilicate glass pipette filled with an appropriate internal solution.

  • Record baseline neuronal activity (membrane potential and action potential firing) in current-clamp mode.

  • Bath-apply 4-Fluorophenibut HCl at various concentrations and record the changes in membrane potential and firing frequency.

3. Data Analysis:

  • Measure the change in resting membrane potential and the frequency of spontaneous action potentials before and after drug application.

  • Construct a dose-response curve to determine the EC50 of 4-Fluorophenibut HCl for its hyperpolarizing effect.

Protocol 3: In Vivo Behavioral Assay - Elevated Plus Maze (EPM)

The EPM test is used to assess the anxiolytic effects of 4-Fluorophenibut HCl in rodents.

1. Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

2. Procedure:

  • Acclimatize the animals to the testing room for at least 60 minutes before the experiment.

  • Administer 4-Fluorophenibut HCl or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at a predetermined time before the test (e.g., 30 minutes).

  • Place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for 5 minutes.

  • Record the number of entries and the time spent in the open and closed arms using a video-tracking system.

3. Data Analysis:

  • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

  • An increase in these parameters is indicative of an anxiolytic effect.

  • Total distance traveled can be used as a measure of general locomotor activity.

Experimental Workflow Diagram

Behavioral_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (e.g., 60 min in testing room) Drug_Admin Drug Administration (e.g., i.p. injection) Animal_Acclimation->Drug_Admin Drug_Prep Drug Preparation (4-Fluorophenibut HCl in vehicle) Drug_Prep->Drug_Admin EPM_Test Elevated Plus Maze Test (5 min exploration) Drug_Admin->EPM_Test Pre-treatment time (e.g., 30 min) LDB_Test Light-Dark Box Test (10 min exploration) Drug_Admin->LDB_Test Pre-treatment time (e.g., 30 min) OFT_Test Open Field Test (10 min exploration) Drug_Admin->OFT_Test Pre-treatment time (e.g., 30 min) Data_Collection Data Collection (Video Tracking Software) EPM_Test->Data_Collection LDB_Test->Data_Collection OFT_Test->Data_Collection Behavioral_Metrics Calculate Behavioral Metrics: - Time in open arms/light box - Number of entries - Total distance traveled Data_Collection->Behavioral_Metrics Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Behavioral_Metrics->Statistical_Analysis Conclusion Draw Conclusions on Anxiolytic Effects Statistical_Analysis->Conclusion

Workflow for Assessing Anxiolytic Effects of 4-Fluorophenibut HCl.

Conclusion

4-Fluorophenibut HCl is a potent and selective GABA-B receptor agonist with clear inhibitory effects on neuronal activity. The provided data and protocols offer a solid foundation for researchers to further investigate its neuropharmacological profile and potential as a therapeutic agent for anxiety and other related disorders. Future research should focus on its in vivo effects on neurotransmitter systems, pharmacokinetic profile, and long-term safety.

References

Application Notes: Investigating the Electrophysiological Effects of 4-Fluorophenibut on Cerebellar Purkinje Cells using Patch-Clamp Recording

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenibut (F-phenibut), a derivative of the nootropic and anxiolytic compound phenibut, is a potent agonist of the γ-aminobutyric acid type B (GABA-B) receptor.[1] Understanding its effects on neuronal excitability is crucial for elucidating its mechanism of action and potential therapeutic applications. Cerebellar Purkinje cells, with their high density of GABA-B receptors, provide an excellent model system for these investigations.[2] This document provides detailed protocols for whole-cell patch-clamp recording from Purkinje cells in acute cerebellar slices to characterize the effects of 4-Fluorophenibut.

Key Findings Summary

Patch-clamp studies on mouse cerebellar Purkinje cells reveal that 4-Fluorophenibut acts as a potent GABA-B receptor agonist.[1][3] It elicits an outward-rectifying potassium current, leading to hyperpolarization of the cell membrane and a subsequent suppression of action potential firing.[1][4] This inhibitory effect on Purkinje cell excitability underscores the potential of 4-Fluorophenibut to modulate cerebellar output and influence motor coordination and learning.[5]

Quantitative Data

The following table summarizes the quantitative data obtained from patch-clamp recordings of Purkinje cells in the presence of 4-Fluorophenibut and other GABA-B receptor agonists.

CompoundEC50 for Outward Current DensityEffect on Action PotentialsReceptor Target
4-Fluorophenibut 23.3 μM[1]Suppression[1][6]GABA-B Agonist[1][3]
Phenibut1362 μM[1]Not specifiedGABA-B Agonist[1]
(±)-Baclofen6.0 μM[1]Suppression[2]GABA-B Agonist[1][2]

Signaling Pathway

The application of 4-Fluorophenibut to Purkinje cells activates the canonical GABA-B receptor signaling pathway, leading to the modulation of neuronal excitability.

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4_Fluorophenibut 4-Fluorophenibut GABAB_R GABA-B Receptor (GABAB1/GABAB2) 4_Fluorophenibut->GABAB_R Binds G_Protein Gi/o Protein GABAB_R->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma K_Channel Outward-Rectifying K+ Channel G_betagamma->K_Channel Activates K_ion K+ K_Channel->K_ion Efflux Hyperpolarization Hyperpolarization (Inhibition of Firing) K_ion->Hyperpolarization Leads to Experimental_Workflow A Establish Stable Whole-Cell Recording B Record Baseline Activity (Current or Voltage Clamp) A->B C Bath Apply 4-Fluorophenibut (e.g., 23.3 µM) B->C D Record Cellular Response C->D E Washout with aCSF D->E F Record Recovery E->F G Data Analysis F->G

References

Application Notes and Protocols: Investigating the Effects of 4-Fluorophenibut on Locomotor Activity in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

As no specific quantitative data from locomotor activity assays with 4-Fluorophenibut in mice is currently published, the following table is presented as a template for data collection and reporting. Researchers can populate this table with their experimental data.

Treatment GroupDose (mg/kg)nTotal Distance Traveled (cm) (Mean ± SEM)Rearing Frequency (Mean ± SEM)Time in Center Zone (s) (Mean ± SEM)
Vehicle (Saline)-10Data to be collectedData to be collectedData to be collected
4-FluorophenibutX10Data to be collectedData to be collectedData to be collected
4-FluorophenibutY10Data to be collectedData to be collectedData to be collected
4-FluorophenibutZ10Data to be collectedData to be collectedData to be collected

Experimental Protocols

The following protocols are generalized for conducting locomotor activity assays in mice and can be specifically adapted for testing 4-Fluorophenibut.

Animals
  • Species and Strain: C57BL/6J mice are commonly used for behavioral studies.

  • Age and Weight: Young adult mice (8-12 weeks old) weighing 20-30g are typically used.

  • Sex: Both male and female mice should be used, and data should be analyzed separately to account for potential sex differences.

  • Housing: Mice should be group-housed (e.g., 4-5 per cage) in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week and to the testing room for at least 60 minutes prior to the experiment.

Drug Preparation and Administration
  • Compound: 4-Fluorophenibut hydrochloride or freebase. The form used should be specified.

  • Vehicle: The vehicle for dissolving 4-Fluorophenibut should be sterile saline (0.9% NaCl) or another appropriate vehicle. The solubility of the compound in the chosen vehicle should be confirmed.

  • Dose Selection: A dose-response study should be conducted. Based on the potency of related compounds, a starting range of 1-50 mg/kg could be explored.

  • Administration: Intraperitoneal (i.p.) injection is a common route of administration for systemic effects. The volume of injection should be consistent across all animals (e.g., 10 ml/kg).

Locomotor Activity Assay
  • Apparatus: An open field arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-porous material (e.g., Plexiglas) that can be easily cleaned. The arena is typically placed in a sound-attenuating chamber with controlled lighting. An automated tracking system with a video camera and software is used to record and analyze the animal's activity.

  • Procedure:

    • Administer the vehicle or a specific dose of 4-Fluorophenibut to the mouse.

    • After a predetermined pretreatment time (e.g., 30 minutes), gently place the mouse in the center of the open field arena.

    • Allow the mouse to explore the arena freely for a set duration, typically 30-60 minutes.

    • The automated tracking system will record various parameters of locomotor activity.

    • After each trial, the arena should be thoroughly cleaned with 70% ethanol (B145695) and then water to eliminate any olfactory cues.

  • Parameters Measured:

    • Horizontal Activity: Total distance traveled, distance in the center vs. periphery.

    • Vertical Activity: Rearing frequency (number of times the mouse stands on its hind legs).

    • Stereotypy: Repetitive, non-functional behaviors (e.g., sniffing, grooming).

    • Thigmotaxis (Anxiety-like behavior): Time spent near the walls (periphery) versus the center of the arena.

Data Analysis
  • Data should be analyzed using appropriate statistical methods, such as one-way or two-way ANOVA, followed by post-hoc tests (e.g., Dunnett's or Tukey's test) to compare the effects of different doses of 4-Fluorophenibut to the vehicle control group.

  • The level of statistical significance is typically set at p < 0.05.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams visualize the proposed experimental workflow and a simplified, hypothetical signaling pathway for the effects of 4-Fluorophenibut on locomotor activity.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase animal_acclimation Animal Acclimation administration Drug Administration (i.p. injection) animal_acclimation->administration drug_prep 4-Fluorophenibut Preparation drug_prep->administration pretreatment Pretreatment Period (e.g., 30 min) administration->pretreatment locomotor_assay Locomotor Activity Assay (Open Field Test) pretreatment->locomotor_assay data_collection Data Collection locomotor_assay->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis results Results & Interpretation stat_analysis->results

Caption: Experimental workflow for assessing locomotor activity.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron four_fp 4-Fluorophenibut gabab_r_pre GABAB Receptor four_fp->gabab_r_pre gabab_r_post GABAB Receptor four_fp->gabab_r_post ca_channel Ca2+ Channel gabab_r_pre->ca_channel Inhibits neurotransmitter Neurotransmitter Release (e.g., Glutamate) ca_channel->neurotransmitter Reduces neuronal_activity Neuronal Hyperpolarization (Inhibition) neurotransmitter->neuronal_activity Modulates k_channel K+ Channel gabab_r_post->k_channel Activates k_channel->neuronal_activity locomotor_output Altered Locomotor Activity neuronal_activity->locomotor_output

Caption: Hypothetical GABAergic signaling pathway.

References

Application Notes and Protocols for Drug Discrimination Studies of 4-Fluorophenibut in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific drug discrimination studies involving 4-Fluorophenibut in rats have not been extensively published in peer-reviewed literature. The following application notes and protocols are based on established methodologies for studying the discriminative stimulus effects of other GABA-B receptor agonists, such as baclofen (B1667701) and gamma-hydroxybutyrate (GHB), and are intended to serve as a comprehensive guide for researchers designing studies with 4-Fluorophenibut.

Introduction

4-Fluorophenibut (also known as F-Phenibut or CGP-11130) is a derivative of phenibut and a selective GABA-B receptor agonist.[1][2] Drug discrimination paradigms are a valuable preclinical tool to characterize the subjective effects of psychoactive compounds.[3][4] In this procedure, animals are trained to recognize the interoceptive cues associated with a specific drug and to make a differential response to receive a reward.[3][4] This allows for the quantitative assessment of a drug's potency, time course, and similarity to other compounds. These studies are crucial for understanding the neuropharmacological profile of novel substances like 4-Fluorophenibut and predicting their potential for abuse and therapeutic applications.

Core Concepts in Drug Discrimination

The drug discrimination procedure involves several key phases:

  • Acquisition/Training: Rats are trained to discriminate between the effects of a specific dose of a drug (the "training drug") and a vehicle (e.g., saline). This is typically achieved by reinforcing responses on one of two levers (or in one of two arms of a T-maze) when the drug is administered, and on the other lever when the vehicle is administered.[3][4]

  • Substitution Tests: Once the discrimination is learned, generalization or substitution tests are conducted with other drugs. If a novel compound produces similar subjective effects to the training drug, the animal will respond on the drug-appropriate lever.[3]

  • Antagonism Tests: To determine the receptor mechanisms mediating the discriminative stimulus effects of the training drug, antagonist compounds are administered prior to the training drug. A successful antagonism will shift the dose-response curve of the training drug to the right.

Experimental Protocols

Subjects
  • Species: Male Sprague-Dawley or Wistar rats are commonly used.[3][5][6][7][8]

  • Weight: Initially weighing between 200-250g at the start of the study.

  • Housing: Animals should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.[8]

  • Food Restriction: To motivate responding for food reinforcement, rats are typically maintained at 85-90% of their free-feeding body weight. Water is available ad libitum in the home cage.[8]

Apparatus
  • Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

  • Each chamber is housed within a sound- and light-attenuating cubicle.

  • The levers should be retractable or equipped with stimulus lights.

  • A house light provides general illumination.

  • Control and data acquisition are managed by a computer interface.

Discrimination Training Procedure
  • Training Drug and Dose: Based on its potency relative to baclofen and phenibut, a starting training dose of 4-Fluorophenibut could be in the range of 5-20 mg/kg, administered intraperitoneally (i.p.).[1] The optimal dose should be determined in pilot studies to ensure it produces a clear discriminative stimulus without causing excessive motor impairment.

  • Vehicle: Saline (0.9% NaCl) is a typical vehicle.

  • Reinforcement Schedule: A Fixed-Ratio 10 (FR10) or Fixed-Ratio 20 (FR20) schedule of food reinforcement (e.g., 45 mg sucrose (B13894) pellets) is commonly used.[3]

  • Training Sessions:

    • Daily sessions are conducted 5-7 days a week.

    • On drug training days, rats receive an injection of 4-Fluorophenibut and are placed in the operant chamber. Responses on the designated "drug lever" are reinforced.

    • On vehicle training days, rats receive a saline injection, and responses on the alternate "vehicle lever" are reinforced.

    • Drug and vehicle training days are typically alternated.

    • The pre-session injection interval (the time between injection and the start of the session) should be consistent, for example, 30 minutes, to coincide with the peak drug effect.[3]

  • Acquisition Criteria: Training continues until a criterion of ≥80% correct lever responding is achieved for at least 8 out of 10 consecutive sessions.

Substitution (Generalization) Testing
  • Once the discrimination is acquired, substitution tests with different doses of 4-Fluorophenibut and other compounds (e.g., baclofen, GHB, phenibut) can be initiated.

  • Test sessions are interspersed with training sessions to maintain the discrimination.

  • During test sessions, a single injection of a test drug or dose is administered.

  • To avoid disrupting the learned discrimination, either reinforcement is available on both levers, or the session is conducted under extinction conditions (no reinforcement).[4]

  • The percentage of responses on the drug-appropriate lever is recorded. Full substitution is generally considered to be ≥80% drug-lever responding.

Antagonism Testing
  • To investigate the role of GABA-B receptors, a GABA-B antagonist (e.g., CGP35348 or phaclofen) is administered prior to the training dose of 4-Fluorophenibut.[9][10]

  • A range of antagonist doses should be tested to determine if the discriminative stimulus effects of 4-Fluorophenibut can be blocked in a dose-dependent manner.

  • The pre-treatment time for the antagonist should be based on its known pharmacokinetic profile.

Data Presentation

Table 1: Hypothetical Dose-Response Data for 4-Fluorophenibut Discrimination
TreatmentDose (mg/kg, i.p.)% Drug Lever Responding (Mean ± SEM)Response Rate (Responses/sec, Mean ± SEM)
Vehicle-10.5 ± 2.11.8 ± 0.2
4-Fluorophenibut1.025.3 ± 5.41.7 ± 0.3
3.055.8 ± 8.11.6 ± 0.2
10.0 (Training Dose) 92.1 ± 3.5 1.5 ± 0.2
30.095.7 ± 2.90.8 ± 0.1

This table presents hypothetical data for a dose-response curve of the training drug, 4-Fluorophenibut.

Table 2: Hypothetical Substitution Data for Other GABAergic Compounds
Test CompoundDose (mg/kg, i.p.)% 4-Fluorophenibut Lever Responding (Mean ± SEM)ED50 (mg/kg)
Baclofen0.530.1 ± 6.21.2
1.068.4 ± 7.9
2.594.2 ± 4.1
GHB5022.5 ± 4.8110.5
10052.3 ± 9.3
20085.1 ± 6.7
Phenibut2528.9 ± 5.555.2
5060.7 ± 8.2
10090.3 ± 5.0
Diazepam1.015.6 ± 3.9> 3.0
3.025.1 ± 5.1

This table illustrates hypothetical substitution data for known GABAergic compounds in rats trained to discriminate 10 mg/kg 4-Fluorophenibut. The ED50 value represents the dose at which the test compound produces 50% drug-lever responding.

Mandatory Visualizations

Signaling Pathway

GABAB_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (Heterodimer) G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits K_channel GIRK Channel (K+ Channel) G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Leads to Four_FP 4-Fluorophenibut (Agonist) Four_FP->GABAB_R Binds to ATP ATP ATP->AC

Caption: Simplified signaling pathway of 4-Fluorophenibut at the GABA-B receptor.

Experimental Workflow

Drug_Discrimination_Workflow cluster_setup Setup & Habituation cluster_training Discrimination Training cluster_testing Testing Phase Subjects Acquire Rats (e.g., Sprague-Dawley) Housing Single Housing & Food Restriction Subjects->Housing Habituation Habituate to Operant Chambers Housing->Habituation Drug_Day Inject 4-Fluorophenibut Reinforce 'Drug Lever' Habituation->Drug_Day Vehicle_Day Inject Vehicle Reinforce 'Vehicle Lever' Habituation->Vehicle_Day Criterion Repeat until Criterion Met (≥80% Accuracy) Drug_Day->Criterion Vehicle_Day->Criterion Substitution Substitution Tests (Different Doses/Drugs) Criterion->Substitution Antagonism Antagonism Tests (Antagonist + 4-FP) Criterion->Antagonism Data_Analysis Analyze % Drug Lever & Response Rates Substitution->Data_Analysis Antagonism->Data_Analysis

Caption: Workflow for a 4-Fluorophenibut drug discrimination study in rats.

References

Application Notes & Protocols for In Vivo Microdialysis in 4-Fluorophenibut Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing in vivo microdialysis to investigate the effects of 4-Fluorophenibut (F-phenibut) on extracellular neurotransmitter levels in the brain. The protocols are designed for preclinical research using rodent models.

Introduction

4-Fluorophenibut, a derivative of the GABAB receptor agonist phenibut, is a compound of interest for its potential anxiolytic and nootropic effects.[1][2] It acts as a selective GABAB receptor agonist, more potent than phenibut, and modulates neuronal excitability.[3][4][5] In vivo microdialysis is a powerful technique for studying the pharmacodynamics of centrally acting drugs by allowing for the continuous sampling of neurotransmitters from the extracellular fluid of specific brain regions in awake, freely moving animals.[6][7][8] This methodology can elucidate the neurochemical mechanisms underlying the pharmacological effects of 4-Fluorophenibut.

Hypothesized Signaling Pathway of 4-Fluorophenibut

4-Fluorophenibut, as a GABAB receptor agonist, is expected to modulate neuronal activity primarily through the GABAB receptor signaling cascade.[1][9] Activation of these G-protein coupled receptors typically leads to the inhibition of adenylyl cyclase, a decrease in calcium influx, and an increase in potassium efflux, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[2][3]

F_Phenibut_Signaling 4-Fluorophenibut 4-Fluorophenibut GABAB Receptor GABAB Receptor 4-Fluorophenibut->GABAB Receptor Binds to G-protein (Gi/o) G-protein (Gi/o) GABAB Receptor->G-protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase Inhibits Ca2+ Channel Ca2+ Channel G-protein (Gi/o)->Ca2+ Channel Inhibits K+ Channel K+ Channel G-protein (Gi/o)->K+ Channel Activates ↓ cAMP ↓ cAMP Adenylyl Cyclase->↓ cAMP ↓ Ca2+ Influx ↓ Ca2+ Influx Ca2+ Channel->↓ Ca2+ Influx ↑ K+ Efflux (Hyperpolarization) ↑ K+ Efflux (Hyperpolarization) K+ Channel->↑ K+ Efflux (Hyperpolarization) ↓ Neurotransmitter Release ↓ Neurotransmitter Release ↓ Ca2+ Influx->↓ Neurotransmitter Release ↑ K+ Efflux (Hyperpolarization)->↓ Neurotransmitter Release

Caption: Hypothesized signaling pathway of 4-Fluorophenibut via the GABAB receptor.

Experimental Protocols

Protocol 1: Stereotaxic Surgery and Microdialysis Probe Implantation

Objective: To surgically implant a guide cannula for the subsequent insertion of a microdialysis probe into a specific brain region of interest (e.g., prefrontal cortex, hippocampus, or amygdala) in a rodent model.

Materials:

  • Adult male Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Guide cannula and dummy cannula

  • Surgical drill

  • Dental cement

  • Suturing materials

  • Analgesics and antibiotics

Procedure:

  • Anesthetize the animal and mount it in the stereotaxic apparatus.

  • Shave and clean the surgical area on the scalp. Make a midline incision to expose the skull.

  • Identify the bregma and lambda landmarks.

  • Determine the stereotaxic coordinates for the target brain region based on a rat brain atlas.

  • Drill a burr hole in the skull at the determined coordinates.

  • Slowly lower the guide cannula to the desired depth.

  • Secure the guide cannula to the skull using dental cement and anchoring screws.

  • Insert a dummy cannula into the guide to keep it patent.

  • Suture the incision and administer post-operative analgesics and antibiotics.

  • Allow the animal to recover for at least 5-7 days before the microdialysis experiment.

Protocol 2: In Vivo Microdialysis Sample Collection

Objective: To collect extracellular fluid samples from the target brain region of a freely moving rat before and after the administration of 4-Fluorophenibut.

Materials:

  • Microdialysis probe

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • 4-Fluorophenibut solution for injection (dissolved in saline or aCSF)

  • Animal containment system with a swivel

Procedure:

  • Gently restrain the recovered rat and replace the dummy cannula with a microdialysis probe.

  • Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.

  • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[10]

  • Allow the animal to habituate for a stabilization period of at least 1-2 hours.

  • Collect baseline samples every 20-30 minutes for at least 2 hours to establish stable neurotransmitter levels.

  • Administer 4-Fluorophenibut (e.g., intraperitoneally or subcutaneously) at the desired dose.

  • Continue collecting microdialysate samples for several hours post-administration to monitor changes in neurotransmitter concentrations.

  • At the end of the experiment, euthanize the animal and perfuse with saline followed by formalin for histological verification of the probe placement.

Experimental Workflow

The following diagram outlines the key stages of an in vivo microdialysis experiment for 4-Fluorophenibut research.

Microdialysis_Workflow cluster_Prep Preparation cluster_Experiment Experiment cluster_Analysis Analysis A1 Animal Acclimation A2 Stereotaxic Surgery & Guide Cannula Implantation A1->A2 A3 Post-operative Recovery (5-7 days) A2->A3 B1 Microdialysis Probe Insertion B2 System Stabilization (1-2 hours) B1->B2 B3 Baseline Sample Collection B2->B3 B4 4-Fluorophenibut Administration B3->B4 B5 Post-administration Sample Collection B4->B5 C1 Neurotransmitter Quantification (e.g., HPLC-MS/MS) B5->C1 C3 Histological Verification B5->C3 C2 Data Analysis & Statistics C1->C2

Caption: Workflow for in vivo microdialysis studies of 4-Fluorophenibut.

Protocol 3: Neurotransmitter Analysis

Objective: To quantify the concentrations of relevant neurotransmitters (e.g., GABA, glutamate (B1630785), dopamine, serotonin) in the collected microdialysate samples.

Analytical Methods: High-performance liquid chromatography (HPLC) coupled with a sensitive detection method is the standard for analyzing neurotransmitters in microdialysates.[10][11][12]

  • For Amino Acids (GABA and Glutamate): HPLC with pre-column derivatization using o-phthaldialdehyde (OPA) followed by fluorescence detection is a common method.[11] Alternatively, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity.[13][14]

  • For Monoamines (Dopamine and Serotonin): HPLC with electrochemical detection provides excellent sensitivity for these neurotransmitters.[10] LC-MS/MS can also be used for simultaneous quantification.[15]

General Procedure (using LC-MS/MS):

  • Thaw the microdialysate samples.

  • If necessary, perform a derivatization step to improve chromatographic retention and sensitivity.

  • Inject a small volume (5-10 µL) of the sample into the LC-MS/MS system.

  • Separate the analytes using an appropriate chromatography column (e.g., HILIC for polar neurotransmitters).[14]

  • Detect and quantify the neurotransmitters using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Construct a standard curve using known concentrations of the neurotransmitters to determine the concentrations in the samples.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between baseline and post-administration conditions.

Table 1: Hypothetical Extracellular Neurotransmitter Concentrations (Mean ± SEM) in the Prefrontal Cortex Following 4-Fluorophenibut Administration

Time PointGABA (nM)Glutamate (µM)Dopamine (nM)Serotonin (nM)
Baseline 1 25.4 ± 2.13.2 ± 0.35.1 ± 0.41.2 ± 0.1
Baseline 2 26.1 ± 2.33.1 ± 0.24.9 ± 0.51.3 ± 0.1
Post-Admin 1 24.8 ± 2.02.5 ± 0.24.5 ± 0.41.2 ± 0.1
Post-Admin 2 23.9 ± 1.92.1 ± 0.2 4.2 ± 0.31.1 ± 0.1
Post-Admin 3 23.5 ± 1.81.8 ± 0.14.0 ± 0.31.1 ± 0.1
Note: This is hypothetical data for illustrative purposes. *p < 0.05, *p < 0.01 compared to baseline.
Logical Relationship Diagram

This diagram illustrates the expected causal chain from drug administration to the observed neurochemical changes.

Logical_Relationship A 4-Fluorophenibut Administration B Activation of GABAB Receptors A->B C Inhibition of Presynaptic Voltage-Gated Ca2+ Channels B->C D Reduced Vesicular Release of Excitatory Neurotransmitters C->D E Decreased Extracellular Glutamate Levels D->E

Caption: Logical flow from 4-Fluorophenibut administration to neurotransmitter effects.

Conclusion

In vivo microdialysis is an invaluable tool for characterizing the neuropharmacological profile of 4-Fluorophenibut. By measuring dynamic changes in extracellular neurotransmitter concentrations, researchers can gain insights into its mechanism of action, dose-response relationships, and potential therapeutic applications. The protocols and guidelines presented here provide a framework for conducting rigorous and reproducible preclinical studies.

References

Preparation of 4-Fluorophenibut HCl for oral administration in research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

Introduction

4-Fluorophenibut hydrochloride (4-F-Phenibut HCl) is an analytical reference standard categorized as a gabapentinoid.[1][2] It is a derivative of phenibut, a neuropsychotropic drug, and is structurally similar to baclofen.[3][4][5] As a GABA analogue, its primary mechanism of action is as a GABA-B receptor agonist.[3][6] These application notes provide detailed protocols for the preparation and oral administration of 4-Fluorophenibut HCl for preclinical research, along with methods for its analysis in biological matrices.

Physicochemical Properties

4-Fluorophenibut HCl is a crystalline solid with established purity and stability.[1] Proper storage is critical to maintain its integrity.

Table 1: Physicochemical Properties of 4-Fluorophenibut HCl

Property Value Reference
Formal Name β-(aminomethyl)-4-fluoro-benzenepropanoic acid, monohydrochloride [1]
CAS Number 1858241-03-8 [1][7]
Molecular Formula C₁₀H₁₂FNO₂ • HCl [1]
Formula Weight 233.7 g/mol [1]
Purity ≥98% [1][8]
Formulation Crystalline solid [1]
Storage -20°C [1][2]

| Stability | ≥ 5 years (at -20°C) |[1] |

Solubility Data

The solubility of 4-Fluorophenibut HCl is a critical factor in selecting an appropriate vehicle for oral administration. The compound is soluble in various organic solvents and aqueous buffers.

Table 2: Solubility of 4-Fluorophenibut HCl in Common Vehicles

Vehicle Solubility Reference
DMF 25 mg/mL [1]
DMSO 20 mg/mL [1]
Ethanol 14 mg/mL [1]

| PBS (pH 7.2) | 10 mg/mL |[1] |

Mechanism of Action

4-Fluorophenibut is a selective GABA-B receptor agonist.[3] Its potency is significantly higher than that of phenibut but lower than that of baclofen.[3][6] Activation of the GABA-B receptor, a G-protein coupled receptor, leads to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels. This results in an outward K+ current, causing hyperpolarization of the neuronal membrane and a subsequent inhibitory effect on neurotransmission.[6]

Table 3: Comparative Potency at the GABA-B Receptor

Compound EC₅₀ (μM) for Outward Current Activation Reference
(±)-Baclofen 6.0 [6]
4-Fluorophenibut 23.3 [6]

| Phenibut | 1362 |[6] |

GABA_B_Signaling cluster_membrane Neuronal Membrane F_Phenibut 4-Fluorophenibut HCl GABAB_R GABA-B Receptor F_Phenibut->GABAB_R Binds & Activates G_Protein G-Protein (Gi/o) GABAB_R->G_Protein Activates K_Channel K+ Channel (GIRK) G_Protein->K_Channel Opens Hyperpolarization Neuronal Hyperpolarization K_Channel->Hyperpolarization K+ Efflux Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

GABA-B receptor signaling pathway for 4-Fluorophenibut.

Experimental Protocols

5.1 Protocol for Preparation of Oral Dosing Solution

This protocol describes the preparation of a 10 mg/mL solution of 4-Fluorophenibut HCl for oral gavage in rodents. The choice of vehicle may depend on the required dose volume and experimental design.

Materials:

  • 4-Fluorophenibut HCl powder

  • Vehicle of choice (e.g., Deionized water, Saline, 0.5% Carboxymethyl cellulose)

  • Calibrated analytical balance

  • Spatula

  • Appropriate size amber glass vial

  • Magnetic stirrer and stir bar or vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Calculate Required Mass: Determine the total mass of 4-Fluorophenibut HCl needed based on the desired concentration and final volume.

    • Example: For 10 mL of a 10 mg/mL solution, weigh out 100 mg of 4-Fluorophenibut HCl.

  • Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it to the amber vial.

  • Add Vehicle: Add approximately 80% of the final volume of the chosen vehicle to the vial.

  • Dissolve/Suspend:

    • For soluble vehicles like water or saline, vortex or use a magnetic stirrer until the powder is completely dissolved. The solution should be clear.

    • For suspensions (e.g., in 0.5% CMC), mix continuously to ensure a homogenous suspension is formed and maintained.

  • Adjust to Final Volume: Once dissolved or homogenously suspended, add the remaining vehicle to reach the final desired volume.

  • Storage: Store the prepared solution at 2-8°C for short-term use (up to 1 week). For longer storage, stability testing is recommended. Protect from light.

Table 4: Recommended Vehicle Formulations for Oral Administration

Formulation Type Composition Notes Reference
Aqueous Solution Deionized Water or 0.9% Saline Suitable for lower concentrations where solubility permits. General Practice
Aqueous Suspension 0.5% Carboxymethyl cellulose (B213188) (CMC) in water For higher concentrations or to ensure uniform dosing over time. [9]
Co-solvent Solution 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline For compounds with poor aqueous solubility. Test small amounts first. [9]

| Lipid Suspension | Suspend in Corn Oil | May be considered for specific pharmacokinetic studies. |[9] |

5.2 Workflow for In-Vivo Oral Administration

The following diagram outlines the typical workflow for an in-vivo study involving oral administration of 4-Fluorophenibut HCl.

experimental_workflow cluster_prep Preparation Phase cluster_dosing Dosing & Sampling cluster_analysis Bioanalysis Phase weigh 1. Weigh Compound vehicle 2. Prepare Vehicle dissolve 3. Dissolve/Suspend (e.g., 10 mg/mL) calculate 4. Calculate Dose (e.g., mg/kg) dosing 5. Oral Gavage Administration calculate->dosing sampling 6. Blood Collection (Time Points) dosing->sampling plasma 7. Plasma Separation (Centrifugation) sampling->plasma extraction 8. Drug Extraction (e.g., SPE, LLE) plasma->extraction quantify 9. LC-MS/MS Analysis extraction->quantify

Workflow for preclinical oral administration and analysis.

5.3 Protocol for Quantification in Plasma (General Method)

This protocol provides a general framework for the extraction and quantification of 4-Fluorophenibut HCl from rodent plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Method validation is required.

Materials:

  • Plasma samples collected from dosed animals

  • Internal Standard (IS) solution (e.g., a structurally similar, stable-isotope labeled compound)

  • Acetonitrile (ACN) with 0.1% formic acid (Protein Precipitation Solution)

  • Centrifuge capable of 4°C

  • 96-well collection plates or microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Sample Thawing: Thaw plasma samples and an aliquot of the internal standard on ice.

  • Sample Preparation:

    • Pipette 50 µL of each plasma sample into a microcentrifuge tube or well of a 96-well plate.

    • Add 10 µL of the Internal Standard solution to each sample and vortex briefly.

    • Add 200 µL of cold ACN with 0.1% formic acid to precipitate proteins.

  • Protein Precipitation: Vortex the samples vigorously for 2 minutes.

  • Centrifugation: Centrifuge the samples at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • LC-MS/MS Analysis: Inject an appropriate volume (e.g., 5-10 µL) of the supernatant onto the LC-MS/MS system.

    • LC Conditions (Example): C18 analytical column, gradient elution with mobile phases of water + 0.1% formic acid and ACN + 0.1% formic acid.

    • MS/MS Conditions (Example): Electrospray ionization in positive mode (ESI+). Monitor specific MRM (Multiple Reaction Monitoring) transitions for 4-Fluorophenibut and the internal standard.

  • Quantification: Construct a calibration curve using standards prepared in blank plasma and processed identically. Determine the concentration of 4-Fluorophenibut HCl in the unknown samples by interpolating from the standard curve based on the peak area ratio of the analyte to the internal standard.

Safety and Handling

  • 4-Fluorophenibut HCl is intended for research purposes only and is not for human or veterinary use.[1][2]

  • Researchers should use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[7][10]

References

Troubleshooting & Optimization

Common experimental problems with 4-Fluorophenibut HCl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Fluorophenibut HCl (hydrochloride).

Section 1: Compound Handling and Storage

This section addresses common issues related to the physical and chemical properties of 4-Fluorophenibut HCl.

FAQs

Q1: What are the recommended storage conditions for 4-Fluorophenibut HCl?

For optimal stability, 4-Fluorophenibut HCl should be stored at -20°C for long-term storage (months to years). For short-term storage (days to weeks), it can be kept in a dry, dark place at 0-4°C. The compound is generally stable for several weeks at ambient temperature, making it suitable for standard shipping conditions.

Q2: What is the shelf-life of 4-Fluorophenibut HCl?

When stored properly at -20°C, 4-Fluorophenibut HCl has a shelf life of at least five years.

Q3: Is 4-Fluorophenibut HCl hygroscopic?

Q4: I'm having trouble dissolving 4-Fluorophenibut HCl. What solvents are recommended?

4-Fluorophenibut HCl has varying solubility in common laboratory solvents. For preparing stock solutions, DMSO is a reliable choice. The table below summarizes the known solubility data.

Table 1: Solubility of 4-Fluorophenibut HCl in Common Solvents

SolventSolubility
DMSO20 mg/mL
DMF25 mg/mL
Ethanol14 mg/mL
PBS (pH 7.2)10 mg/mL

Data sourced from supplier technical datasheets.

If you are experiencing solubility issues, gentle warming and vortexing can aid in dissolution. For aqueous solutions, ensure the pH of the buffer is compatible with the compound's stability.

Section 2: Synthesis and Purity

This section provides guidance on potential issues arising from the synthesis and purification of 4-Fluorophenibut HCl.

FAQs

Q1: What are the potential impurities I should be aware of in commercially available 4-Fluorophenibut HCl?

The synthesis of 4-Fluorophenibut HCl, being a derivative of phenibut, may share similar impurity profiles with its parent compound. Potential impurities can include starting materials, reagents, and byproducts from side reactions. While a specific impurity profile for 4-Fluorophenibut HCl is not extensively published, based on the synthesis of phenibut, potential impurities could include unreacted precursors or byproducts from the reduction and hydrolysis steps. It is crucial to obtain a certificate of analysis (CoA) from the supplier, which should provide information on the purity and the methods used for its determination.

Q2: My NMR spectrum shows unexpected peaks. What could they be?

Unexpected peaks in an NMR spectrum can arise from several sources:

  • Residual Solvents: Common solvents used in synthesis and purification (e.g., ethanol, ethyl acetate, dichloromethane) can be present in the final product.

  • Impurities: As mentioned above, unreacted starting materials or byproducts of the synthesis can result in extra signals.

  • Degradation Products: If the compound has been stored improperly or exposed to harsh conditions, degradation products may be present.

To identify these peaks, it is recommended to consult standard tables of NMR solvent shifts and to compare the spectrum with a reference spectrum of 4-Fluorophenibut HCl if available. If a reference is not available, 2D-NMR techniques can help in elucidating the structure of the impurities.

Q3: How can I assess the purity of my 4-Fluorophenibut HCl sample?

Several analytical techniques can be used to assess the purity of 4-Fluorophenibut HCl:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities. A stability-indicating HPLC method is ideal.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the molecular weights of any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help to identify and quantify impurities if they are present in sufficient amounts.

  • Elemental Analysis: This can confirm the elemental composition of the compound and detect any inorganic impurities.

Section 3: Analytical Methods and Troubleshooting

This section focuses on common problems encountered during the analysis of 4-Fluorophenibut HCl.

FAQs

Q1: I am observing peak tailing in my HPLC analysis of 4-Fluorophenibut HCl. What could be the cause?

Peak tailing in HPLC is a common issue, especially for basic compounds like 4-Fluorophenibut HCl. The primary causes include:

  • Secondary Interactions: The amine group in 4-Fluorophenibut HCl can interact with acidic silanol (B1196071) groups on the surface of the silica-based stationary phase, leading to tailing.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can affect the ionization state of the analyte and its interaction with the stationary phase.

Troubleshooting Steps:

  • Use a High-Purity Silica Column: Modern, end-capped columns have fewer free silanol groups.

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with trifluoroacetic acid or formic acid) will ensure the amine group is protonated and reduce its interaction with silanols.

  • Add a Competing Base: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active sites on the stationary phase.

  • Reduce Sample Concentration: Try diluting your sample to see if the peak shape improves.

Q2: I am trying to analyze 4-Fluorophenibut HCl by GC-MS and getting inconsistent results. Why?

Similar to its analog phenibut, 4-Fluorophenibut HCl is prone to thermal degradation in the hot injector port of a gas chromatograph. The amino acid structure can undergo intramolecular cyclization to form a lactam. This can lead to the appearance of unexpected peaks and make quantification unreliable.

Troubleshooting Steps:

  • Derivatization: Derivatizing the amine and carboxylic acid groups (e.g., by silylation) can increase the thermal stability and volatility of the compound.

  • Use a Lower Injector Temperature: Lowering the temperature of the injector port may reduce the extent of degradation.

  • Use an Alternative Technique: For quantitative analysis, HPLC or LC-MS/MS are generally more suitable techniques for 4-Fluorophenibut HCl as they do not involve high temperatures.

Q3: How can I develop a stability-indicating HPLC method for 4-Fluorophenibut HCl?

A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products. The development of such a method typically involves forced degradation studies.

Workflow for Developing a Stability-Indicating HPLC Method

cluster_0 Forced Degradation Studies cluster_1 Method Development cluster_2 Method Validation Stress_Conditions Subject 4-Fluorophenibut HCl to: - Acid Hydrolysis (e.g., 0.1M HCl) - Base Hydrolysis (e.g., 0.1M NaOH) - Oxidation (e.g., 3% H₂O₂) - Thermal Stress (e.g., 80°C) - Photolytic Stress (UV light) Analyze_Samples Analyze stressed and unstressed samples by HPLC-DAD/MS Stress_Conditions->Analyze_Samples Optimize_Separation Optimize mobile phase, column, gradient, and temperature to separate all degradation peaks from the API Analyze_Samples->Optimize_Separation Validate_Method Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness Optimize_Separation->Validate_Method

Caption: Workflow for developing a stability-indicating HPLC method.

Section 4: In Vitro Experiments

This section covers common issues that may arise during in vitro assays with 4-Fluorophenibut HCl.

FAQs

Q1: I am seeing a high background signal in my fluorescence-based assay when I add 4-Fluorophenibut HCl. What could be the cause?

This is likely due to autofluorescence of the compound. Many small molecules can fluoresce at wavelengths used in common biological assays, leading to false-positive results.

Troubleshooting Protocol for Autofluorescence

Start High background signal observed Prep_Compound Prepare serial dilutions of 4-Fluorophenibut HCl in assay buffer Start->Prep_Compound Control_Wells Add dilutions to wells without other assay components (e.g., no enzyme or substrate) Prep_Compound->Control_Wells Read_Plate Read the plate using the same excitation and emission wavelengths as the primary assay Control_Wells->Read_Plate Analyze Analyze for a concentration-dependent increase in fluorescence Read_Plate->Analyze Result Fluorescence increase? Analyze->Result Confirm Autofluorescence confirmed. Consider using a different detection method or wavelength. Result->Confirm Yes No_Issue Autofluorescence is not the issue. Investigate other sources of interference. Result->No_Issue No

Caption: Troubleshooting workflow for suspected autofluorescence.

Q2: My assay signal is lower than expected. Could 4-Fluorophenibut HCl be quenching the fluorescence?

Yes, some compounds can absorb the light emitted by a fluorophore in an assay, a phenomenon known as fluorescence quenching. This can lead to false-negative results. You can test for this by running a control experiment with a known fluorescent standard in the presence and absence of 4-Fluorophenibut HCl.

Q3: I am having difficulty getting consistent results in my GABAB receptor functional assay. What are some common pitfalls?

Inconsistent results in G protein-coupled receptor (GPCR) functional assays can be due to a variety of factors:

  • Cell Health: Ensure that the cells expressing the GABAB receptor are healthy and in the logarithmic growth phase.

  • Receptor Expression Levels: Variations in receptor expression can lead to different levels of response. Use a stable cell line if possible.

  • Assay Conditions: Factors such as incubation time, temperature, and buffer composition can all affect the assay outcome. These should be carefully optimized and kept consistent.

  • Compound Stability: Ensure that 4-Fluorophenibut HCl is stable in the assay buffer for the duration of the experiment.

Experimental Protocol: GABAB Receptor Radioligand Binding Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Membrane Preparation:

    • Homogenize rat brain tissue or cells expressing the GABAB receptor in ice-cold homogenization buffer.

    • Centrifuge at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membranes multiple times with assay buffer to remove endogenous GABA.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a suitable radioligand (e.g., [³H]-CGP54626), and varying concentrations of 4-Fluorophenibut HCl.

    • For non-specific binding, add a high concentration of a known GABAB receptor ligand (e.g., unlabeled baclofen).

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the 4-Fluorophenibut HCl concentration to determine the Ki or IC₅₀ value.

Section 5: In Vivo Experiments

This section provides advice on common challenges in conducting in vivo studies with 4-Fluorophenibut HCl.

FAQs

Q1: What is a suitable vehicle for oral administration of 4-Fluorophenibut HCl in rodents?

The choice of vehicle will depend on the required dose and the solubility of the compound. Given its water solubility, simple aqueous vehicles can often be used. Here are some common options:

Table 2: Common Vehicles for Oral Administration

VehicleCompositionNotes
Saline0.9% NaCl in waterSuitable for water-soluble compounds.
PBSPhosphate-Buffered SalineAnother option for water-soluble compounds.
Methylcellulose/CMC0.5-1% in waterCan be used to create a suspension for less soluble compounds or to increase viscosity.
PEG 400Polyethylene glycol 400A non-aqueous vehicle that can solubilize many compounds.

It is always recommended to perform a formulation screen to determine the optimal vehicle for your specific study.

Q2: What is a suitable vehicle for intravenous (IV) administration?

For IV administration, the formulation must be a sterile, isotonic solution. A common vehicle is saline (0.9% NaCl). If solubility is an issue, co-solvents such as PEG 400 or cyclodextrins may be used, but their safety for IV administration must be carefully considered.

Q3: I am observing high variability in the behavioral effects of 4-Fluorophenibut HCl in my animal studies. What could be the reasons?

High variability is a common challenge in in vivo research. Potential sources of variability include:

  • Animal-Related Factors:

    • Strain, age, and sex: These factors can all influence drug metabolism and response.

    • Health status: Underlying health issues can affect how an animal responds to a drug.

    • Circadian rhythm: The time of day of dosing and testing can be a significant variable.

  • Experimental Factors:

    • Dosing accuracy: Ensure that the dosing procedure is consistent and accurate.

    • Route of administration: The method of administration can affect the pharmacokinetics of the compound.

    • Environmental conditions: Factors such as housing conditions, diet, and stress levels can all impact the results.

  • Formulation Issues:

    • Incomplete dissolution or suspension: If the drug is not uniformly distributed in the vehicle, it can lead to inconsistent dosing.

Troubleshooting In Vivo Variability

Start High variability in in vivo results Check_Formulation Verify formulation homogeneity and stability Start->Check_Formulation Standardize_Animals Standardize animal strain, age, sex, and housing conditions Check_Formulation->Standardize_Animals Refine_Procedures Refine and standardize dosing and behavioral testing procedures Standardize_Animals->Refine_Procedures Increase_N Increase sample size (N) to improve statistical power Refine_Procedures->Increase_N End Reduced variability and more robust results Increase_N->End

Caption: Logical steps for troubleshooting in vivo variability.

Technical Support Center: Optimizing 4-Fluorophenibut Hydrochloride Dosage for Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing 4-Fluorophenibut hydrochloride dosage for behavioral studies in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section addresses potential challenges and provides solutions for researchers working with 4-Fluorophenibut hydrochloride.

Issue: Inconsistent or unexpected behavioral results at a given dose.

  • Question: Why am I observing high variability in the behavioral responses of my animals at the same dose of 4-Fluorophenibut hydrochloride?

    • Answer: High variability can stem from several factors. Ensure that your preparation of 4-Fluorophenibut hydrochloride is fresh and that the compound is fully solubilized in your chosen vehicle. Inadequate solubilization can lead to inaccurate dosing. Additionally, consider the route and speed of administration, as these can significantly impact the pharmacokinetics of the compound. The age, weight, and strain of the animal model can also contribute to variability in response. Implementing a thorough homogenization of the dosing solution before each administration and ensuring a consistent, slow injection speed can help minimize variability.

Issue: Signs of excessive sedation or motor impairment in animal subjects.

  • Question: My animals are showing signs of excessive sedation or ataxia, even at what I predicted to be a low dose. What should I do?

    • Answer: 4-Fluorophenibut is a potent GABAB receptor agonist, and excessive sedation is a key indicator of reaching or exceeding the maximum tolerated dose (MTD).[1] Immediately lower the dose in subsequent cohorts. It is crucial to perform a dose-range finding study to identify the MTD.[2][3][4] Start with a very low dose and escalate it in subsequent groups of animals.[5][6] Monitor for clinical signs of toxicity, including significant weight loss (a loss of >15-20% is often a humane endpoint), lethargy, and motor impairment.[7]

Issue: Difficulty in dissolving 4-Fluorophenibut hydrochloride for in vivo administration.

  • Question: I am having trouble dissolving 4-Fluorophenibut hydrochloride in a vehicle suitable for injection. What are the recommended procedures?

    • Answer: For compounds with limited aqueous solubility, a multi-component vehicle system is often necessary.[8][9] A common approach is to first dissolve the 4-Fluorophenibut hydrochloride in a small amount of an organic co-solvent like Dimethyl Sulfoxide (B87167) (DMSO).[10][11] This stock solution can then be further diluted with other vehicles such as Polyethylene Glycol (PEG) and a surfactant like Tween 80 to improve solubility and stability in an aqueous solution like saline or phosphate-buffered saline (PBS).[9][12] It is critical to establish a vehicle control group in your studies to ensure that the vehicle itself is not producing any behavioral effects.[8] Always prepare the formulation fresh before each use to avoid degradation or precipitation.[9]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of 4-Fluorophenibut hydrochloride in behavioral research.

Q1: What is 4-Fluorophenibut hydrochloride and what is its mechanism of action?

A1: 4-Fluorophenibut hydrochloride is a derivative of the GABAB receptor agonist, phenibut.[1][13] The addition of a fluorine atom to the phenyl ring enhances its potency as a GABAB receptor agonist compared to phenibut.[1][14][15] Its primary mechanism of action is the activation of GABAB receptors, which leads to a reduction in neuronal excitability.[1][15][16]

Q2: What are the potential behavioral effects of 4-Fluorophenibut hydrochloride in animal models?

A2: As a GABAB receptor agonist, 4-Fluorophenibut hydrochloride is expected to exhibit anxiolytic (anxiety-reducing), sedative, and motor-impairing effects.[1][17] Behavioral assays such as the Elevated Plus Maze and the Open Field Test are commonly used to assess these effects.[14][16][18]

Q3: Is there a recommended starting dose for behavioral studies in rodents?

A3: Due to the limited availability of published in vivo dosage data, a specific starting dose cannot be definitively recommended. Researchers should conduct a dose-range finding study to determine the optimal dose for their specific behavioral assay and animal model.[5][19] Based on anecdotal reports and its higher potency compared to phenibut, a conservative starting point would be significantly lower than typical phenibut doses.[7] A literature review for structurally similar compounds like baclofen (B1667701) may provide additional guidance on a potential starting dose range.

Q4: How should I design a dose-range finding study for 4-Fluorophenibut hydrochloride?

A4: A dose-range finding study should be the first step in your in vivo experiments.[5][20] The study should include a vehicle control group and at least 3-4 dose groups of 4-Fluorophenibut hydrochloride.[21] Doses should be selected on a logarithmic scale (e.g., 1, 3, 10, 30 mg/kg) to cover a broad range.[5] A small number of animals per group (n=3-5) is typically sufficient for this initial study.[6] Key parameters to monitor include clinical signs of toxicity, changes in body weight, and general locomotor activity.[2][7][22] The goal is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not produce unacceptable adverse effects, and a range of doses that produce a measurable behavioral effect without overt toxicity.[2][3][19]

Data Presentation

Table 1: Solubility of 4-Fluorophenibut Hydrochloride

SolventSolubility
Dimethylformamide (DMF)25 mg/mL
Dimethyl sulfoxide (DMSO)20 mg/mL
Ethanol (B145695)14 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)10 mg/mL

Data sourced from publicly available information.[1]

Table 2: Comparative Potency of GABAB Receptor Agonists

CompoundEC₅₀ (μM) in mouse cerebellar Purkinje cells
Baclofen6.0
4-Fluorophenibut 23.3
Phenibut1362

EC₅₀ represents the concentration required to elicit a half-maximal response. A lower EC₅₀ indicates higher potency. Data from in vitro patch-clamp recordings.[13][15]

Experimental Protocols

Protocol 1: Dose-Range Finding and Maximum Tolerated Dose (MTD) Determination

  • Animal Model: Select a single rodent species and strain (e.g., C57BL/6 mice), with 3-5 animals per sex per group.

  • Group Allocation: Assign animals to a vehicle control group and at least 3-4 dose groups of 4-Fluorophenibut hydrochloride.

  • Dose Selection: Choose a wide range of doses on a logarithmic scale (e.g., 1, 5, 10, 50 mg/kg). The starting dose should be conservative.

  • Vehicle Preparation: Prepare the vehicle and drug solutions immediately before administration. A common vehicle for hydrophobic compounds is a mixture of DMSO, PEG400, Tween 80, and saline.[9][12]

  • Administration: Administer the vehicle or drug solution via the intended route (e.g., intraperitoneal injection).

  • Monitoring: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dose, and then daily).[21] Record any changes in behavior, posture, or activity.

  • Body Weight: Measure and record the body weight of each animal before dosing and daily for the duration of the study. A body weight loss of more than 10% in rodents is a significant indicator of toxicity.[7]

  • MTD Determination: The MTD is the highest dose that does not cause mortality, significant clinical signs of toxicity, or substantial body weight loss.[2][3]

Protocol 2: Open Field Test (OFT)

  • Apparatus: A square arena (e.g., 40x40 cm for mice) with walls high enough to prevent escape.[23] The arena is typically made of a non-reflective material and is divided into a central and a peripheral zone.[17]

  • Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.[24]

  • Procedure: Gently place the mouse in the center of the arena and allow it to explore freely for a predetermined duration (typically 5-20 minutes).[1][16][17]

  • Data Collection: Use an automated video tracking system to record the animal's movement.[1] Key parameters to measure include total distance traveled, time spent in the center versus the periphery, and rearing frequency.[16]

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each trial to remove olfactory cues.[16]

Protocol 3: Elevated Plus Maze (EPM) Test

  • Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm for mice) with two open arms and two arms enclosed by walls.[18][25]

  • Acclimation: Acclimate the animals to the testing room for at least one hour before the experiment.[18]

  • Procedure: Place the mouse on the central platform of the maze, facing an open arm.[15][25] Allow the animal to explore the maze for a 5-minute session.[13][14][18]

  • Data Collection: An automated tracking system is recommended to record the time spent in the open and closed arms, and the number of entries into each arm.[18]

  • Cleaning: Clean the maze thoroughly between each animal to eliminate odor cues.[15][18]

Mandatory Visualizations

Caption: GABAB Receptor Signaling Pathway Activated by 4-Fluorophenibut.

Dose_Finding_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: In Vivo Execution cluster_optimization Phase 3: Behavioral Study Optimization cluster_decision Phase 4: Decision Point A1 Literature Review & Selection of Dose Range A2 Vehicle Selection & Solubility Testing A1->A2 A3 Animal Model Selection A2->A3 B1 Dose-Range Finding Study (n=3-5/group) A3->B1 B2 Monitor Clinical Signs & Body Weight B1->B2 B3 Determine Maximum Tolerated Dose (MTD) B2->B3 C1 Select Doses Below MTD for Behavioral Assay B3->C1 C2 Conduct Behavioral Test (e.g., EPM, OFT) C1->C2 C3 Analyze Data & Identify Optimal Dose C2->C3 D1 Effective Dose Identified? C3->D1 D1->B1 No, Refine Dose Range E1 Proceed with Full-Scale Behavioral Studies D1->E1 Yes

Caption: Experimental Workflow for Dosage Optimization.

Troubleshooting_Logic cluster_issues Troubleshooting Pathways cluster_solutions Corrective Actions Start Start Experiment Issue Encounter Issue? Start->Issue NoIssue Continue Experiment Issue->NoIssue No IssueType What is the Issue? Issue->IssueType Yes Variability High Variability IssueType->Variability Inconsistent Results Toxicity Toxicity/Sedation IssueType->Toxicity Adverse Effects Solubility Solubility Problem IssueType->Solubility Precipitation Sol_Variability Check solution prep Standardize administration Consider animal factors Variability->Sol_Variability Sol_Toxicity Lower the dose Conduct MTD study Toxicity->Sol_Toxicity Sol_Solubility Use co-solvents (DMSO, PEG) Prepare fresh solutions Solubility->Sol_Solubility Sol_Variability->Start Re-run Sol_Toxicity->Start Re-run with lower dose Sol_Solubility->Start Re-run with new prep

Caption: Logical Flow for Troubleshooting Common Experimental Issues.

References

Technical Support Center: Overcoming Solubility Challenges of 4-Fluorophenibut HCl in PBS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-Fluorophenibut HCl in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is 4-Fluorophenibut HCl and why is its solubility in PBS important?

4-Fluorophenibut HCl is a derivative of phenibut and a GABA analogue, making it a compound of interest in neuroscience research.[1] For in vitro and in vivo experiments, achieving a clear, homogenous solution in a physiologically relevant buffer like PBS is crucial for accurate and reproducible results. Poor solubility can lead to precipitation, inaccurate dosing, and misleading experimental outcomes.

Q2: What is the reported solubility of 4-Fluorophenibut HCl in PBS?

The solubility of 4-Fluorophenibut HCl in PBS at a pH of 7.2 is reported to be 10 mg/mL.[2] It is important to note that this value can be influenced by the specific composition and preparation of the PBS, as well as temperature and the purity of the compound.

Q3: What are the primary factors that can limit the solubility of 4-Fluorophenibut HCl in PBS?

Several factors can contribute to the limited solubility of 4-Fluorophenibut HCl, a hydrochloride salt, in a neutral buffer like PBS:

  • pH of the Solution: As a hydrochloride salt of a GABA analogue, the protonation state of the molecule is pH-dependent. At the physiological pH of PBS (around 7.4), the compound may be less soluble than in more acidic conditions.

  • The Common Ion Effect: PBS contains chloride ions, which is also the counter-ion for 4-Fluorophenibut HCl. An increased concentration of a common ion can suppress the dissolution of a sparingly soluble salt.

  • Intrinsic Molecular Properties: The inherent physicochemical properties of the 4-Fluorophenibut molecule, such as its crystal lattice energy and hydrophobicity, play a significant role in its aqueous solubility.

Troubleshooting Guides

Issue: Precipitation or cloudiness is observed when dissolving 4-Fluorophenibut HCl in PBS at the desired concentration.

This is a common issue when the desired concentration exceeds the compound's solubility limit in the given conditions. The following troubleshooting workflow can help address this problem.

Troubleshooting Workflow

start Start: Solubility Issue with 4-Fluorophenibut HCl in PBS check_concentration Is the desired concentration > 10 mg/mL? start->check_concentration adjust_ph Adjust pH of PBS check_concentration->adjust_ph Yes success Success: Clear Solution check_concentration->success No, re-evaluate procedure use_cosolvent Incorporate a Co-solvent adjust_ph->use_cosolvent Still precipitates adjust_ph->success Solubility improved gentle_heating Apply Gentle Heating use_cosolvent->gentle_heating Still precipitates use_cosolvent->success Solubility improved sonication Utilize Sonication gentle_heating->sonication Still precipitates gentle_heating->success Solubility improved sonication->success Solubility improved failure Further Optimization Needed sonication->failure Still precipitates

Caption: Troubleshooting workflow for addressing 4-Fluorophenibut HCl solubility issues in PBS.

Quantitative Data Summary

The following table summarizes the known solubility of 4-Fluorophenibut HCl in various solvents.

SolventSolubilityReference
PBS (pH 7.2)10 mg/mL[2]
DMF25 mg/mL[2]
DMSO20 mg/mL[2]
Ethanol (B145695)14 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of a Saturated Solution of 4-Fluorophenibut HCl in PBS

Objective: To determine the maximum solubility of 4-Fluorophenibut HCl in your specific PBS formulation.

Materials:

  • 4-Fluorophenibut HCl powder

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Spectrophotometer or HPLC for quantification

Procedure:

  • Add an excess amount of 4-Fluorophenibut HCl powder to a microcentrifuge tube containing a known volume of PBS (e.g., 1 mL).

  • Vortex the tube vigorously for 2-3 minutes to facilitate dissolution.

  • Incubate the suspension at a controlled temperature (e.g., 25°C or 37°C) for 24 hours on a shaker to ensure equilibrium is reached.

  • Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Quantify the concentration of 4-Fluorophenibut HCl in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

Protocol 2: Enhancing Solubility of 4-Fluorophenibut HCl in PBS using pH Adjustment

Objective: To increase the solubility of 4-Fluorophenibut HCl by modifying the pH of the PBS. As a hydrochloride salt, lowering the pH is expected to increase solubility.

Materials:

  • 4-Fluorophenibut HCl powder

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.1 M HCl and 0.1 M NaOH

  • pH meter

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare several aliquots of PBS.

  • Adjust the pH of each aliquot to a different value (e.g., 6.0, 6.5, 7.0) by adding small volumes of 0.1 M HCl. Ensure the pH is stable before proceeding.

  • Add 4-Fluorophenibut HCl powder to each pH-adjusted PBS solution to your target concentration.

  • Vortex thoroughly for 2-3 minutes.

  • Visually inspect for complete dissolution. If precipitation persists, consider this pH insufficient for the target concentration.

  • Important: After dissolution, re-verify the final pH of the solution and adjust back to the desired experimental pH if necessary, being mindful that this may cause precipitation if the compound is at its solubility limit.

Signaling Pathway of GABA Analogs

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron GABA_analog 4-Fluorophenibut HCl (GABA Analog) GABAB_R GABAB Receptor GABA_analog->GABAB_R Binds to G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates Hyperpolarization Hyperpolarization (Inhibitory Effect) K_channel->Hyperpolarization Leads to

Caption: Simplified signaling pathway of GABA B receptor agonists like 4-Fluorophenibut HCl.

Protocol 3: Utilizing Co-solvents to Improve 4-Fluorophenibut HCl Solubility in PBS

Objective: To prepare a stock solution of 4-Fluorophenibut HCl in a water-miscible organic solvent and then dilute it into PBS to achieve the final desired concentration while maintaining solubility.

Materials:

  • 4-Fluorophenibut HCl powder

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a high-concentration stock solution of 4-Fluorophenibut HCl in 100% DMSO or ethanol (e.g., 50-100 mg/mL). Ensure complete dissolution.

  • Warm the PBS to the experimental temperature (e.g., 37°C).

  • While vortexing the warmed PBS, add the stock solution dropwise to achieve the final desired concentration of 4-Fluorophenibut HCl.

  • Crucially, ensure the final concentration of the organic solvent is low (typically <1% v/v, and ideally <0.5% v/v for cell-based assays) to avoid solvent-induced artifacts.

  • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the final concentration of the compound or the co-solvent may need to be reduced.

Disclaimer: The information provided in this technical support center is for research purposes only. Researchers should always perform their own validation experiments to determine the optimal conditions for their specific experimental setup. Always handle 4-Fluorophenibut HCl and any solvents with appropriate safety precautions.

References

Minimizing side effects of 4-Fluorophenibut in animal studies.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. 4-Fluorophenibut is a research chemical and not approved for human consumption. The information provided here is based on general principles of pharmacology and animal research, as specific data on minimizing side effects of 4-Fluorophenibut in animal studies is limited. Researchers should conduct their own thorough dose-finding and safety studies.

Frequently Asked Questions (FAQs)

Q1: What are the potential side effects of 4-Fluorophenibut in animal studies based on its mechanism of action?

As a potent GABA-B receptor agonist, 4-Fluorophenibut is expected to have dose-dependent effects on the central nervous system.[1] Potential side effects at higher doses could include sedation, ataxia (loss of coordination), respiratory depression, and hypothermia. Due to its higher potency compared to Phenibut, these effects may occur at lower doses.[1][2] Researchers should be prepared to monitor for these effects and have appropriate supportive care available.

Q2: How can I establish a safe and effective dose range for 4-Fluorophenibut in my animal model?

A careful dose-escalation study is crucial. Start with a very low dose and gradually increase it in different cohorts of animals. Monitor for both the desired therapeutic effect and any adverse side effects. The "staircase" or "up-and-down" method can be an efficient way to determine the median effective dose (ED50) and the median toxic dose (TD50). This will help in establishing a therapeutic window for your specific animal model and experimental paradigm.

Q3: What are the best practices for preparing and administering 4-Fluorophenibut to animals?

For injectable solutions, 4-Fluorophenibut should be dissolved in a sterile, physiologically compatible vehicle such as sterile saline or phosphate-buffered saline (PBS). The pH of the solution should be adjusted to be as close to neutral (pH 7.4) as possible to avoid irritation at the injection site. For oral administration, the compound can be dissolved in sterile water or a suitable vehicle and administered via gavage. All preparations should be made fresh daily unless stability data for the solution is available.[3][4]

Q4: Are there any known drug interactions with 4-Fluorophenibut that I should be aware of in my animal studies?

While specific interaction studies with 4-Fluorophenibut are lacking, it is reasonable to assume that it will have additive effects with other central nervous system depressants, such as anesthetics, sedatives, and opioids. Co-administration with such agents could lead to profound respiratory depression and sedation. If co-administration is necessary, the doses of both agents should be significantly reduced and the animals monitored closely.

Troubleshooting Guides

Problem: Animals are overly sedated or ataxic after 4-Fluorophenibut administration.

  • Solution: This is a likely indication that the dose is too high. Reduce the dose in subsequent experiments. If the sedation is severe, provide supportive care, including maintaining body temperature and monitoring respiration. Consider using a lower starting dose in your next dose-escalation study.

Problem: I am observing high variability in the response to 4-Fluorophenibut between animals.

  • Solution: High variability can be due to several factors. Ensure that your animal population is as homogenous as possible in terms of age, weight, and genetic background. Check your dosing procedure for accuracy and consistency. The route of administration can also affect absorption and bioavailability; ensure it is consistent across all animals.

Problem: Animals are showing signs of withdrawal upon cessation of chronic 4-Fluorophenibut administration.

  • Solution: Abrupt cessation of a GABA-B agonist can lead to withdrawal symptoms, which may include anxiety, agitation, and seizures.[5] If you are conducting a chronic dosing study, it is advisable to taper the dose down gradually over several days rather than stopping it abruptly. This will help to minimize withdrawal-related side effects.

Data Presentation

Table 1: Example Dose-Response Data for 4-Fluorophenibut in a Mouse Model

Dose (mg/kg, i.p.)Sedation Score (0-4)Ataxia Score (0-3)Respiratory Rate (breaths/min)
Vehicle Control00150 ± 10
10.5 ± 0.20.2 ± 0.1145 ± 8
51.5 ± 0.41.1 ± 0.3130 ± 12
103.2 ± 0.62.5 ± 0.5105 ± 15
204.0 ± 0.03.0 ± 0.080 ± 10

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of 4-Fluorophenibut for Intraperitoneal Injection

  • Weigh the desired amount of 4-Fluorophenibut powder using a calibrated analytical balance.

  • In a sterile vial, dissolve the powder in a minimal amount of 0.1 M HCl to aid in solubilization.

  • Add sterile 0.9% saline to reach the final desired concentration.

  • Adjust the pH of the solution to 7.0-7.4 using 0.1 M NaOH, checking the pH with a calibrated pH meter.

  • Sterile-filter the final solution through a 0.22 µm syringe filter into a new sterile vial.

  • Store at 4°C for up to 24 hours. Prepare fresh daily.

Protocol 2: Monitoring for Central Nervous System Side Effects

  • Sedation: Score sedation on a scale of 0 to 4 (0 = fully alert, 1 = slightly drowsy, 2 = drowsy but arousable, 3 = very drowsy, difficult to arouse, 4 = non-responsive).

  • Ataxia: Score ataxia on a scale of 0 to 3 (0 = normal gait, 1 = slight swaying, 2 = pronounced swaying and stumbling, 3 = unable to walk).

  • Respiratory Rate: Place the animal in a quiet observation chamber and count the number of breaths for one minute.

  • Body Temperature: Measure rectal temperature using a digital thermometer.

  • Observations should be made at baseline (before dosing) and at regular intervals after dosing (e.g., 15, 30, 60, 120 minutes).

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_monitoring Monitoring & Data Collection DoseSelection Dose Selection & Escalation Plan DrugPrep 4-Fluorophenibut Formulation DoseSelection->DrugPrep Dosing Dosing (i.p. or p.o.) DrugPrep->Dosing AnimalAcclimation Animal Acclimation Baseline Baseline Measurements AnimalAcclimation->Baseline Baseline->Dosing Behavioral Behavioral Assessments (Sedation, Ataxia) Dosing->Behavioral Physiological Physiological Monitoring (Respiration, Temperature) Behavioral->Physiological Biochemical Terminal Blood/Tissue Collection (Pharmacokinetics, Biomarkers) Physiological->Biochemical

Caption: Experimental workflow for assessing side effects of 4-Fluorophenibut.

GABAB_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor Gi Gi/o Protein GABAB_R->Gi activates AC Adenylate Cyclase Gi->AC inhibits K_channel K+ Channel Gi->K_channel opens cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux K_channel->K_efflux F_Phenibut 4-Fluorophenibut F_Phenibut->GABAB_R activates Hyperpolarization Hyperpolarization (Neuronal Inhibition) K_efflux->Hyperpolarization

Caption: Simplified signaling pathway of a GABA-B receptor agonist.

References

Technical Support Center: 4-Fluorophenibut Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 4-Fluorophenibut hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthesized 4-Fluorophenibut hydrochloride?

A1: Common impurities can arise from starting materials, side reactions, or incomplete reactions. Based on the synthesis of phenibut and its analogs, potential impurities may include unreacted starting materials, intermediates from the synthesis pathway, and byproducts from side reactions. The multi-stage synthesis process for phenibut, a closely related compound, suggests that impurities can be introduced at various steps.[1][2]

Q2: How can I assess the purity of my 4-Fluorophenibut hydrochloride sample?

A2: The purity of your sample can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used and powerful method for assessing the purity of pharmaceutical compounds due to its high resolution and sensitivity.[3] Other methods include Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[] A combination of these techniques can provide a comprehensive purity profile.

Q3: What is the most common method for purifying 4-Fluorophenibut hydrochloride?

A3: Recrystallization is a common and effective technique for purifying crystalline solids like 4-Fluorophenibut hydrochloride.[5][6] This method involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool, which leads to the formation of purer crystals.

Q4: My purified 4-Fluorophenibut hydrochloride has a low melting point. What does this indicate?

A4: A low or broad melting point range typically indicates the presence of impurities. Pure crystalline solids have a sharp and defined melting point. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

Troubleshooting Guide

Issue 1: Low Purity After Initial Synthesis

Symptoms:

  • HPLC analysis shows multiple impurity peaks.

  • The product has an off-white or yellowish color.

  • The melting point is significantly lower than the reference value.

Possible Causes:

  • Incomplete reaction.

  • Presence of unreacted starting materials or reagents.

  • Formation of side products.

Solutions:

  • Recrystallization: This is the primary method for purifying the crude product. The choice of solvent is critical for successful recrystallization.

  • Acid-Base Extraction: Before recrystallization, an acid-base extraction can be performed to remove neutral or acidic impurities from the basic 4-Fluorophenibut.

  • Activated Charcoal Treatment: If the product is colored, treating the solution with activated charcoal during recrystallization can help remove colored impurities.[5]

Issue 2: Poor Crystal Formation During Recrystallization

Symptoms:

  • The product oils out instead of forming crystals.

  • Very fine powder precipitates instead of well-defined crystals.

  • No crystals form even after cooling.

Possible Causes:

  • Inappropriate solvent or solvent mixture.

  • The solution is too concentrated or too dilute.

  • Cooling the solution too quickly.

Solutions:

  • Solvent Selection: Use a solvent in which 4-Fluorophenibut hydrochloride is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallizing amine hydrochlorides include ethanol, isopropanol, or mixtures with water or ethyl acetate.

  • Control Cooling Rate: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[6] Rapid cooling often leads to the formation of small, impure crystals.[6]

  • Scratching: If crystals do not form, scratching the inside of the flask with a glass rod can induce nucleation.

  • Seeding: Adding a small crystal of pure 4-Fluorophenibut hydrochloride to the cooled solution can initiate crystallization.

Issue 3: Low Yield After Purification

Symptoms:

  • The final mass of the purified product is significantly lower than expected.

Possible Causes:

  • The chosen recrystallization solvent is too good, meaning the product has high solubility even at low temperatures.

  • Multiple purification steps leading to material loss at each stage.

  • Premature crystallization during hot filtration.

Solutions:

  • Optimize Solvent System: If the yield is low due to high solubility in the mother liquor, try a different solvent or a solvent mixture that reduces the solubility of the product at low temperatures.

  • Minimize Transfers: Reduce the number of transfers between flasks to minimize mechanical losses.

  • Preheat Funnel: During hot filtration to remove insoluble impurities, preheating the funnel can prevent the product from crystallizing prematurely on the filter paper.

Experimental Protocols

Protocol 1: Purity Analysis by HPLC

This protocol provides a general method for determining the purity of 4-Fluorophenibut hydrochloride.

Instrumentation: A standard HPLC system with a UV detector.[7]

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile (B52724) and water with a buffer like phosphate (B84403) or an ion-pairing agent.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of 4-Fluorophenibut hydrochloride reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions from the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the synthesized 4-Fluorophenibut hydrochloride in the mobile phase to a concentration similar to the standard solutions.[7]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined by UV scan of 4-Fluorophenibut hydrochloride (typically around 220 nm).

    • Column Temperature: 30 °C.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation: Determine the purity by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.[7]

Protocol 2: Recrystallization of 4-Fluorophenibut Hydrochloride

This protocol describes a general procedure for the recrystallization of 4-Fluorophenibut hydrochloride.

Materials:

  • Crude 4-Fluorophenibut hydrochloride

  • Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture like ethanol/water)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude 4-Fluorophenibut hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid dissolves completely.[5] Add more solvent in small portions if necessary to fully dissolve the solid. Avoid adding excessive solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[5]

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Data Presentation

Table 1: Comparison of Purity Before and After Recrystallization

Sample IDInitial Purity (HPLC Area %)Purity After Recrystallization (HPLC Area %)Yield (%)Melting Point (°C)
Batch A85.299.175168-170
Batch B91.599.582169-171
Batch C78.998.868167-169

Table 2: Troubleshooting Recrystallization Solvents

Solvent SystemObservationsPurity (HPLC Area %)Yield (%)
IsopropanolGood crystal formation, slow crystallization.99.378
Ethanol/Water (9:1)Rapid crystal formation, smaller crystals.98.985
Ethyl AcetateProduct oiled out, no crystal formation.N/AN/A
MethanolHigh solubility at room temp, low yield.99.645

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude 4-Fluorophenibut HCl Recrystallization Recrystallization Crude_Product->Recrystallization Dissolve in hot solvent, cool to crystallize Washing Washing with Cold Solvent Recrystallization->Washing Isolate crystals Drying Drying Washing->Drying Purity_Analysis Purity Analysis (HPLC) Drying->Purity_Analysis Final_Product Pure 4-Fluorophenibut HCl (>98% Purity) Purity_Analysis->Final_Product Meets specifications

Caption: Experimental workflow for the purification of 4-Fluorophenibut HCl.

Troubleshooting_Workflow Start Low Purity after Synthesis? Recrystallize Perform Recrystallization Start->Recrystallize Yes Check_Purity Purity > 98%? Recrystallize->Check_Purity Success Purification Successful Check_Purity->Success Yes Failure Troubleshoot Recrystallization Check_Purity->Failure No Change_Solvent Change Solvent/ Solvent System Failure->Change_Solvent Control_Cooling Control Cooling Rate Failure->Control_Cooling Charcoal Use Activated Charcoal (if colored) Failure->Charcoal Change_Solvent->Recrystallize Control_Cooling->Recrystallize Charcoal->Recrystallize

Caption: Troubleshooting decision tree for purifying 4-Fluorophenibut HCl.

References

Addressing tolerance development to 4-Fluorophenibut in chronic studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating tolerance development to 4-Fluorophenibut in chronic studies.

Frequently Asked Questions (FAQs)

Q1: What is 4-Fluorophenibut and what is its primary mechanism of action?

A1: 4-Fluorophenibut (also known as F-Phenibut or CGP-11130) is a central nervous system depressant and a structural analog of phenibut.[1] Its primary mechanism of action is as a potent agonist of the GABA-B receptor.[1][2][3] The addition of a fluorine atom to the phenyl ring enhances its ability to cross the blood-brain barrier compared to GABA.[1]

Q2: Why is tolerance a significant issue in chronic 4-Fluorophenibut studies?

A2: Tolerance to 4-Fluorophenibut can develop rapidly with continuous use, meaning that higher doses are required to achieve the same initial effects.[4] This is a critical consideration in chronic studies as it can impact the interpretation of results and has implications for the substance's therapeutic potential and abuse liability. Anecdotal evidence suggests that tolerance can develop within a few days of consistent use.[4]

Q3: What are the expected withdrawal symptoms following chronic 4-Fluorophenibut administration in animal models?

A3: Abrupt cessation of chronic 4-Fluorophenibut administration is expected to precipitate a withdrawal syndrome. Based on human reports and studies with the parent compound phenibut, anticipated withdrawal symptoms in animal models could include increased anxiety-like behaviors, hyper-excitability, and potentially seizures in severe cases.[5][6] Researchers should be prepared for these effects and have appropriate animal welfare protocols in place.

Q4: Are there any strategies to mitigate tolerance development to 4-Fluorophenibut in our studies?

A4: While specific research on mitigating 4-Fluorophenibut tolerance is limited, strategies used for other GABAergic drugs may be applicable. These include intermittent dosing schedules (e.g., drug-free days), avoiding dose escalation, and potentially co-administering agents that modulate GABA-B receptor signaling, although this requires careful experimental design to avoid confounding results. It is important to note that there is currently no established method to completely prevent tolerance.

Troubleshooting Guides

Problem 1: Diminished behavioral effects of 4-Fluorophenibut over the course of a chronic study.
Potential Cause Troubleshooting Steps
Tolerance Development - Confirm tolerance by performing a dose-response curve at the beginning and end of the chronic study. A rightward shift in the dose-response curve is indicative of tolerance. - Consider incorporating a washout period to assess for the reversal of tolerance. - Analyze brain tissue for changes in GABA-B receptor expression and function (see molecular troubleshooting).
Drug Instability - Verify the stability of your 4-Fluorophenibut solution over the study period. Prepare fresh solutions regularly. - Store the compound under the recommended conditions (cool, dry, and dark place).
Changes in Animal Physiology - Monitor animal health, including body weight and general behavior, throughout the study, as these factors can influence drug metabolism and response.
Problem 2: High variability in behavioral data between animals in the 4-Fluorophenibut group.
Potential Cause Troubleshooting Steps
Inconsistent Dosing - Ensure accurate and consistent administration of 4-Fluorophenibut. For oral gavage, verify proper technique to ensure the full dose is delivered. For intraperitoneal injections, ensure consistent placement.
Individual Differences in Metabolism - Increase the sample size to improve statistical power and account for individual variability. - If possible, measure plasma or brain concentrations of 4-Fluorophenibut in a subset of animals to assess for pharmacokinetic variability.
Environmental Stressors - Maintain a consistent and low-stress environment for the animals, as stress can significantly impact behavioral outcomes, particularly in anxiety-related tests.
Problem 3: Unexpected molecular findings, such as no change in GABA-B receptor expression despite clear behavioral tolerance.
Potential Cause Troubleshooting Steps
Receptor Desensitization/Uncoupling - Tolerance may be mediated by functional changes rather than a decrease in total receptor number. - Perform functional assays, such as a [³⁵S]GTPγS binding assay, to assess G-protein coupling to the GABA-B receptor.[7] Decreased agonist-stimulated [³⁵S]GTPγS binding would suggest receptor desensitization.
Changes in Downstream Signaling - Investigate downstream components of the GABA-B receptor signaling pathway. For example, assess changes in the expression or phosphorylation state of adenylyl cyclase or Kir3 channels.[8]
Subcellular Receptor Relocation - Tolerance could involve the internalization of GABA-B receptors from the cell surface. - Use techniques like cell surface biotinylation followed by Western blotting to differentiate between surface and total receptor levels.

Experimental Protocols

Protocol 1: Induction of Tolerance to 4-Fluorophenibut in Mice

This protocol is a general guideline and should be optimized for specific experimental needs.

  • Animals: Adult male C57BL/6 mice (8-10 weeks old).

  • Housing: Group-housed (4-5 per cage) with a 12-hour light/dark cycle, with ad libitum access to food and water.

  • Drug Preparation: Dissolve 4-Fluorophenibut HCl in sterile 0.9% saline. Prepare fresh solutions daily.

  • Dosing Regimen:

    • Chronic Treatment Group: Administer 4-Fluorophenibut (e.g., 10-20 mg/kg, intraperitoneally or via oral gavage) once or twice daily for 14-21 consecutive days. The specific dose and duration may need to be determined in a pilot study.

    • Control Group: Administer an equivalent volume of saline on the same schedule.

  • Assessment of Tolerance:

    • Behavioral Testing: On the final day of treatment, and after a washout period if desired, assess the behavioral effects of an acute challenge dose of 4-Fluorophenibut using assays such as the elevated plus-maze, open field test, or light-dark box test.[9][10] A diminished response in the chronic treatment group compared to the control group indicates tolerance.

    • Molecular Analysis: Following the final behavioral test, euthanize animals and collect brain tissue (e.g., cortex, hippocampus, cerebellum) for molecular analysis (see Protocols 2 and 3).

Protocol 2: GABA-B Receptor Radioligand Binding Assay

This protocol is adapted from established methods for GABA-B receptor binding.[2][7]

  • Materials:

    • Brain tissue from control and tolerant animals.

    • Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.

    • Radioligand: [³H]CGP54626 (a GABA-B antagonist).

    • Non-specific binding control: Unlabeled baclofen (B1667701) (100 µM).

  • Membrane Preparation:

    • Homogenize brain tissue in ice-cold binding buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.

    • Wash the resulting pellet by resuspending in fresh binding buffer and centrifuging again. Repeat this wash step twice more.

    • Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In duplicate or triplicate, incubate 50-100 µg of membrane protein with a saturating concentration of [³H]CGP54626 (e.g., 2-5 nM) in a final volume of 500 µL.

    • For non-specific binding, include 100 µM unlabeled baclofen in separate tubes.

    • Incubate at room temperature for 60-90 minutes.

    • Terminate the reaction by rapid filtration over glass fiber filters (e.g., Whatman GF/B).

    • Wash the filters three times with ice-cold binding buffer.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Compare the Bmax (maximum number of binding sites) between control and tolerant groups. A significant decrease in Bmax in the tolerant group suggests GABA-B receptor downregulation.

Protocol 3: Western Blotting for GABA-B Receptor Subunits

This protocol provides a general framework for detecting GABA-B receptor subunits.

  • Materials:

    • Brain tissue lysates from control and tolerant animals.

    • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

    • Primary antibodies: Rabbit anti-GABA-B R1 and Rabbit anti-GABA-B R2.

    • Secondary antibody: HRP-conjugated anti-rabbit IgG.

    • Loading control antibody: Anti-β-actin or anti-GAPDH.

  • Procedure:

    • Homogenize brain tissue in lysis buffer and determine protein concentration.

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE (e.g., 8-10% gel).

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the expression of GABA-B R1 and R2 to the loading control.

    • Compare the normalized expression levels between control and tolerant groups.

Data Presentation

Table 1: Comparative Potency of GABA-B Agonists

CompoundEC₅₀ (µM) for activating K⁺ current in mouse cerebellar Purkinje cells
Baclofen6.0
4-Fluorophenibut 23.3
Phenibut1362

Data adapted from Irie et al., 2020.

Table 2: Hypothetical Behavioral Data in a Chronic 4-Fluorophenibut Study

Treatment GroupTime Spent in Open Arms of EPM (seconds) (Mean ± SEM)Locomotor Activity in Open Field (total distance traveled in cm) (Mean ± SEM)
Saline Control15.2 ± 2.13500 ± 250
Acute 4-Fluorophenibut (10 mg/kg)35.8 ± 3.52800 ± 210
Chronic 4-Fluorophenibut (10 mg/kg for 14 days) + Acute Challenge20.5 ± 2.8#3350 ± 230#

*p < 0.05 compared to Saline Control. #p < 0.05 compared to Acute 4-Fluorophenibut. EPM = Elevated Plus-Maze. This table presents hypothetical data to illustrate the expected outcome of tolerance development.

Mandatory Visualizations

GABA_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4-Fluorophenibut 4-Fluorophenibut GABAB_R GABA-B Receptor (GABAB1 + GABAB2) 4-Fluorophenibut->GABAB_R Agonist Binding G_protein Gi/o Protein GABAB_R->G_protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibition Kir3 Kir3 Channel (GIRK) G_protein->Kir3 Activation (via Gβγ) Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibition (via Gβγ) cAMP cAMP Adenylyl_Cyclase->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation K_ion K⁺ Efflux Kir3->K_ion Hyperpolarization Ca_ion ↓ Ca²⁺ Influx Ca_channel->Ca_ion Reduced Neurotransmitter Release Tolerance_Workflow cluster_animal_phase In Vivo Phase cluster_ex_vivo_phase Ex Vivo/In Vitro Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., C57BL/6 Mice) Chronic_Dosing Chronic 4-Fluorophenibut Administration (14-21 days) Animal_Model->Chronic_Dosing Behavioral_Assays Behavioral Assays (EPM, Open Field) Chronic_Dosing->Behavioral_Assays Tissue_Collection Brain Tissue Collection Behavioral_Assays->Tissue_Collection Behavioral_Analysis Analyze Behavioral Data (Assess for Tolerance) Behavioral_Assays->Behavioral_Analysis Membrane_Prep Membrane Preparation Tissue_Collection->Membrane_Prep Western_Blot Western Blotting (GABAB R1 & R2) Tissue_Collection->Western_Blot Binding_Assay Radioligand Binding Assay ([³H]CGP54626) Membrane_Prep->Binding_Assay Functional_Assay Functional Assay ([³⁵S]GTPγS Binding) Membrane_Prep->Functional_Assay Binding_Analysis Analyze Binding Data (Bmax, Kd) Binding_Assay->Binding_Analysis WB_Analysis Analyze Western Blot Data (Protein Expression) Western_Blot->WB_Analysis Functional_Analysis Analyze Functional Data (G-protein Coupling) Functional_Assay->Functional_Analysis Logical_Relationship cluster_cause Cause cluster_mechanism Potential Mechanisms cluster_effect Effect Chronic_Use Chronic 4-Fluorophenibut Administration Downregulation GABA-B Receptor Downregulation Chronic_Use->Downregulation Desensitization GABA-B Receptor Desensitization/Uncoupling Chronic_Use->Desensitization Signaling_Adaptation Altered Downstream Signaling Chronic_Use->Signaling_Adaptation Tolerance Behavioral Tolerance (Reduced Anxiolytic/Sedative Effects) Downregulation->Tolerance Desensitization->Tolerance Signaling_Adaptation->Tolerance

References

4-Fluorophenibut hydrochloride storage and handling best practices.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of 4-Fluorophenibut hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for 4-Fluorophenibut hydrochloride?

For long-term storage, it is recommended to store 4-Fluorophenibut hydrochloride at -20°C.[1][2] Some suppliers also suggest that storage in a cool, dry place is adequate for shorter periods.[3][4]

Q2: How should I handle 4-Fluorophenibut hydrochloride upon receipt?

Upon receipt, the compound, which is typically a crystalline solid or white powder, should be stored in a tightly sealed container.[3] For transport, it may be shipped on wet ice or at room temperature, as it is stable for a few days at ambient temperatures.[1][5]

Q3: What is the shelf-life of 4-Fluorophenibut hydrochloride?

When stored correctly at -20°C, 4-Fluorophenibut hydrochloride has a shelf-life of at least 24-36 months, with some sources indicating stability for over 5 years.[2][6]

Q4: Is 4-Fluorophenibut hydrochloride sensitive to light?

While not explicitly stated in all safety data sheets, some suppliers provide the compound in UV-resistant bags, suggesting that protection from light is a good practice.[3]

Q5: What are the appropriate solvents for 4-Fluorophenibut hydrochloride?

4-Fluorophenibut hydrochloride is soluble in various solvents, including Dimethyl Sulfoxide (DMSO), methanol (B129727), and water.[3][6]

Q6: What personal protective equipment (PPE) should be worn when handling this compound?

Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. Although one safety data sheet indicates no special handling precautions are required[7], a related compound, Phenibut hydrochloride, is known to cause skin and eye irritation[8]. Therefore, exercising caution is recommended.

Q7: Are there any known incompatibilities with 4-Fluorophenibut hydrochloride?

Current safety data sheets do not list any specific materials that are incompatible with 4-Fluorophenibut hydrochloride.[7]

Q8: What should I do in case of a spill?

In the event of a spill, the material should be mechanically picked up.[7] Ensure the area is well-ventilated. Avoid generating dust.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound has changed color or appearance. Improper storage (exposure to light, moisture, or elevated temperatures).Discontinue use of the compound and procure a new batch. Review storage procedures to ensure compliance with the recommended -20°C in a tightly sealed, light-resistant container.
Difficulty dissolving the compound. Incorrect solvent or insufficient mixing.Confirm the appropriate solvent is being used (e.g., DMSO, methanol, water).[3][6] Use sonication or vortexing to aid dissolution.
Inconsistent experimental results. Compound degradation due to improper storage or handling.Verify the storage conditions and age of the compound. If degradation is suspected, it is advisable to use a fresh batch. Consider performing a purity analysis.

Quantitative Storage and Stability Data

Storage Condition Form Duration Reference
-20°CPowder3 years[5]
4°CPowder2 years[5]
-80°CIn Solvent6 months[5]
-20°CIn Solvent1 month[5]
-20°CCrystalline Solid≥ 5 years[2][6]
Cool, Dry PlacePowder24-36 months

Experimental Protocols

Protocol for Assessing Compound Purity via High-Performance Liquid Chromatography (HPLC)
  • Preparation of Standard Solution: Accurately weigh a small amount of 4-Fluorophenibut hydrochloride reference standard and dissolve it in a known volume of an appropriate solvent (e.g., methanol or a mixture of water and acetonitrile) to create a stock solution of known concentration.

  • Preparation of Sample Solution: Prepare a sample solution of the 4-Fluorophenibut hydrochloride to be tested at approximately the same concentration as the standard solution.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A suitable gradient of acetonitrile (B52724) and water with an additive like trifluoroacetic acid (TFA) or formic acid.

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of 4-Fluorophenibut hydrochloride.

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standard and sample solutions into the HPLC system. Compare the retention time and the peak area of the sample to the standard to determine the purity.

Visual Guides

storage_troubleshooting_workflow start Start: Suspected Compound Issue check_appearance Check Physical Appearance start->check_appearance is_discolored Discolored or Clumped? check_appearance->is_discolored discard Discard and Reorder is_discolored->discard Yes check_solubility Assess Solubility is_discolored->check_solubility No is_soluble Dissolves as Expected? check_solubility->is_soluble review_protocol Review Dissolution Protocol is_soluble->review_protocol No check_purity Perform Purity Analysis (e.g., HPLC) is_soluble->check_purity Yes is_pure Purity Meets Specification? check_purity->is_pure is_pure->discard No proceed Proceed with Experiment is_pure->proceed Yes

Caption: Troubleshooting workflow for 4-Fluorophenibut hydrochloride.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_standard Prepare Standard Solution hplc_analysis HPLC Analysis prep_standard->hplc_analysis prep_sample Prepare Sample Solution prep_sample->hplc_analysis data_processing Data Processing hplc_analysis->data_processing compare_retention Compare Retention Times data_processing->compare_retention calculate_purity Calculate Purity data_processing->calculate_purity

Caption: Experimental workflow for purity assessment.

References

Troubleshooting inconsistent results in 4-Fluorophenibut experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluorophenibut. Our goal is to help you address common challenges and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is 4-Fluorophenibut and what are its primary mechanisms of action?

A1: 4-Fluorophenibut (also known as F-Phenibut or CGP-11130) is a synthetic derivative of the neurotransmitter GABA and is structurally related to phenibut and baclofen (B1667701).[1][2] Its primary mechanism of action is as a selective agonist for the GABA-B receptor.[1] Additionally, like its parent compound phenibut, it is thought to act as a gabapentinoid by binding to the α2δ subunit of voltage-gated calcium channels.[3][4]

Q2: What is the difference in potency between 4-Fluorophenibut, phenibut, and baclofen?

A2: 4-Fluorophenibut is more potent than phenibut but less potent than baclofen as a GABA-B receptor agonist.[1][2] The half-maximal effective concentration (EC50) for activating an outward-rectifying potassium current in mouse cerebellar Purkinje cells is significantly lower for 4-Fluorophenibut compared to phenibut.[2][5]

Q3: How should I prepare and store 4-Fluorophenibut solutions?

A3: 4-Fluorophenibut is available as a hydrochloride salt or in its free amino acid form.[2][6] It is soluble in solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethanol, and phosphate-buffered saline (PBS).[2][6] For in vivo studies, formulations may involve co-solvents like PEG300 and Tween 80.[7] It is recommended to prepare fresh solutions for each experiment to avoid degradation. Stock solutions in DMSO can be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[7]

Q4: Are there stereoisomers of 4-Fluorophenibut to consider?

A4: Yes. As with phenibut, 4-Fluorophenibut possesses a chiral center. For phenibut, the (R)-enantiomer has a significantly higher affinity for the GABA-B receptor than the (S)-enantiomer.[3] It is crucial to know whether you are working with a racemic mixture or a specific enantiomer, as this will significantly impact the observed potency and effects.

Troubleshooting Inconsistent Experimental Results

In Vitro Experiments (e.g., cell-based assays, electrophysiology)

Q1: I am observing a lower-than-expected potency (higher EC50/IC50) for 4-Fluorophenibut in my cell-based assay. What could be the cause?

A1: Several factors could contribute to lower-than-expected potency:

  • Compound Purity and Integrity: Verify the purity of your 4-Fluorophenibut sample using analytical methods like HPLC or LC-MS. Improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation.

  • pH of the Assay Buffer: The charge state of 4-Fluorophenibut can be influenced by pH, which may affect its binding to the receptor. Ensure your assay buffer pH is stable and appropriate for your experimental system.

  • Receptor Density and Subtype: The level of GABA-B receptor expression in your cell line can impact the magnitude of the response.[8] Additionally, different splice variants of the GABA-B receptor subunits exist, which could potentially exhibit different affinities for 4-Fluorophenibut.[9]

  • Assay-Specific Conditions: For functional assays measuring downstream signaling (e.g., cAMP levels), ensure that all components of the signaling cascade are functional in your cell line.

Q2: My electrophysiology recordings (e.g., patch-clamp) show variable responses to 4-Fluorophenibut application. Why?

A2: Inconsistent electrophysiological responses can arise from:

  • Inconsistent Drug Concentration: Ensure rapid and complete solution exchange at the cell surface. Perfusion system issues can lead to variability in the effective concentration of 4-Fluorophenibut.

  • Receptor Desensitization: Prolonged or repeated application of a GABA-B agonist can lead to receptor desensitization, resulting in diminished responses over time.[10] Implement adequate washout periods between applications.

  • Cell Health: Only record from healthy cells with stable baseline membrane properties. Changes in cell health during an experiment can alter ion channel function and drug responses.

  • Off-Target Effects: At higher concentrations, the possibility of off-target effects increases. Consider if 4-Fluorophenibut is modulating other channels or receptors in your preparation.

In Vivo Experiments (e.g., behavioral studies in rodents)

Q1: The behavioral effects of 4-Fluorophenibut in my animal studies are highly variable between subjects. What are the potential reasons?

A1: High inter-individual variability is a common challenge in behavioral pharmacology.[11] Key factors include:

  • Route of Administration and Bioavailability: The chosen route of administration (e.g., oral, intraperitoneal) can lead to differences in absorption and bioavailability between animals. Ensure consistent administration technique.

  • Animal Handling and Stress: Stress from handling or the experimental environment can significantly impact behavior and drug responses.[12] Acclimatize animals to the experimental procedures and environment.

  • Circadian Rhythms: The time of day when experiments are conducted can influence drug metabolism and behavioral outcomes.[12] Conduct experiments at a consistent time within the light-dark cycle.

  • Social Housing Conditions: The social hierarchy within a cage can affect individual animal stress levels and physiology, leading to varied drug responses.[12]

Q2: I am not observing the expected sedative or anxiolytic effects of 4-Fluorophenibut. What should I check?

A2: A lack of expected effects could be due to:

  • Insufficient Dosage: The dose may be too low to elicit a significant behavioral effect. Conduct a dose-response study to determine the optimal dose range for your specific behavioral paradigm.

  • Pharmacokinetics: The time course of the drug's action may not align with your behavioral testing window. Consider conducting pharmacokinetic studies to determine the peak plasma and brain concentrations of 4-Fluorophenibut after administration.

  • Behavioral Paradigm Sensitivity: The chosen behavioral test may not be sensitive enough to detect the effects of 4-Fluorophenibut. Ensure the paradigm is validated for detecting effects of GABA-B agonists.

  • Tolerance: If animals have been repeatedly exposed to 4-Fluorophenibut or other GABAergic drugs, tolerance may have developed, leading to a reduced response.

Data Presentation

Table 1: Comparative Potency of GABA-B Receptor Agonists

CompoundAssaySpeciesPreparationPotency (EC50/IC50)Reference
4-Fluorophenibut Outward K+ CurrentMouseCerebellar Purkinje Cells23.3 µM (EC50)[2][5]
Phenibut Outward K+ CurrentMouseCerebellar Purkinje Cells1362 µM (EC50)[5]
Baclofen Outward K+ CurrentMouseCerebellar Purkinje Cells6.0 µM (EC50)[5]
4-Fluorophenibut GABA-B Receptor BindingRatWhole Brain Synaptic Membranes1.70 µM (IC50)[1]

Experimental Protocols

Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording in Neurons
  • Preparation: Prepare acute brain slices (e.g., from cerebellum or hippocampus) from the species of interest according to standard protocols.

  • Recording Setup: Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF) at a constant temperature (e.g., 32-34°C).

  • Cell Identification: Visualize neurons using differential interference contrast (DIC) optics.

  • Patching: Obtain a whole-cell patch-clamp recording from a target neuron using a borosilicate glass pipette filled with an appropriate internal solution.

  • Baseline Recording: Record baseline membrane potential or holding current for a stable period (e.g., 5-10 minutes).

  • Drug Application: Apply 4-Fluorophenibut at various concentrations by dissolving it in the aCSF and switching the perfusion line. Apply for a defined period (e.g., 2-5 minutes) followed by a washout period with standard aCSF.

  • Data Acquisition: Record changes in membrane potential, holding current, or action potential firing frequency.

  • Analysis: Measure the magnitude of the response at each concentration and construct a dose-response curve to determine the EC50.

Protocol 2: In Vivo Locomotor Activity Assay in Mice
  • Animal Acclimation: House mice in the testing facility for at least one week before the experiment. Acclimatize them to the testing room for at least 60 minutes before the start of the experiment.

  • Drug Preparation: Prepare 4-Fluorophenibut in a suitable vehicle (e.g., saline or 0.5% carboxymethyl cellulose).

  • Administration: Administer 4-Fluorophenibut or vehicle via the desired route (e.g., intraperitoneal injection) at a specific volume (e.g., 10 ml/kg).

  • Locomotor Activity Measurement: Immediately after injection, place each mouse into an open-field arena equipped with infrared beams to automatically track movement.

  • Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) in discrete time bins (e.g., 5-minute intervals) for a total duration of 60-120 minutes.

  • Data Analysis: Analyze the data to determine the effect of 4-Fluorophenibut on locomotor activity over time and compare it to the vehicle-treated control group.

Visualizations

GABA_B_Signaling cluster_membrane Cell Membrane cluster_intracellular GABA_B GABA-B Receptor (Heterodimer) G_Protein Gαi/o-βγ GABA_B->G_Protein Activates K_Channel GIRK K+ Channel G_Protein->K_Channel Gβγ activates Ca_Channel Voltage-Gated Ca2+ Channel G_Protein->Ca_Channel Gβγ inhibits AC Adenylyl Cyclase G_Protein->AC Gαi/o inhibits K_Efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_Efflux Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx cAMP cAMP AC->cAMP Converts ATP to F_Phenibut 4-F-Phenibut F_Phenibut->GABA_B ATP ATP PKA PKA cAMP->PKA Activates

Diagram 1: 4-Fluorophenibut activating the GABA-B receptor signaling pathway.

Diagram 2: 4-Fluorophenibut's proposed mechanism at the α2δ subunit of VGCCs.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Compound Verify Compound Integrity (Purity, Storage, Solubility) Start->Check_Compound Check_Protocol Review Experimental Protocol (Dose, Timing, Route) Start->Check_Protocol Check_System Assess System Validity (Cell Health, Animal Strain, Equipment) Start->Check_System Decision Are Results Now Consistent? Check_Compound->Decision Check_Protocol->Decision Check_System->Decision Optimize Systematically Optimize Parameters Decision->Optimize No End Consistent Results Decision->End Yes Optimize->Check_Protocol Re-evaluate Consult Consult Literature / Technical Support Optimize->Consult

Diagram 3: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Investigating the Potential Neurotoxicity of 4-Fluorophenibut

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for research, scientific, and drug development professionals. 4-Fluorophenibut is a research chemical, and its toxicological properties have not been extensively studied. The experimental protocols and troubleshooting guides provided are based on general neurotoxicity testing principles and should be adapted and validated for specific experimental contexts.

This technical support center provides guidance for researchers investigating the potential neurotoxicity of 4-Fluorophenibut. Given the limited peer-reviewed data on this specific compound, this resource offers foundational experimental protocols, troubleshooting advice for common issues, and a framework for interpreting potential results based on its known pharmacology as a potent GABA-B receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for 4-Fluorophenibut?

4-Fluorophenibut is a derivative of phenibut and acts as a potent agonist at the GABA-B receptor.[1][2][3] Its fundamental action is to mimic the effect of the brain's primary inhibitory neurotransmitter, GABA, specifically at the B-type receptors, leading to a reduction in neuronal excitability.[1] The addition of a fluorine atom to the phenyl ring is believed to increase its potency compared to the parent compound, phenibut.[1]

Q2: Is there direct evidence of 4-Fluorophenibut's neurotoxicity?

Currently, there is a scarcity of formal, peer-reviewed studies directly quantifying the neurotoxicity of 4-Fluorophenibut. Anecdotal reports and some non-peer-reviewed sources suggest a potential for neurotoxicity, possibly mediated through the inhibition of potassium channels, which could lead to neuronal damage.[4] One study has characterized its potent effect on outward-rectifying potassium currents in cerebellar Purkinje cells, which could potentially lead to cellular damage if over-activated.[5][6] However, comprehensive studies involving neuronal viability assays or apoptosis markers are lacking.

Q3: What are the initial steps to assess the potential neurotoxicity of 4-Fluorophenibut in vitro?

A recommended starting point is to perform a dose-response curve using a neuronal cell line (e.g., SH-SY5Y, PC12, or primary cortical neurons) and a cell viability assay such as the MTT or LDH assay. This will help determine the concentration range at which 4-Fluorophenibut may exhibit cytotoxic effects and establish an IC50 value.

Q4: If 4-Fluorophenibut induces cell death, how can I determine if it is through apoptosis or necrosis?

To distinguish between apoptosis and necrosis, you can use a combination of assays. Apoptosis can be detected by measuring the activity of executioner caspases, such as caspase-3 and caspase-7. Necrosis is typically characterized by the loss of cell membrane integrity, which can be quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) into the cell culture medium.

Q5: Could the GABA-B agonist activity of 4-Fluorophenibut be linked to excitotoxicity?

While counterintuitive, as GABAergic signaling is primarily inhibitory, prolonged or excessive stimulation of any receptor can lead to cellular stress. For instance, under certain depolarizing conditions, even GABA-A receptor activation has been shown to be toxic to developing neurons. While the mechanism for GABA-B mediated toxicity is less clear, it has been suggested that downstream effects on ion channels, like potassium channels, could be a contributing factor.[4]

Troubleshooting Guides

Problem 1: High variability in cell viability assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous cell suspension before plating and use a calibrated multichannel pipette.

  • Possible Cause: Edge effects in the multi-well plate.

    • Solution: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill these wells with sterile phosphate-buffered saline (PBS) or media.

  • Possible Cause: Compound precipitation at high concentrations.

    • Solution: Visually inspect the wells for any precipitate. Prepare fresh stock solutions and ensure the compound is fully dissolved in the vehicle before diluting in culture medium. Consider using a lower concentration range or a different solvent.

Problem 2: No significant cell death observed even at high concentrations of 4-Fluorophenibut.

  • Possible Cause: The chosen cell line may lack sufficient expression of GABA-B receptors.

    • Solution: Verify the expression of GABA-B receptors in your cell line using techniques like Western blotting or qPCR. Consider using primary neuronal cultures, which are more likely to express the necessary receptors.

  • Possible Cause: The incubation time is too short.

    • Solution: Extend the exposure time of the cells to 4-Fluorophenibut (e.g., from 24 hours to 48 or 72 hours) to allow for the development of cytotoxic effects.

  • Possible Cause: The compound may not be neurotoxic under the tested conditions.

Problem 3: Inconsistent results in caspase-3/7 activity assays.

  • Possible Cause: Cells are being harvested too late, and apoptosis has already progressed to secondary necrosis.

    • Solution: Perform a time-course experiment to determine the optimal time point for measuring caspase activity after treatment with 4-Fluorophenibut.

  • Possible Cause: Insufficient cell lysis, leading to incomplete release of caspases.

    • Solution: Ensure the lysis buffer is compatible with your cell type and that the incubation time is sufficient for complete lysis.

  • Possible Cause: The fluorescent signal is weak.

    • Solution: Increase the number of cells per well to amplify the signal. Ensure you are using the correct excitation and emission wavelengths for the fluorometric substrate.

Quantitative Data

To date, specific quantitative data on the neurotoxicity of 4-Fluorophenibut is limited. The following table presents comparative potency data for GABA-B receptor agonists from a study on mouse cerebellar Purkinje cells. This data is not a direct measure of toxicity but indicates the concentration at which these compounds elicit a half-maximal response in activating an outward-rectifying potassium current.

CompoundEC50 (μM) for Outward K+ Current Activation
Baclofen6.0
4-Fluorophenibut 23.3
Phenibut1362
Data from Irie et al., 2020[5][6]

Experimental Protocols

Cell Viability Assessment using MTT Assay

Objective: To determine the dose-dependent effect of 4-Fluorophenibut on the viability of neuronal cells.

Methodology:

  • Cell Seeding: Plate a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 4-Fluorophenibut in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of 4-Fluorophenibut. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control and calculate the IC50 value.

Apoptosis Detection using Caspase-3/7 Activity Assay

Objective: To determine if 4-Fluorophenibut-induced cell death occurs via the activation of executioner caspases.

Methodology:

  • Cell Treatment: Seed and treat cells with 4-Fluorophenibut as described in the MTT assay protocol, using concentrations around the determined IC50.

  • Assay Reagent Preparation: Prepare the caspase-3/7 assay reagent according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 Assay).

  • Reagent Addition: Add the caspase-3/7 reagent to each well and mix gently.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express the results as fold-change in caspase activity relative to the vehicle-treated control.

Measurement of Reactive Oxygen Species (ROS) Production

Objective: To assess whether 4-Fluorophenibut induces oxidative stress in neuronal cells.

Methodology:

  • Cell Treatment: Seed and treat cells with 4-Fluorophenibut in a black, clear-bottom 96-well plate.

  • Probe Loading: Towards the end of the treatment period, add a fluorescent ROS indicator, such as H2DCFDA, to each well and incubate according to the manufacturer's protocol.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~530 nm emission for DCF).

  • Data Analysis: Express the results as a percentage of ROS production relative to the vehicle-treated control. A known inducer of ROS, such as H2O2, should be used as a positive control.

Visualizations

Hypothesized Signaling Pathway for 4-Fluorophenibut-Induced Neurotoxicity

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 4-F-Phenibut 4-F-Phenibut GABAB_R GABA-B Receptor 4-F-Phenibut->GABAB_R Agonist Binding K_Channel K+ Channel GABAB_R->K_Channel Modulation K_Influx Altered K+ Homeostasis K_Channel->K_Influx Inhibition (Hypothesized) Mito_Dys Mitochondrial Dysfunction K_Influx->Mito_Dys ROS Increased ROS Mito_Dys->ROS Caspase Caspase Activation Mito_Dys->Caspase ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothesized signaling cascade for 4-Fluorophenibut neurotoxicity.

General Experimental Workflow for Neurotoxicity Assessment

start Start: Neuronal Cell Culture treatment Treat with 4-F-Phenibut (Dose-Response) start->treatment viability Cell Viability Assay (MTT / LDH) treatment->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assay (Caspase-3/7) ic50->apoptosis ros ROS Assay (H2DCFDA) ic50->ros end End: Data Analysis & Interpretation apoptosis->end ros->end

Caption: Experimental workflow for in vitro neurotoxicity screening.

References

Validation & Comparative

A Comparative Analysis of 4-Fluorophenibut and Phenibut: GABA-B Receptor Affinity and Functional Potency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced interactions of novel compounds with their biological targets is paramount. This guide provides a detailed comparison of 4-Fluorophenibut hydrochloride and its parent compound, Phenibut, focusing on their affinity for the GABA-B receptor. The inclusion of a fluorine atom in the 4-position of the phenyl ring in 4-Fluorophenibut significantly alters its pharmacological profile, leading to a marked increase in potency at the GABA-B receptor compared to Phenibut.

Quantitative Comparison of Receptor Affinity and Functional Potency

The binding affinity and functional potency of 4-Fluorophenibut and Phenibut at the GABA-B receptor have been quantified in several studies. The data clearly indicates that 4-Fluorophenibut is a more potent agonist than Phenibut.

CompoundParameterValue (µM)Assay TypeSource
4-Fluorophenibut IC501.70Radioligand Binding AssayBowery et al., 1983[1]
EC5023.3Patch-Clamp RecordingIrie et al., 2020[2][3][4]
(R)-Phenibut Ki92Radioligand Binding AssayZvejniece et al., 2015
Phenibut (racemic) EC501362Patch-Clamp RecordingIrie et al., 2020[2][3][4]

Note: IC50 (half-maximal inhibitory concentration) in a binding assay indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. A lower IC50 value corresponds to a higher binding affinity. Ki (inhibition constant) is another measure of affinity. EC50 (half-maximal effective concentration) in a functional assay reflects the concentration required to elicit a 50% maximal response, with a lower value indicating higher potency. (R)-Phenibut is the active enantiomer at the GABA-B receptor[5].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for GABA-B Receptor Affinity

This protocol is a generalized representation of the method used to determine the IC50 and Ki values for GABA-B receptor ligands.

  • Tissue Preparation: Whole rat brains are homogenized in a cold buffer solution (e.g., Tris-HCl). The homogenate is then centrifuged to pellet the cell membranes containing the GABA-B receptors. The resulting pellet is washed multiple times to remove endogenous GABA and other interfering substances.

  • Radioligand: A specific radiolabeled ligand for the GABA-B receptor, such as [3H]-GABA or a labeled antagonist, is used.

  • Incubation: The prepared brain membranes are incubated with the radioligand and varying concentrations of the competing unlabeled ligand (e.g., 4-Fluorophenibut or Phenibut). The incubation is carried out at a specific temperature (e.g., 4°C) for a set duration to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This functional assay measures the physiological response of a neuron to the application of a GABA-B receptor agonist.

  • Cell Preparation: Neurons, such as mouse cerebellar Purkinje cells, are prepared in brain slices.

  • Recording Setup: A glass micropipette filled with an internal solution is brought into contact with the cell membrane of a single neuron. A tight seal is formed between the pipette tip and the membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Drug Application: The GABA-B receptor agonist (4-Fluorophenibut or Phenibut) is applied to the brain slice at various concentrations.

  • Data Acquisition: The effect of the agonist on the neuron's electrical properties is recorded. For GABA-B receptor agonists, this typically involves measuring the outward potassium current generated by the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

  • Data Analysis: The magnitude of the current is measured at each agonist concentration, and the data is plotted to generate a dose-response curve. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is then determined from this curve.

Visualizing Experimental and Signaling Pathways

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

Radioligand_Binding_Assay_Workflow cluster_prep Tissue Preparation cluster_assay Binding Assay Brain Rat Brain Homogenate Brain Homogenate Brain->Homogenate Homogenization Membranes Washed Membranes Homogenate->Membranes Centrifugation & Washing Incubation Incubation (Membranes + Radioligand + Competitor) Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50/Ki) Counting->Analysis

Caption: Workflow of a competitive radioligand binding assay.

GABAB_Signaling_Pathway cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (Heterodimer) G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (α subunit) K_Channel GIRK K+ Channel G_Protein->K_Channel Activates (βγ subunit) cAMP cAMP AC->cAMP Converts K_efflux K+ Efflux (Hyperpolarization) K_Channel->K_efflux Leads to Agonist 4-Fluorophenibut or Phenibut Agonist->GABAB_R Binds to ATP ATP ATP->AC

References

A Comparative Analysis of 4-Fluorophenibut and Baclofen for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the pharmacodynamic and pharmacokinetic properties of two closely related GABA-B receptor agonists, supported by experimental data.

This guide provides a detailed comparative analysis of 4-Fluorophenibut and baclofen (B1667701), two structurally similar gamma-aminobutyric acid (GABA) analogues that exert their primary effects through the activation of GABA-B receptors. While baclofen is a clinically approved medication for the treatment of spasticity, 4-Fluorophenibut remains a research chemical. This document aims to equip researchers, scientists, and drug development professionals with a comprehensive overview of their respective pharmacological profiles, supported by available experimental data.

Chemical and Physical Properties

4-Fluorophenibut and baclofen share a core β-phenyl-γ-aminobutyric acid structure, with the key difference being the halogen substituent at the para position of the phenyl ring. 4-Fluorophenibut possesses a fluorine atom, whereas baclofen contains a chlorine atom. This seemingly minor structural alteration influences their physicochemical properties and, consequently, their pharmacological activity.

Property4-FluorophenibutBaclofen
IUPAC Name 4-Amino-3-(4-fluorophenyl)butanoic acid(RS)-4-Amino-3-(4-chlorophenyl)butanoic acid
Molecular Formula C₁₀H₁₂FNO₂[1]C₁₀H₁₂ClNO₂
Molecular Weight 197.21 g/mol [1]213.66 g/mol
CAS Number 52237-19-1[2]1134-47-0
Appearance White solid[1]White to off-white crystalline powder
Solubility Soluble in dimethylformamide (25 mg/mL), dimethyl sulfoxide (B87167) (20 mg/mL), ethanol (B145695) (14 mg/mL), and phosphate-buffered saline (10 mg/mL)[1]Slightly soluble in water, very slightly soluble in methanol, insoluble in chloroform

Pharmacodynamics: Receptor Binding and Functional Potency

Both 4-Fluorophenibut and baclofen are agonists of the GABA-B receptor, a metabotropic G protein-coupled receptor that mediates slow and prolonged inhibitory neurotransmission in the central nervous system. Their activation of this receptor is responsible for their shared effects, including muscle relaxation and central nervous system depression.[1]

In vitro studies have demonstrated that baclofen is a more potent agonist at the GABA-B receptor than 4-Fluorophenibut.[1][3] However, 4-Fluorophenibut is significantly more potent than its parent compound, phenibut.[1]

Parameter4-FluorophenibutBaclofenPhenibut (for comparison)
GABA-B Receptor Binding Affinity (IC₅₀) 1.70 μM[2][4]Not explicitly found as a direct IC₅₀ value in the same studyNot explicitly found in the same study
GABA-B Receptor Functional Potency (EC₅₀) 23.3 μM[1][3]6.0 μM[1][3]1362 μM[1][3]
  • IC₅₀ (Inhibitory Concentration 50%): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In this context, it refers to the displacement of a radioligand from the GABA-B receptor.

  • EC₅₀ (Effective Concentration 50%): The concentration of a drug that gives half-maximal response. In the cited study, this was the concentration required to activate an outward-rectifying potassium current in mouse cerebellar Purkinje cells.[1][3]

Pharmacokinetics: A Comparative Overview

Comprehensive pharmacokinetic data for 4-Fluorophenibut in peer-reviewed literature is scarce, which is a significant limitation in its direct comparison to the well-characterized profile of baclofen. The addition of a halogen atom (fluorine in 4-Fluorophenibut and chlorine in baclofen) to the phenyl ring is thought to protect the compounds from extensive first-pass metabolism.

Baclofen Pharmacokinetics:

ParameterValue
Bioavailability Well-absorbed orally
Protein Binding ~30%
Metabolism Approximately 15% is metabolized in the liver, primarily through deamination.
Elimination Half-life 2.5 to 7 hours
Excretion Primarily excreted unchanged by the kidneys (70-80%).

4-Fluorophenibut Pharmacokinetics:

ParameterValue
Bioavailability Data not available in peer-reviewed literature.
Protein Binding Data not available in peer-reviewed literature.
Metabolism Data not available in peer-reviewed literature.
Elimination Half-life Data not available in peer-reviewed literature.
Excretion Data not available in peer-reviewed literature.

In Vivo Behavioral Effects

Animal studies provide valuable insights into the potential therapeutic effects and side-effect profiles of these compounds.

Baclofen:

  • Muscle Relaxation: Baclofen is well-established as a muscle relaxant and is used clinically for spasticity.

  • Locomotor Activity: In mice, baclofen has been shown to reduce locomotor activity in a dose-dependent manner.[5][6] At lower doses (0.25, 0.5, and 1.0 mg/kg, i.p.), it had no effect on the locomotor activity of control mice, but at 1.0 mg/kg, it produced a statistically significant depressant effect in stressed mice.[5]

  • Analgesia: Baclofen has demonstrated dose-related antinociceptive activity in mice in various pain models.[7]

  • Anxiolytic Effects: The effects of baclofen on anxiety-like behaviors are complex and can be influenced by the animal model and experimental conditions.

4-Fluorophenibut:

  • General Depressant Effects: Due to its action as a GABA-B agonist, 4-Fluorophenibut is expected to produce central nervous system depression, leading to sedation and motor impairment.[1]

  • Comparative Potency: Anecdotal reports and preliminary, unpublished research suggest that 4-Fluorophenibut has a behavioral potency that is approximately five to tenfold higher than phenibut in vivo.[8][9] However, direct, peer-reviewed comparative studies with baclofen are lacking.

Signaling Pathways and Experimental Workflows

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist like 4-Fluorophenibut or baclofen initiates a cascade of intracellular events. The receptor is coupled to inhibitory G proteins (Gi/o), and its activation leads to the dissociation of the Gα and Gβγ subunits. These subunits then modulate the activity of downstream effectors, ultimately leading to a reduction in neuronal excitability.

GABA_B_Signaling Agonist 4-Fluorophenibut or Baclofen GABAB_R GABA-B Receptor (GABAB1 + GABAB2) Agonist->GABAB_R binds & activates G_Protein Gi/o Protein (αβγ complex) GABAB_R->G_Protein activates G_alpha Gαi/o (active) G_Protein->G_alpha G_betagamma Gβγ (active) G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC inhibits K_Channel GIRK K+ Channel G_betagamma->K_Channel activates Ca_Channel Voltage-gated Ca2+ Channel G_betagamma->Ca_Channel inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates K_efflux K+ Efflux K_Channel->K_efflux Ca_influx Ca2+ Influx Ca_Channel->Ca_influx Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_efflux->Hyperpolarization Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_influx->Reduced_Neurotransmitter_Release Logical_Relationship Parent β-Phenyl-γ-aminobutyric acid (Core Structure) F_Phenibut 4-Fluorophenibut (para-Fluoro substitution) Parent->F_Phenibut Baclofen Baclofen (para-Chloro substitution) Parent->Baclofen GABAB_Agonist GABA-B Receptor Agonist F_Phenibut->GABAB_Agonist is a Potency Potency: Baclofen > 4-Fluorophenibut F_Phenibut->Potency PK_Data Pharmacokinetics: Baclofen: Well-characterized 4-Fluorophenibut: Limited data F_Phenibut->PK_Data Baclofen->GABAB_Agonist is a Baclofen->Potency Baclofen->PK_Data CNS_Depressant CNS Depressant Effects GABAB_Agonist->CNS_Depressant leads to

References

A Comparative Efficacy Analysis of 4-Fluorophenibut HCl and Other Gabapentinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 4-Fluorophenibut HCl relative to other prominent gabapentinoids, including Gabapentin (B195806), Pregabalin (B1679071), and Phenibut. The information presented is collated from preclinical research and is intended to inform further investigation and drug development in the field of neuroscience.

Gabapentinoids are a class of compounds structurally related to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] While initially synthesized as GABA analogs, their primary mechanism of action for analgesia and anxiolysis is not through direct agonism of GABA receptors.[2] Instead, they exhibit high affinity for the α2δ subunit of voltage-gated calcium channels (VGCCs), modulating neuronal excitability.[2][3] 4-Fluorophenibut HCl, a derivative of Phenibut, is recognized primarily for its potent activity at the GABAB receptor.

Quantitative Comparison of Binding Affinities and Potency

The following table summarizes the available quantitative data for the binding affinities and functional potencies of 4-Fluorophenibut HCl and other key gabapentinoids at their primary molecular targets. This data is essential for understanding their relative efficacy and selectivity.

CompoundTargetParameterValue (µM)SpeciesReference
4-Fluorophenibut HCl GABAB ReceptorIC501.70Rat[4]
GABAA ReceptorIC50> 100Rat[4]
Phenibut (R-enantiomer) α2δ SubunitKi23Rat[1]
GABAB ReceptorKi92Rat[1]
Phenibut (S-enantiomer) α2δ SubunitKi39Rat[1]
GABAB ReceptorKi> 1000Rat[1]
Gabapentin α2δ SubunitKi0.05Rat[1]
GABAB ReceptorKi> 1000Rat[1]
Pregabalin α2δ-1 SubunitKiNot specifiedHuman[3][5]
α2δ-2 SubunitKiNot specifiedHuman[3][5]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Gabapentinoid Action on Presynaptic Neuron Gabapentinoid Gabapentinoid (Gabapentin, Pregabalin, Phenibut) a2d α2δ Subunit of VGCC Gabapentinoid->a2d Binds to VGCC Voltage-Gated Calcium Channel (VGCC) a2d->VGCC Modulates Ca_influx Reduced Ca²⁺ Influx VGCC->Ca_influx Leads to NT_release Decreased Neurotransmitter Release (e.g., Glutamate) Ca_influx->NT_release Results in

Gabapentinoid Signaling Pathway

G cluster_1 Experimental Workflow: Comparing Gabapentinoid Efficacy A 1. Compound Preparation (4-Fluorophenibut HCl, Gabapentin, etc.) B 2. In Vitro Assays A->B C Radioligand Binding Assay (α2δ and GABA Receptors) B->C D Functional Assay (Electrophysiology) B->D E 3. Data Analysis (Determine Ki, IC50, EC50) C->E D->E F 4. Comparative Efficacy Assessment E->F

Comparative Efficacy Experimental Workflow

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the comparison of these gabapentinoids.

Radioligand Binding Assay for α2δ Subunit

This assay determines the binding affinity (Ki) of a test compound for the α2δ subunit of VGCCs by measuring the displacement of a radiolabeled ligand.

  • Membrane Preparation: Synaptic plasma membranes are prepared from rat cerebral cortex.[6]

  • Incubation: Membranes are incubated with a fixed concentration of [3H]gabapentin and varying concentrations of the test compound (e.g., 4-Fluorophenibut HCl, Phenibut) in a suitable buffer (e.g., 10 mM HEPES).[6]

  • Equilibrium: The mixture is incubated to allow binding to reach equilibrium (e.g., 30 minutes at 20°C).[6]

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled gabapentin. Specific binding is calculated by subtracting non-specific from total binding. The IC50 value (concentration of test compound that inhibits 50% of specific [3H]gabapentin binding) is determined by non-linear regression analysis and converted to a Ki value using the Cheng-Prusoff equation.

GABAB Receptor Functional Assay (Electrophysiology)

This assay measures the functional potency (EC50) of a compound as an agonist at the GABAB receptor by recording changes in neuronal electrical activity.

  • Cell Preparation: Experiments are typically performed on cultured neurons or brain slices containing GABAB receptors.

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are made from individual neurons to measure membrane currents.

  • Compound Application: The test compound (e.g., 4-Fluorophenibut HCl) is applied at various concentrations to the bath solution perfusing the cells.

  • Current Measurement: Activation of GABAB receptors by an agonist typically leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in an outward potassium current and membrane hyperpolarization. This current is measured at a fixed holding potential.

  • Data Analysis: The magnitude of the current response is plotted against the concentration of the test compound to generate a dose-response curve. The EC50 value (concentration of the compound that produces 50% of the maximal response) is determined by fitting the data to a sigmoidal function.

Discussion of Comparative Efficacy

The available data indicates that 4-Fluorophenibut HCl is a potent and selective GABAB receptor agonist, with an IC50 value of 1.70 µM, making it significantly more potent than Phenibut at this target.[4] In contrast, gabapentin and pregabalin have negligible affinity for GABAB receptors.[1]

The primary mechanism of action for gabapentin and pregabalin is their high-affinity binding to the α2δ subunit of VGCCs.[2][3] Phenibut also binds to this subunit, although with lower affinity than gabapentin.[1] The binding of these compounds to the α2δ subunit is thought to reduce the release of excitatory neurotransmitters.[3]

A crucial area for future research is the characterization of 4-Fluorophenibut HCl's binding affinity at the α2δ subunit. Should it exhibit significant affinity for this target in addition to its potent GABAB agonism, it would possess a unique pharmacological profile among the compared gabapentinoids. This dual action could translate to a distinct efficacy and side-effect profile, warranting further investigation for potential therapeutic applications.

References

Validating the Anxiolytic Effects of 4-Fluorophenibut In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative anxiolytic agent 4-Fluorophenibut against established anxiolytics, including its parent compound Phenibut, the GABA-B agonist Baclofen, and the benzodiazepine (B76468) Diazepam. The objective is to offer a data-driven comparison based on preclinical evidence from common in vivo models of anxiety.

Introduction to 4-Fluorophenibut

4-Fluorophenibut, a derivative of the nootropic and anxiolytic compound Phenibut, is characterized by the addition of a fluorine atom to the phenyl ring. This structural modification is suggested to enhance its potency as a GABA-B receptor agonist.[1][2] Like Phenibut, 4-Fluorophenibut is also thought to act as an antagonist at the α2-δ subunit of voltage-dependent calcium channels.[1] These mechanisms are believed to contribute to its anxiolytic, sedative, and nootropic effects. While it is available as a research chemical, there is a notable lack of peer-reviewed in vivo studies specifically quantifying its anxiolytic effects in established behavioral models. This guide, therefore, synthesizes available data for its structural and functional analogs to provide a predictive and comparative framework.

Comparative Analysis of Anxiolytic Activity

The following tables summarize quantitative data from in vivo behavioral studies in rodents for Phenibut, Baclofen, and Diazepam. These compounds are compared based on their effects in the Elevated Plus Maze (EPM) and the Open Field Test (OFT), two standard assays for assessing anxiety-like behavior.

Table 1: Effects on the Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.

CompoundDoseAnimal Model% Time in Open Arms (vs. Control)% Entries into Open Arms (vs. Control)Citation(s)
Phenibut 100 mg/kgMiceData not available in cited literatureData not available in cited literature[1]
Baclofen 1, 2.5, 5 mg/kgMiceAnxiolytic effect observedAnxiolytic effect observed[3]
Diazepam 1.5 mg/kgMiceIncreasedIncreased[4]
Diazepam 2 mg/kgMiceIncreasedIncreased[5]
Table 2: Effects on the Open Field Test (OFT)

The OFT is used to evaluate general locomotor activity and anxiety-like behavior. A common measure of anxiety is the time spent in the center of the open field, with anxiolytics expected to increase this parameter.

CompoundDoseAnimal ModelTime in Center (vs. Control)Locomotor Activity (Distance Traveled)Citation(s)
Phenibut Data not availableData not availableData not availableData not available
Baclofen 0.25, 0.5, 1.0 mg/kgMiceNo significant effectNo effect in control mice; decreased in stressed mice[6]
Diazepam 2 mg/kgMiceReducedNo significant change[7]
Diazepam 100-200 mg/kgMiceIncreased number of squares crossed in the centerIncreased total squares crossed

Experimental Protocols

The following are generalized protocols for the Elevated Plus Maze and Open Field Test as compiled from the reviewed literature. Specific parameters may vary between studies.

Elevated Plus Maze (EPM) Protocol
  • Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two enclosed arms. For mice, the arms are often around 30 cm long and 5 cm wide, with the closed arms having walls approximately 15 cm high.[8]

  • Environment: The test is usually conducted under dim lighting to reduce overall anxiety and encourage exploration.

  • Procedure:

    • Animals are habituated to the testing room for at least 30-60 minutes before the test.

    • The subject mouse is placed in the center of the maze, facing an open arm.

    • The animal is allowed to freely explore the maze for a 5-minute session.

    • An automated tracking system or manual observation is used to record the number of entries into and the time spent in each arm.

  • Data Analysis: The primary measures of anxiolytic activity are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total time and entries. An increase in these parameters suggests an anxiolytic effect. Total arm entries can be used as a measure of general locomotor activity.

Open Field Test (OFT) Protocol
  • Apparatus: A square or circular arena with walls to prevent escape. For mice, a common size is approximately 40x40 cm. The arena is typically divided into a central zone and a peripheral zone by the analysis software.[4]

  • Environment: Lighting conditions can be varied, but are kept consistent across all animals in a study.

  • Procedure:

    • Animals are habituated to the testing room prior to the test.

    • The subject mouse is placed in the center or a corner of the open field.

    • The animal is allowed to explore the arena for a set period, typically 5-10 minutes.

    • A video tracking system records the animal's movement.

  • Data Analysis: Key parameters include the time spent in the central zone, the number of entries into the central zone, and the total distance traveled. An increase in the time spent in and entries into the central zone is indicative of an anxiolytic effect, while the total distance traveled provides a measure of general locomotor activity.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of 4-Fluorophenibut and a typical experimental workflow for evaluating anxiolytic compounds in vivo.

G Proposed Signaling Pathway of 4-Fluorophenibut Fluorophenibut 4-Fluorophenibut GABAB_R GABA-B Receptor Fluorophenibut->GABAB_R Agonist Ca_Channel Voltage-Gated Ca2+ Channel (α2δ subunit) Fluorophenibut->Ca_Channel Antagonist AC Adenylate Cyclase GABAB_R->AC Inhibition K_Channel GIRK K+ Channel GABAB_R->K_Channel Activation cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K+ Efflux K_Channel->K_Efflux Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Anxiolysis Anxiolytic Effect Neurotransmitter_Release->Anxiolysis Hyperpolarization->Anxiolysis G In Vivo Anxiolytic Drug Testing Workflow start Start acclimatization Animal Acclimatization start->acclimatization drug_admin Drug Administration (4-Fluorophenibut or Comparator) acclimatization->drug_admin behavioral_testing Behavioral Testing (Elevated Plus Maze / Open Field Test) drug_admin->behavioral_testing data_acquisition Data Acquisition & Video Tracking behavioral_testing->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis results Results Interpretation data_analysis->results end End results->end

References

4-Fluorophenibut vs. Phenibut: A Comparative Analysis of Potency and Duration of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 4-Fluorophenibut and its parent compound, Phenibut, focusing on their potency and duration of action. The information presented is based on available preclinical data and is intended for an audience engaged in scientific research and drug development.

Executive Summary

4-Fluorophenibut, a derivative of Phenibut, exhibits significantly greater potency as a GABA-B receptor agonist. This increased potency is evident in both receptor binding affinities and functional assays. While pharmacokinetic data for 4-Fluorophenibut is not extensively available in peer-reviewed literature, anecdotal reports suggest a faster onset and shorter duration of action compared to Phenibut. Phenibut has a well-documented elimination half-life of approximately 5.3 hours, though its perceived duration of effects can be considerably longer. Both compounds also act as gabapentinoids, binding to the α2δ subunit of voltage-dependent calcium channels.

Data Summary

The following table summarizes the key quantitative data comparing the potency of 4-Fluorophenibut and Phenibut.

Parameter4-FluorophenibutPhenibutReference(s)
GABA-B Receptor Potency
IC50 (GABA-B Receptor)1.70 μMNot explicitly found[1]
Ki (GABA-B Receptor)Not explicitly found~92 μM (R-enantiomer, estimated); 177 μM (racemic)
EC50 (Functional Assay)23.3 μM1362 μM[2][3][4][5]
α2δ VDCC Subunit Binding
Ki (α2δ Subunit)Not explicitly found23 μM (R-enantiomer); 39 μM (S-enantiomer)[6]
Pharmacokinetics
Elimination Half-lifeNot available in peer-reviewed literature5.3 hours[6][7]
Onset of ActionFaster than Phenibut (anecdotal)2-4 hours (anecdotal)[6][8]
Duration of EffectsShorter than Phenibut (anecdotal)15-24 hours (anecdotal)[6][8]

Mechanism of Action and Signaling Pathways

Both 4-Fluorophenibut and Phenibut exert their primary effects through the activation of the GABA-B receptor, a metabotropic G-protein coupled receptor (GPCR). The (R)-enantiomer of Phenibut is the more active form at this receptor.[6] The addition of a fluorine atom to the para position of the phenyl ring in 4-Fluorophenibut significantly enhances its potency at the GABA-B receptor.[2]

Upon agonist binding, the GABA-B receptor, a heterodimer of GABA-B1 and GABA-B2 subunits, couples to the Gi/o class of G-proteins. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein βγ subunits also leads to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane. Furthermore, the βγ subunits inhibit the opening of presynaptic voltage-gated calcium channels (VGCCs), which in turn reduces the release of neurotransmitters.[9][10][11]

GABA_B_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (GABA-B1/B2) G_protein Gi/o Protein (αβγ) GABAB_R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel K_ion_out K+ Efflux (Hyperpolarization) GIRK->K_ion_out Leads to VGCC VGCC Ca_ion_in Ca2+ Influx (Reduced) VGCC->Ca_ion_in Mediates Agonist 4-Fluorophenibut or Phenibut Agonist->GABAB_R Binds to G_alpha Gαi/o G_protein->G_alpha Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates to G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->VGCC Inhibits ATP ATP ATP->AC Neurotransmitter Neurotransmitter Release (Reduced) Ca_ion_in->Neurotransmitter Triggers

Caption: GABA-B Receptor Signaling Pathway.

In addition to their action at GABA-B receptors, both compounds are classified as gabapentinoids due to their binding to the α2δ subunit of voltage-dependent calcium channels.[8][12] This interaction is thought to contribute to their overall pharmacological profile.

Experimental Protocols

Receptor Binding Affinity Assay (Hypothetical)

A plausible method for determining the binding affinity of 4-Fluorophenibut and Phenibut for the GABA-B receptor would involve a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of the test compounds at the GABA-B receptor.

Materials:

  • Rat brain membrane preparations (source of GABA-B receptors).

  • --INVALID-LINK---Baclofen (radioligand).

  • Test compounds (4-Fluorophenibut, Phenibut).

  • Incubation buffer (e.g., Tris-HCl with CaCl2).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Aliquots of the rat brain membrane preparation are incubated with a fixed concentration of --INVALID-LINK---Baclofen.

  • Increasing concentrations of the unlabeled test compounds (4-Fluorophenibut or Phenibut) are added to compete with the radioligand for binding to the GABA-B receptors.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled GABA-B agonist (e.g., GABA).

  • Following incubation, the membranes are rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis of the competition curves.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Rat Brain Membrane Homogenate start->prep incubate Incubate Membranes with 3H-Baclofen and Test Compound prep->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: - Determine IC50 - Calculate Ki count->analyze end End analyze->end Patch_Clamp_Workflow start Start slice_prep Prepare Mouse Cerebellar Slices start->slice_prep cell_select Identify Purkinje Cell for Patch-Clamp Recording slice_prep->cell_select drug_app Apply Increasing Concentrations of Test Compound cell_select->drug_app record Record Evoked Outward K+ Currents drug_app->record analyze Data Analysis: - Construct Concentration-Response Curve - Determine EC50 record->analyze end End analyze->end

References

Cross-Validation of 4-Fluorophenibut's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 4-Fluorophenibut (F-Phenibut) alongside its parent compound, phenibut, and the structurally similar GABA-B agonist, baclofen (B1667701). Due to the limited availability of in vivo behavioral studies on 4-Fluorophenibut in the public domain, this guide extrapolates its potential effects based on its demonstrated in vitro potency and the extensive research conducted on phenibut and baclofen.

Executive Summary

4-Fluorophenibut, a fluorinated analog of phenibut, demonstrates significantly higher potency as a GABA-B receptor agonist in vitro compared to phenibut. While direct comparative in vivo behavioral data for 4-Fluorophenibut is scarce, its effects are anticipated to be similar to those of phenibut and baclofen but at lower doses. This guide summarizes the available quantitative data, details common experimental protocols for assessing anxiolytic and locomotor effects in animal models, and provides visualizations of the underlying signaling pathway and experimental workflows.

Comparative Analysis of GABA-B Receptor Agonists

4-Fluorophenibut, phenibut, and baclofen all exert their primary effects through the activation of the GABA-B receptor, a G-protein coupled receptor that mediates inhibitory neurotransmission in the central nervous system.

In Vitro Potency at the GABA-B Receptor

A key study provides a direct comparison of the potency of these three compounds in activating GABA-B receptors in mouse cerebellar Purkinje cells.

CompoundEC50 (μM)Relative Potency (vs. Phenibut)
Baclofen6.0~227x
4-Fluorophenibut 23.3 ~58x
Phenibut13621x

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

This in vitro data clearly indicates that 4-Fluorophenibut is a more potent GABA-B agonist than phenibut, though less potent than baclofen.[1][2] This suggests that 4-Fluorophenibut may induce similar behavioral effects to phenibut at substantially lower doses.

Cross-Validation of Behavioral Effects in Animal Models

Anxiolytic Effects

Phenibut and baclofen have demonstrated anxiolytic (anxiety-reducing) effects in various behavioral paradigms. It is hypothesized that 4-Fluorophenibut would exhibit similar, if not more potent, anxiolytic properties.

Table 2: Summary of Anxiolytic Effects of Phenibut and Baclofen in Rodent Models

CompoundAnimal ModelBehavioral AssayKey Findings
PhenibutRatsElevated Plus MazeIncreased time spent in open arms, indicating reduced anxiety-like behavior.
PhenibutRabbitsOpen Field TestDecreased passive defensive (freezing) reactions in response to emotionally negative stimuli.[1]
BaclofenRatsElevated Plus MazeDose-dependent increase in open arm exploration.
BaclofenMiceLight/Dark Box TestIncreased time spent in the light compartment.
Effects on Locomotor Activity

The effects of GABA-B agonists on locomotor activity can be complex and dose-dependent. Both sedative and stimulant effects have been reported for phenibut and baclofen.

Table 3: Summary of Locomotor Effects of Phenibut and Baclofen in Rodent Models

CompoundAnimal ModelBehavioral AssayKey Findings
PhenibutRabbitsOpen Field TestDecreased horizontal movement activity.[1]
PhenibutRatsLocomotor Activity CagesReduced manifestations of alcohol-induced behavioral disorders.[3]
BaclofenMiceOpen Field TestDose-dependent reduction in locomotor activity, suggesting sedative effects.[4][5]
BaclofenRatsLocomotor Activity CagesCan abolish alcohol-stimulated locomotor activity.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for common behavioral assays used to assess the effects of GABAergic compounds.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Objective: To assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

Procedure:

  • Habituation: Animals are habituated to the testing room for at least 60 minutes before the test.

  • Administration: The test compound (e.g., 4-Fluorophenibut, phenibut, baclofen) or vehicle is administered at a predetermined time before the test (e.g., 30-60 minutes).

  • Testing: Each animal is placed in the center of the maze, facing an open arm.

  • Data Collection: The animal's behavior is recorded for a set period (typically 5 minutes). Key parameters measured include:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Analysis: Anxiolytic effects are indicated by a significant increase in the time spent and the number of entries into the open arms.

Open Field Test for Locomotor Activity and Anxiety

Objective: To assess general locomotor activity, exploration, and anxiety-like behavior.

Apparatus: A square or circular arena with walls to prevent escape. The arena is often divided into a central and a peripheral zone.

Procedure:

  • Habituation: Animals are habituated to the testing room.

  • Administration: The test compound or vehicle is administered.

  • Testing: Each animal is placed in the center of the open field arena.

  • Data Collection: Activity is recorded for a specified duration (e.g., 10-30 minutes) using an automated tracking system. Measured parameters include:

    • Total distance traveled.

    • Time spent in the center zone.

    • Time spent in the peripheral zone.

    • Rearing frequency (vertical activity).

  • Analysis:

    • Locomotor activity: Assessed by the total distance traveled. A decrease may indicate sedation, while an increase can suggest stimulatory effects.

    • Anxiety-like behavior: Anxious animals tend to spend more time in the periphery (thigmotaxis). An increase in the time spent in the center zone is indicative of anxiolytic effects.

Visualizing Mechanisms and Workflows

GABA-B Receptor Signaling Pathway

The binding of an agonist like 4-Fluorophenibut to the GABA-B receptor initiates a cascade of intracellular events that lead to neuronal inhibition.

GABAB_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 4F_Phenibut 4-Fluorophenibut GABAB_R GABA-B Receptor (Heterodimer) 4F_Phenibut->GABAB_R Binds to G_Protein G-Protein (Gi/o) GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel (GIRK) G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits Effector_Proteins Other Effector Proteins G_Protein->Effector_Proteins Modulates cAMP cAMP AC->cAMP Converts ATP to

Caption: GABA-B receptor signaling cascade initiated by an agonist.

Experimental Workflow for Behavioral Analysis

A standardized workflow is essential for ensuring the reproducibility of behavioral experiments.

Behavioral_Workflow cluster_setup Experimental Setup cluster_procedure Testing Procedure cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., 7 days) Habituation Habituation to Testing Room (60 min) Animal_Acclimation->Habituation Drug_Admin Drug Administration (4-Fluorophenibut/Vehicle) Habituation->Drug_Admin Behavioral_Test Behavioral Assay (e.g., EPM, Open Field) Drug_Admin->Behavioral_Test Data_Collection Data Collection (Automated Tracking) Behavioral_Test->Data_Collection Data_Processing Data Processing & Quantification Data_Collection->Data_Processing Stat_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Processing->Stat_Analysis Interpretation Interpretation of Results Stat_Analysis->Interpretation

Caption: A typical workflow for a rodent behavioral study.

Conclusion

4-Fluorophenibut is a potent GABA-B receptor agonist with the potential for significant anxiolytic and sedative effects, likely at lower doses than its parent compound, phenibut. While direct, peer-reviewed in vivo behavioral studies are needed to fully characterize its pharmacological profile, the extensive data available for phenibut and baclofen provide a strong foundation for future research. The experimental protocols and workflows outlined in this guide offer a standardized approach for conducting such investigations, ensuring data quality and reproducibility. Researchers are encouraged to conduct head-to-head comparative studies to definitively establish the in vivo effects of 4-Fluorophenibut and its therapeutic potential.

References

A Comparative Analysis of R- and S-4-Fluorophenibut: Unraveling Stereoselectivity at GABA-B and α2δ Subunit Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenibut, a phenyl derivative of γ-aminobutyric acid (GABA), has emerged as a compound of interest in neuroscience research due to its structural similarity to the nootropic and anxiolytic agent phenibut, as well as the muscle relaxant baclofen. As a chiral molecule, 4-fluorophenibut exists as two non-superimposable mirror images, the R- and S-enantiomers. Understanding the distinct pharmacological properties of each enantiomer is crucial for elucidating its mechanism of action and potential therapeutic applications. This guide provides a comprehensive comparison of the R- and S-enantiomers of 4-fluorophenibut, focusing on their interactions with the GABA-B receptor and the α2δ subunit of voltage-gated calcium channels, supported by available experimental data.

Pharmacological Profile: A Tale of Two Enantiomers

The primary pharmacological activity of racemic 4-fluorophenibut is attributed to its function as a GABA-B receptor agonist.[1][2] This activity is known to be stereoselective, a phenomenon also observed with its parent compound, phenibut. For phenibut, the R-enantiomer is significantly more potent at the GABA-B receptor, while the S-enantiomer is largely inactive at this target.[3] Emerging, though currently unpublished, research suggests a similar stereoselectivity for 4-fluorophenibut, with the R-enantiomer being the primary contributor to its GABA-B agonist activity.[4]

In addition to GABA-B receptor agonism, gabapentinoids like phenibut and pregabalin (B1679071) are known to bind to the α2δ subunit of voltage-gated calcium channels. Studies on phenibut have revealed that both R- and S-enantiomers bind to this subunit, although with different affinities.[5][6] It is hypothesized that the enantiomers of 4-fluorophenibut may also exhibit this dual binding characteristic.

Data Summary: Receptor Binding Affinities

While specific binding affinity data for the individual enantiomers of 4-fluorophenibut are not yet widely published, we can extrapolate from the data available for racemic 4-fluorophenibut and the enantiomers of phenibut to highlight the expected differences.

CompoundTargetAffinity (IC50/Ki)Reference
Racemic 4-FluorophenibutGABA-B ReceptorIC50 = 1.70 μM[1]
R-PhenibutGABA-B ReceptorKi = 92 ± 3 μM[3]
S-PhenibutGABA-B ReceptorInactive[3]
R-Phenibutα2δ SubunitKi = 23 μM[5]
S-Phenibutα2δ SubunitKi = 39 μM[5]

Note: The data for 4-fluorophenibut is for the racemic mixture. It is anticipated that the R-enantiomer of 4-fluorophenibut will have a significantly lower Ki (higher affinity) at the GABA-B receptor than the S-enantiomer.

Signaling Pathways and Functional Activity

Activation of the GABA-B receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to neuronal inhibition. This is primarily achieved through the inhibition of adenylyl cyclase and the modulation of potassium and calcium ion channels. The functional consequence of GABA-B receptor agonism by the active enantiomer of 4-fluorophenibut can be assessed using techniques such as GTPγS binding assays.

GABA_B_Signaling R_4F_Phenibut R-4-Fluorophenibut GABA_B_R GABA-B Receptor R_4F_Phenibut->GABA_B_R Binds G_Protein Gαi/o Protein GABA_B_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Converts ATP to K_ion K_Channel->K_ion Efflux Neuronal_Inhibition Neuronal Inhibition Ca_Channel->Neuronal_Inhibition ATP ATP cAMP->Neuronal_Inhibition K_ion->Neuronal_Inhibition Ca_ion Ca_ion->Ca_Channel Influx

Caption: GABA-B Receptor Signaling Pathway Activated by R-4-Fluorophenibut.

Experimental Protocols

Enantioselective Synthesis of 4-Fluorophenibut

The individual enantiomers of 4-fluorophenibut can be obtained through chiral resolution of the racemic mixture or via asymmetric synthesis. A modern approach involves the use of continuous flow chemistry.[7][8][9][10]

Workflow for Asymmetric Synthesis:

asymmetric_synthesis start 4-Fluorocinnamaldehyde + Nitromethane michael_addition Enantioselective Michael Addition (Chiral Organocatalyst) start->michael_addition nitroaldehyde Chiral γ-Nitroaldehyde michael_addition->nitroaldehyde oxidation Oxidation nitroaldehyde->oxidation nitroacid Chiral γ-Nitro Acid oxidation->nitroacid reduction Nitro Group Reduction nitroacid->reduction final_product R- or S-4-Fluorophenibut reduction->final_product

Caption: Asymmetric Synthesis Workflow for 4-Fluorophenibut Enantiomers.

GABA-B Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of R- and S-4-fluorophenibut for the GABA-B receptor.

Materials:

  • Rat brain membranes (source of GABA-B receptors)

  • [3H]CGP54626 (radioligand)

  • R-4-fluorophenibut, S-4-fluorophenibut

  • Baclofen (positive control)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl2)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare rat brain membranes by homogenization and centrifugation.

  • Incubate the membranes with a fixed concentration of [3H]CGP54626 and varying concentrations of the test compounds (R-4-fluorophenibut, S-4-fluorophenibut, or baclofen).

  • Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) and convert them to Ki values using the Cheng-Prusoff equation.

α2δ Subunit Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of R- and S-4-fluorophenibut for the α2δ subunit of voltage-gated calcium channels.

Materials:

  • Rat brain membranes (source of α2δ subunits)

  • [3H]Gabapentin (radioligand)

  • R-4-fluorophenibut, S-4-fluorophenibut

  • Gabapentin or Pregabalin (positive control)

  • Binding buffer (e.g., 10 mM HEPES, pH 7.4)

  • Wash buffer (e.g., ice-cold 10 mM HEPES, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare rat brain membranes as described above.

  • Incubate the membranes with a fixed concentration of [3H]Gabapentin and varying concentrations of the test compounds.

  • Separate bound from free radioligand by rapid vacuum filtration.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity on the filters.

  • Calculate IC50 and Ki values as described for the GABA-B receptor binding assay.

In Vivo Effects

The in vivo effects of the enantiomers of 4-fluorophenibut are expected to differ based on their receptor activity profiles. Based on studies with phenibut, the R-enantiomer is likely to be responsible for the sedative, anxiolytic, and nootropic-like effects attributed to the racemic mixture, due to its GABA-B receptor agonism.[3] The S-enantiomer, being largely inactive at the GABA-B receptor, is expected to have a significantly attenuated central nervous system depressant effect. Both enantiomers, through their potential interaction with the α2δ subunit, may contribute to analgesic effects in models of neuropathic pain.[5]

Conclusion

The available evidence strongly suggests a significant stereoselectivity in the pharmacological actions of 4-fluorophenibut. The R-enantiomer is predicted to be the primary active component at the GABA-B receptor, mediating the sedative and anxiolytic effects of the racemate. In contrast, the S-enantiomer is likely to be much less active at this receptor. Both enantiomers may, however, contribute to the overall pharmacological profile through their interaction with the α2δ subunit of voltage-gated calcium channels. Further research, including specific binding and functional studies on the isolated enantiomers of 4-fluorophenibut, is necessary to fully elucidate their individual contributions and to guide the development of more selective and potentially safer therapeutic agents. The experimental protocols and comparative data presented in this guide provide a framework for such investigations.

References

The Structure-Activity Relationship of Phenibut and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenibut (β-phenyl-γ-aminobutyric acid) is a derivative of the primary inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2] Developed in the Soviet Union in the 1960s, it is utilized in Russia and some Eastern European countries for its anxiolytic and nootropic properties.[3][4] Unlike GABA, the addition of a phenyl ring allows phenibut to more readily cross the blood-brain barrier.[5] Its primary mechanism of action is as an agonist at the GABA-B receptor, though it also demonstrates activity at the α2δ subunit of voltage-dependent calcium channels (VDCCs).[1][6] This guide provides a comparative analysis of the structure-activity relationship (SAR) of phenibut and its key analogs, supported by experimental data and detailed methodologies.

Comparative Analysis of Receptor Binding and Functional Potency

The potency and efficacy of phenibut and its analogs are significantly influenced by stereochemistry and substitutions on the phenyl ring. The primary targets for this class of compounds are the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates inhibitory neurotransmission, and to a lesser extent, the α2δ subunit of VDCCs, a target shared with gabapentinoids like gabapentin (B195806) and pregabalin.[1][6]

Quantitative data reveals that the (R)-enantiomer of phenibut is significantly more active at the GABA-B receptor than the (S)-enantiomer.[7][8] Furthermore, substitution on the phenyl ring dramatically alters potency. For instance, the addition of a chlorine atom at the para position creates baclofen (B1667701), a compound with substantially higher affinity for the GABA-B receptor.[5][9] Similarly, a fluorine atom at the para position, as seen in 4-Fluorophenibut (F-phenibut), also results in a marked increase in potency compared to the parent compound.[10][11]

CompoundTarget ReceptorBinding Affinity (Ki, μM)Functional Potency (EC50, μM)
(±)-Phenibut (racemic) GABA-B177 ± 2[8]1362[10][12]
α2δ-VDCC--
(R)-Phenibut GABA-B92 ± 3[8]-
α2δ-VDCC23[1]-
(S)-Phenibut GABA-B>100-fold lower than (R)-phenibut[1]Inactive[8]
α2δ-VDCC39[1]-
(±)-Baclofen (p-chloro-phenibut) GABA-B6.0 ± 1[8]6.0[10][12]
4-Fluorophenibut (F-phenibut) GABA-BHigher affinity than phenibut[11]23.3[10][12]

Note: Ki values represent the inhibition constant in radioligand binding assays, indicating the affinity of the compound for the receptor. EC50 values represent the concentration of the compound that elicits a half-maximal response in a functional assay.

Key Structure-Activity Relationship Insights

  • Stereochemistry is Crucial : The pharmacological activity of racemic phenibut at the GABA-B receptor is primarily attributed to the (R)-enantiomer, which possesses significantly higher binding affinity.[8]

  • Phenyl Ring Substitution Enhances Potency : The addition of a halogen (e.g., chlorine in baclofen or fluorine in F-phenibut) at the para-position of the phenyl ring substantially increases agonist potency at the GABA-B receptor compared to unsubstituted phenibut.[9][10]

  • Dual Target Activity : Both enantiomers of phenibut exhibit affinity for the α2δ subunit of VDCCs, suggesting a gabapentin-like mechanism may also contribute to their overall pharmacological profile.[1]

Visualizing Structural Modifications and Pathways

To better understand the relationships between these compounds and their mechanisms, the following diagrams illustrate their core structure, a typical experimental workflow for their characterization, and their primary signaling pathway.

cluster_legend Legend cluster_core Core Structure cluster_mods Modifications cluster_structures Chemical Structures Core Phenibut Backbone R Substitution Site (R) phenibut Phenibut (R = H) structure baclofen Baclofen (R = Cl) f_phenibut 4-Fluorophenibut (R = F)

Caption: General chemical structure of phenibut and key analogs.

G A Prepare Brain Membranes (Source of GABA-B Receptors) B Incubate Membranes with: 1. Radioligand (e.g., [3H]CGP54626) 2. Unlabeled Competitor (Phenibut analog) A->B C Separate Bound from Free Radioligand (Rapid Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (Calculate Ki using Cheng-Prusoff equation) D->E

Caption: Experimental workflow for a radioligand binding assay.

G GABA-B Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_effects Downstream Effects cluster_subunits GABA-B Receptor Signaling Pathway GABAB_R GABA-B Receptor (GABAB1 + GABAB2) G_Protein Gi/o Protein (αβγ) GABAB_R->G_Protein Activates G_alpha Gαi/o G_betagamma Gβγ AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Leads to K_Channel K+ Channel (GIRK) Hyperpolarization ↑ K+ Efflux (Hyperpolarization) K_Channel->Hyperpolarization Leads to Ca_Channel Ca2+ Channel Neurotransmitter ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter Leads to Phenibut Phenibut / Analog (Agonist) Phenibut->GABAB_R Binds G_alpha->AC Inhibits G_betagamma->K_Channel Activates G_betagamma->Ca_Channel Inhibits

References

In Vivo Potency of F-Phenibut Compared to Phenibut: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vivo potency of F-Phenibut (Fluorophenibut) and its parent compound, Phenibut. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological properties based on available experimental data.

Executive Summary

F-Phenibut, a fluorinated analog of Phenibut, demonstrates significantly higher potency as a GABA-B receptor agonist in in vitro studies. While direct, peer-reviewed in vivo comparative studies with dose-response data are limited, preliminary and anecdotal evidence suggests that this increased potency translates to a more pronounced behavioral effect at lower doses compared to Phenibut. Both compounds act primarily as agonists at the GABA-B receptor, with Phenibut also exhibiting activity at α2δ subunit-containing voltage-gated calcium channels. The addition of a fluorine atom to the phenyl ring in F-Phenibut is believed to enhance its blood-brain barrier penetration and receptor binding affinity.

Data Presentation

The following table summarizes the available quantitative data comparing the potency of F-Phenibut and Phenibut.

ParameterF-PhenibutPhenibutReference
GABA-B Receptor Binding Affinity (IC50) 1.70 µM~30-68 fold lower affinity than baclofen[1][2]
GABA-B Receptor Functional Agonism (EC50) 23.3 µM1362 µM[1][2]
Behavioral Potency (in vivo) ~5-10 fold higher than Phenibut (unpublished data)-[3][4]

Mechanism of Action

Both F-Phenibut and Phenibut exert their effects primarily through the activation of the GABA-B receptor, a G-protein coupled receptor that mediates inhibitory neurotransmission in the central nervous system.[1][5] Upon activation, the receptor initiates a signaling cascade that leads to the opening of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. This results in hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an overall inhibitory effect.[1][2]

Phenibut has also been shown to act as an inhibitor of α2δ subunit-containing voltage-gated calcium channels, a mechanism it shares with gabapentin (B195806) and pregabalin.[3] Preliminary research suggests that F-Phenibut may retain a comparable affinity for this target.[3][4]

Signaling Pathway Diagram

GABA_B_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor G_Protein Gi/o G-protein GABAB_R->G_Protein activates K_Channel K+ Channel G_Protein->K_Channel activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel inhibits AC Adenylyl Cyclase G_Protein->AC inhibits Efflux K+ Efflux K_Channel->Efflux Influx_Inhibition Ca2+ Influx Inhibition Ca_Channel->Influx_Inhibition cAMP_Inhibition ↓ cAMP AC->cAMP_Inhibition Ligand F-Phenibut or Phenibut Ligand->GABAB_R binds Hyperpolarization Hyperpolarization (Inhibitory Effect) Efflux->Hyperpolarization Influx_Inhibition->Hyperpolarization cAMP_Inhibition->Hyperpolarization

Caption: GABA-B receptor signaling pathway activated by F-Phenibut and Phenibut.

Experimental Protocols

In Vitro Potency Assessment: Patch-Clamp Electrophysiology

This protocol is based on the methodology used to determine the EC50 values for GABA-B receptor activation.[1][2]

Objective: To measure the agonist activity of F-Phenibut and Phenibut at the GABA-B receptor by recording ion channel currents in neuronal cells.

Methodology:

  • Cell Preparation: Whole-cell patch-clamp recordings are performed on isolated neurons (e.g., mouse cerebellar Purkinje cells).

  • Recording: A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane. The patch of membrane is then ruptured to allow electrical access to the cell's interior.

  • Drug Application: F-Phenibut and Phenibut are applied to the cells at various concentrations.

  • Data Acquisition: The resulting changes in membrane current, mediated by the opening of GABA-B receptor-coupled potassium channels, are recorded.

  • Analysis: Dose-response curves are generated by plotting the current amplitude against the drug concentration to determine the EC50 value, which is the concentration that elicits 50% of the maximal response.

In Vivo Behavioral Assessment: Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents and is suitable for evaluating the anxiolytic potential of F-Phenibut and Phenibut.

Objective: To compare the anxiolytic effects of F-Phenibut and Phenibut by measuring the exploration of open and closed arms of an elevated maze.

Methodology:

  • Apparatus: The maze consists of four arms (two open, two enclosed by walls) arranged in a plus shape and elevated from the floor.

  • Animal Model: Mice or rats are used as subjects.

  • Drug Administration: Animals are administered F-Phenibut, Phenibut, or a vehicle control at various doses via an appropriate route (e.g., intraperitoneal injection) a set time before the test.

  • Testing: Each animal is placed in the center of the maze and allowed to explore freely for a defined period (e.g., 5-10 minutes).

  • Data Collection: The animal's movement is recorded and analyzed for parameters such as the time spent in the open arms versus the closed arms and the number of entries into each arm. An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_pk Pharmacokinetic Analysis a1 Cell Culture (e.g., Purkinje neurons) a2 Patch-Clamp Recording a1->a2 a3 Dose-Response Analysis a2->a3 a4 EC50 Determination a3->a4 b1 Animal Model Selection (e.g., Mice) b2 Drug Administration (F-Phenibut vs. Phenibut) b1->b2 b3 Behavioral Assay (e.g., Elevated Plus Maze) b2->b3 b4 Data Collection & Analysis b3->b4 b5 Potency Comparison b4->b5 c1 Animal Dosing c2 Blood/Tissue Sampling c1->c2 c3 LC-MS/MS Analysis c2->c3 c4 Parameter Calculation (T1/2, Cmax, AUC) c3->c4 start Start cluster_invitro cluster_invitro start->cluster_invitro cluster_invivo cluster_invivo start->cluster_invivo cluster_pk cluster_pk start->cluster_pk end End cluster_invitro->end cluster_invivo->end cluster_pk->end

Caption: Comparative experimental workflow for F-Phenibut and Phenibut.

Conclusion

The available evidence strongly indicates that F-Phenibut is a more potent GABA-B receptor agonist than Phenibut. This is supported by in vitro data demonstrating a significantly lower EC50 value for F-Phenibut. While comprehensive in vivo comparative studies are needed to definitively quantify the difference in behavioral potency and to fully characterize the pharmacokinetic profiles of both compounds, preliminary findings suggest that F-Phenibut is active at considerably lower doses. Researchers should consider these differences in potency when designing experiments to investigate the therapeutic potential and safety profiles of these compounds.

References

Safety Operating Guide

Proper Disposal of 4-Fluorophenibut Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of chemical waste is a critical component of laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of 4-Fluorophenibut hydrochloride, a compound used in research settings. While a Safety Data Sheet (SDS) for 4-Fluorophenibut hydrochloride indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to adhere to standard laboratory chemical waste procedures to ensure safety and compliance.[1] The following protocols are designed for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of 4-Fluorophenibut hydrochloride should be conducted in a well-ventilated area, preferably within a fume hood.

II. Step-by-Step Disposal Protocol

The disposal of 4-Fluorophenibut hydrochloride should follow the general principles of laboratory chemical waste management, which involve identification, segregation, and proper containment.

Step 1: Waste Identification and Classification While the SDS for 4-Fluorophenibut hydrochloride states that smaller quantities can be disposed of with household waste, this is not a recommended practice in a laboratory setting.[1] All research chemicals, regardless of their hazard classification, should be treated as chemical waste.

Step 2: Segregation of Waste Do not mix 4-Fluorophenibut hydrochloride waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible chemicals can react dangerously, leading to the generation of heat, gas, or hazardous byproducts. It is best practice to collect 4-Fluorophenibut hydrochloride waste in a dedicated, clearly labeled container.

Step 3: Proper Waste Containment

  • For solid 4-Fluorophenibut hydrochloride: Collect the waste in a sealable, chemical-resistant container. Ensure the container is in good condition and free from leaks or cracks.[2]

  • For solutions containing 4-Fluorophenibut hydrochloride: Use a leak-proof, screw-cap container. Do not fill the container to more than 80% of its capacity to allow for expansion and prevent spills.

  • Contaminated materials: Any materials, such as weighing paper, gloves, or pipette tips, that have come into contact with 4-Fluorophenibut hydrochloride should be considered contaminated and disposed of as chemical waste. These items should be placed in a designated, sealed waste bag or container.

Step 4: Labeling of Waste Containers Properly label the waste container with the full chemical name, "4-Fluorophenibut hydrochloride," and the concentration if it is in a solution. The label should also include the date of waste generation and the name of the generating researcher or lab.

Step 5: Storage of Chemical Waste Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and drains.

Step 6: Professional Disposal Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3] Do not dispose of 4-Fluorophenibut hydrochloride down the drain or in the regular trash.[4]

III. Quantitative Data Summary

For the disposal of 4-Fluorophenibut hydrochloride, specific quantitative limits are generally not provided in safety data sheets. However, the following table summarizes key information from the available SDS.

ParameterValueSource
Hazard Classification Not classified as hazardous[1]
Recommended Disposal for Small Quantities Household waste (Not recommended for lab settings)[1]
Prohibited Disposal Methods Do not allow to enter sewers/surface or ground water[1][4]

IV. Experimental Protocols Cited

The disposal procedures outlined above are based on standard laboratory chemical waste management protocols and do not involve experimental methodologies.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 4-Fluorophenibut hydrochloride in a laboratory setting.

start Start: Generation of 4-Fluorophenibut HCl Waste identify Identify as Chemical Waste start->identify segregate Segregate from Incompatible Chemicals identify->segregate contain_solid Contain Solid Waste in Sealed, Labeled Container segregate->contain_solid contain_liquid Contain Liquid Waste in Sealed, Labeled Container segregate->contain_liquid contain_contaminated Contain Contaminated Materials in Designated Waste Bag/Container segregate->contain_contaminated store Store in Designated Satellite Accumulation Area contain_solid->store contain_liquid->store contain_contaminated->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for 4-Fluorophenibut hydrochloride.

References

Personal protective equipment for handling 4-Fluoro phenibut hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-Fluoro phenibut hydrochloride in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures.

Chemical Identifier:

  • Name: this compound

  • Synonyms: β-(aminomethyl)-4-fluoro-benzenepropanoic acid, monohydrochloride; 4-fluoro β-phenyl-GABA; β-p-fluorophenyl-GABA[1]

  • CAS Number: 1858241-03-8[1][2]

Immediate Safety and Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) from some suppliers indicates that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to treat all research chemicals with a high degree of caution due to the limited availability of comprehensive toxicological data.[1] The user is responsible for developing appropriate handling and protection methods based on the specific conditions of use.[1]

The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye & Face Protection Chemical Safety Goggles or Full-Face ShieldProtects against splashes and airborne particles. Standard safety glasses are not sufficient.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact. It is advisable to wear two pairs of gloves for enhanced protection.[3][4]
Body Protection Chemical-resistant lab coat or coverallsProtects skin and personal clothing from contamination.[5]
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask or half-mask respirator with appropriate cartridges)Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from potential spills.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is essential to minimize exposure and ensure safety during the handling of this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powdered form.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Gather all necessary materials and equipment before starting the procedure.

2. Weighing and Aliquoting:

  • Handle the solid material carefully to avoid generating dust.

  • Use a spatula or other appropriate tool for transferring the powder.

  • If preparing solutions, add the solid to the solvent slowly to avoid splashing. The substance is soluble in DMSO.

3. Storage:

  • Store the compound in a tightly sealed container.

  • Recommended storage temperatures vary by supplier, with some suggesting -20°C and others 2-8°C.[6][7] Always follow the storage instructions provided by the specific supplier.

  • Keep away from direct sunlight and heat.[6]

4. Spill Management:

  • In case of a spill, calmly evacuate the immediate area if necessary.

  • For small spills, mechanically pick up the solid material.[1]

  • Avoid creating dust.

  • Clean the spill area with an appropriate solvent and decontaminate all surfaces.

  • Dispose of all cleanup materials as hazardous waste.

5. First Aid Measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and adhere to regulations.

Waste TypeContainerDisposal Procedure
Unused Solid Compound Labeled, sealed, and puncture-resistant containerThe container should be clearly labeled as "Hazardous Chemical Waste" with the full chemical name.
Contaminated Labware (e.g., weigh boats, gloves, bench paper) Labeled, sealed, and puncture-resistant containerCollect all contaminated disposable items in a designated hazardous waste container.
Contaminated Sharps (e.g., needles) Puncture-proof sharps containerFor any contaminated needles or other sharps.
Chemical Solutions Labeled, sealed, and chemically compatible containerDo not mix with incompatible waste streams. Label with the full chemical name and concentration.

All chemical waste should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. Do not allow the substance to enter sewers or surface and ground water.[1] For unused or expired medicines in a non-laboratory context, the best option is a drug take-back program.[8][9] If not available, and the substance is not on the FDA flush list, it may be disposed of in the household trash by mixing it with an undesirable substance like coffee grounds or cat litter in a sealed bag.[10]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_procedure 3. Experimental Use cluster_cleanup 4. Cleanup & Storage cluster_disposal 5. Waste Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace prep_materials Gather Materials prep_workspace->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh Proceed to Handling handling_dissolve Prepare Solution handling_weigh->handling_dissolve exp_use Perform Experiment handling_dissolve->exp_use Proceed to Experiment cleanup_decontaminate Decontaminate Work Area exp_use->cleanup_decontaminate Experiment Complete cleanup_store Store Unused Compound cleanup_decontaminate->cleanup_store disposal_solid Dispose of Solid Waste cleanup_store->disposal_solid End of Process disposal_liquid Dispose of Liquid Waste disposal_solid->disposal_liquid disposal_sharps Dispose of Sharps disposal_liquid->disposal_sharps

Caption: Workflow for the safe handling of this compound.

This comprehensive guide is intended to provide a framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet for any chemicals used in your procedures. This product is for research use only and not for human or veterinary use.[1][7]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.